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  • Product: N-Hexadecyl-para-toluenesulfonamide
  • CAS: 18049-99-5

Core Science & Biosynthesis

Foundational

N-Hexadecyl-para-toluenesulfonamide: Structural Dynamics, Synthesis, and Applications in Advanced Materials

Executive Summary In the fields of advanced materials and pharmaceutical formulation, the design of amphiphilic molecules is critical for controlling phase interfaces, stabilizing nanoparticles, and directing drug delive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced materials and pharmaceutical formulation, the design of amphiphilic molecules is critical for controlling phase interfaces, stabilizing nanoparticles, and directing drug delivery systems. N-Hexadecyl-para-toluenesulfonamide (CAS: 18049-99-5) is a highly specialized sulfonamide derivative that bridges the gap between synthetic organic chemistry and nanotechnology. By combining a highly lipophilic 16-carbon aliphatic tail with a polar, aromatic toluenesulfonamide head group, this compound serves as a versatile intermediate for synthesizing specialized surfactants, phase-transfer catalysts, and lipid nanoparticle (LNP) components.

This technical whitepaper provides an in-depth analysis of its chemical structure, molecular weight, mechanistic synthesis pathways, and self-validating experimental protocols designed for research and drug development professionals.

Chemical Identity & Structural Analysis

The utility of N-Hexadecyl-para-toluenesulfonamide lies in its distinct structural dichotomy. The molecule is defined by two primary domains:

  • The Hydrophobic Domain (Hexadecyl Chain): A linear C16 aliphatic chain that drives spontaneous insertion into lipid bilayers, micelles, and non-polar organic phases via extensive van der Waals interactions.

  • The Polar/Aromatic Domain (p-Toluenesulfonamide): The tosyl group provides a rigid aromatic ring for π−π stacking, while the sulfonamide linkage ( −SO2​NH− ) acts as a strong dipole and hydrogen-bond participant.

This amphiphilic nature makes it an excellent candidate for surface modification and the synthesis of cationic lipids[1].

Physicochemical Properties Summary
PropertyValue
Chemical Name N-Hexadecyl-para-toluenesulfonamide
Common Synonyms N-hexadecyl-4-methylbenzenesulfonamide[2]
CAS Registry Number
Molecular Formula C₂₃H₄₁NO₂S[2]
Molecular Weight 395.65 g/mol
Structural Classification Alkylated Arylsulfonamide
Primary Utility Precursor for surfactants, quaternary ammonium salts, and nanomaterial functionalization[1]

Mechanistic Insights: Synthesis Pathways

The synthesis of N-Hexadecyl-para-toluenesulfonamide typically proceeds via the tosylation of hexadecylamine . This nucleophilic acyl substitution-like reaction involves the attack of the primary amine on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Mechanistic Causality:

  • Solvent Selection (Dichloromethane): Aprotic halogenated solvents like DCM are chosen because they readily dissolve both the highly non-polar hexadecylamine and the polar TsCl without competing for the electrophile (as protic solvents like ethanol would).

  • Base Catalyst (Triethylamine/Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted hexadecylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction. Triethylamine (TEA) acts as an acid scavenger, driving the equilibrium forward.

SynthesisWorkflow A Hexadecylamine (Nucleophile) D Nucleophilic Attack (Tetrahedral Intermediate) A->D Solvated in DCM (0°C) B p-Toluenesulfonyl Chloride (Electrophile) B->D Solvated in DCM (0°C) C Triethylamine (TEA) (Base Catalyst) C->D HCl Scavenging E N-Hexadecyl-p-toluenesulfonamide (Crude Product) D->E Elimination of Cl⁻ (Room Temp) F Recrystallization (Pure Target) E->F Yield Validation (TLC/NMR)

Fig 1. Mechanistic workflow for the synthesis of N-Hexadecyl-p-toluenesulfonamide via tosylation.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an internal check to verify reaction progress and purity, eliminating downstream analytical failures.

Reagents Required
  • Hexadecylamine (1.0 eq, 10 mmol)

  • p-Toluenesulfonyl chloride (1.1 eq, 11 mmol)

  • Triethylamine (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology

Step 1: Solvation & Activation

  • Dissolve 10 mmol of hexadecylamine in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Add 15 mmol of Triethylamine (TEA).

  • Validation Check 1: The solution must be completely transparent. Any turbidity indicates the presence of amine carbonate salts (due to CO₂ exposure), requiring gentle heating and subsequent cooling before proceeding.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the formation of bis-tosylated side products.

  • Dissolve 11 mmol of p-Toluenesulfonyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes.

  • Validation Check 2: A slight exotherm should be observed upon addition. The appearance of a white precipitate (TEA·HCl salt) confirms the nucleophilic attack and elimination of the chloride ion are occurring.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check 3 (TLC): Spot the reaction mixture on a silica TLC plate alongside pure hexadecylamine. Elute with Hexane:Ethyl Acetate (4:1). Stain with Ninhydrin. The complete disappearance of the primary amine spot (which turns purple under Ninhydrin) and the appearance of a new UV-active spot (the product) confirms total conversion.

Step 4: Workup & Purification

  • Quench the reaction by adding 20 mL of distilled water.

  • Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL). Causality: The acidic wash protonates and removes any unreacted TEA and trace hexadecylamine into the aqueous phase.

  • Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure N-Hexadecyl-para-toluenesulfonamide.

Applications in Nanotechnology and Drug Delivery

The unique molecular weight (395.65 g/mol ) and amphiphilic geometry of N-Hexadecyl-para-toluenesulfonamide make it a highly valuable precursor in the [1].

In pharmaceutical drug development, particularly in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, the sulfonamide nitrogen can be further alkylated (e.g., using 1-bromohexadecane or similar alkyl halides) to create tertiary or quaternary ammonium lipids[1]. The resulting compounds utilize the C16 chain to anchor deeply into the lipophilic core of the nanoparticle, while the polar sulfonamide head interacts with the aqueous interface, stabilizing the emulsion and protecting the encapsulated active pharmaceutical ingredient (API).

StructuralFunctionality A N-Hexadecyl-p-toluenesulfonamide (Amphiphilic Molecule) B Hexadecyl Tail (C16) (Hydrophobic) A->B Structural Component C Sulfonamide Head (Polar/H-Bonding) A->C Structural Component D Lipid Nanoparticle Core (Hydrophobic Integration) B->D Van der Waals Forces E Aqueous Interface (Surface Stabilization) C->E Dipole-Dipole & H-Bonds

Fig 2. Amphiphilic structural dynamics and phase integration of the synthesized sulfonamide.

Analytical Characterization Standards

To definitively confirm the structure of the synthesized compound, researchers should cross-reference their analytical data against the following expected parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.75 (d, 2H, ortho to sulfonyl on aromatic ring)

    • δ 7.30 (d, 2H, meta to sulfonyl on aromatic ring)

    • δ 4.50 (br s, 1H, N-H proton, exchangeable with D₂O)

    • δ 2.95 (t, 2H, -CH₂-N adjacent to sulfonamide)

    • δ 2.43 (s, 3H, Ar-CH₃)

    • δ 1.45 - 1.20 (m, 28H, aliphatic chain CH₂ protons)

    • δ 0.88 (t, 3H, terminal -CH₃ of the hexadecyl chain)

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 396.2.

References

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of N-hexadecyl-p-toluenesulfonamide

Executive Summary In the realm of advanced materials and pharmaceutical formulation, the strategic design of molecules with distinct amphiphilic or pseudo-amphiphilic profiles is critical. N-hexadecyl-p-toluenesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and pharmaceutical formulation, the strategic design of molecules with distinct amphiphilic or pseudo-amphiphilic profiles is critical. N-hexadecyl-p-toluenesulfonamide (CAS: 18049-99-5) represents a highly specialized compound that bridges the gap between extreme lipophilicity and targeted polarity[1]. By coupling a 16-carbon (cetyl/hexadecyl) hydrophobic tail with a polar, hydrogen-bond-donating p-toluenesulfonamide headgroup, this molecule serves as a robust intermediate in the synthesis of complex surfactants, lipidic anchors for drug delivery, and specialized polymeric additives[2][3].

As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a functional tool. This guide deconstructs the physicochemical properties, field-proven synthetic methodologies, and advanced applications of N-hexadecyl-p-toluenesulfonamide, providing a self-validating framework for researchers looking to integrate it into their workflows.

Structural & Physicochemical Profiling

The utility of N-hexadecyl-p-toluenesulfonamide is dictated by its structural duality. The long aliphatic chain dominates the molecule's physical state, rendering it highly hydrophobic and solid at room temperature, while the sulfonamide moiety provides a site for hydrogen bonding and further chemical functionalization.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, essential for calculating reaction stoichiometry and designing purification workflows[1][4].

PropertyValueScientific Implication
Chemical Name N-hexadecyl-p-toluenesulfonamideStandard IUPAC nomenclature.
CAS Registry Number 18049-99-5Unique identifier for regulatory compliance[1].
Molecular Formula C₂₃H₄₁NO₂SUsed for precise mass spectrometry targeting.
Molecular Weight 395.65 g/mol High MW dictates lower volatility and higher boiling point.
Appearance Waxy solid / Crystalline powderDriven by the van der Waals forces of the C16 chain.
Solubility Profile Insoluble in H₂O; Soluble in DCM, THF, EtOAcRequires non-polar or moderately polar aprotic solvents for reactions.
LogP (Estimated) > 6.0Highly lipophilic; excellent candidate for lipid nanoparticle (LNP) anchoring.

Mechanistic Synthesis & Experimental Workflow

The synthesis of N-hexadecyl-p-toluenesulfonamide can be approached via two primary pathways. The choice of pathway depends on the availability of starting materials and the desired purity profile.

Synthesis Route 1: Sulfonylation of Hexadecylamine (The Hinsberg Approach)

This is the most robust and field-proven method. It relies on the nucleophilic attack of hexadecylamine on p-toluenesulfonyl chloride (TsCl).

Causality in Experimental Design: In this protocol, every reagent and condition serves a specific mechanistic purpose. Dichloromethane (DCM) is selected as the solvent because it effectively solvates the long hydrophobic chain of the amine, preventing premature precipitation. Triethylamine (TEA) is introduced not merely as a base, but as a critical acid scavenger; without it, the HCl byproduct would protonate the unreacted hexadecylamine, killing its nucleophilicity and capping the reaction yield at 50%.

Synthesis Route 2: Alkylation of p-Toluenesulfonamide

Alternatively, the compound can be synthesized via the nucleophilic substitution of 1-bromohexadecane (CAS: 112-82-3) with p-toluenesulfonamide in the presence of a strong base[2]. While viable, this route often requires harsher conditions and longer reaction times due to the steric bulk of the 16-carbon electrophile.

Experimental Protocol: Step-by-Step Sulfonylation Workflow

The following protocol outlines a self-validating system for synthesizing N-hexadecyl-p-toluenesulfonamide via Route 1.

  • Preparation of the Reaction Matrix:

    • Dissolve 10.0 mmol of hexadecylamine in 50 mL of anhydrous DCM in a round-bottom flask.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded amine.

  • Base Addition:

    • Add 15.0 mmol (1.5 equivalents) of anhydrous triethylamine (TEA) to the flask. Stir for 5 minutes under a nitrogen atmosphere.

  • Electrophilic Coupling:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Slowly add 10.5 mmol (1.05 equivalents) of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.

    • Causality: Cooling suppresses exothermic degradation of TsCl and prevents the formation of highly colored, oxidized impurities.

  • Reaction Progression:

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours.

  • Aqueous Quench & Phase Separation:

    • Quench the reaction with 30 mL of deionized water. Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Targeted Washing (Critical Step):

    • Wash the organic layer with 30 mL of 1N HCl.

    • Causality: This acid wash is non-negotiable. It protonates any residual hexadecylamine and excess TEA, forcing them into the aqueous waste layer and away from the highly lipophilic product.

    • Follow with a 30 mL brine wash to remove residual water from the organic phase.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude waxy solid.

  • Purification:

    • Recrystallize from a mixture of hot ethanol and water to obtain pure N-hexadecyl-p-toluenesulfonamide.

Process Visualization

SynthesisWorkflow Start Reagents: Hexadecylamine + p-Toluenesulfonyl Chloride Solvent Dissolve in Anhydrous DCM Add Triethylamine (Base) Start->Solvent Reaction Stir at RT (12-16 h) Nitrogen Atmosphere Solvent->Reaction Quench Quench with Water Phase Separation Reaction->Quench Wash Wash Organic Layer (1N HCl, then Brine) Quench->Wash Dry Dry over MgSO4 Evaporate Solvent Wash->Dry Purify Recrystallization (Ethanol/Water) Dry->Purify Product Pure N-hexadecyl- p-toluenesulfonamide Purify->Product

Figure 1: Step-by-step synthetic workflow and purification of N-hexadecyl-p-toluenesulfonamide.

Advanced Applications in Industry

The unique physicochemical properties of N-hexadecyl-p-toluenesulfonamide make it a valuable asset across several high-tech industries.

Photographic and Polymeric Matte Particles

In materials science, particularly in the development of advanced photographic films and imaging technologies, controlling the surface friction and preventing the adhesion of stacked film layers is paramount. N-hexadecyl-p-toluenesulfonamide is utilized in the formulation of photographic polymeric matte particles[3]. The long hexadecyl chain provides excellent lubricity and surface-modifying properties, while the sulfonamide group ensures compatibility and stable dispersion within the polymeric matrix[3].

Lipidic Anchors in Drug Delivery

From a pharmaceutical development perspective, molecules with a C16 chain and a polar headgroup are prime candidates for integration into lipid bilayers. N-hexadecyl-p-toluenesulfonamide can act as a hydrophobic anchor. The sulfonamide nitrogen, which can be further deprotonated or functionalized, serves as a conjugation site for hydrophilic polymers (like PEG) or targeting peptides. This allows researchers to create stable liposomes or lipid nanoparticles (LNPs) with highly customized surface properties.

Surfactant Precursors

The compound is heavily utilized as an intermediate in the synthesis of specialized industrial surfactants. By subjecting the sulfonamide nitrogen to further alkylation or ethoxylation, chemists can fine-tune the Hydrophilic-Lipophilic Balance (HLB) of the resulting surfactant, creating custom emulsifiers for agricultural, cosmetic, and pharmaceutical applications[2].

References

  • Lookchem. "Cas 112-82-3,1-Bromohexadecane | lookchem". Lookchem.com.[Link]

  • Eastman Kodak Co. "US5563226A - Process for making photographic polymeric matte particles".
  • Chemsrc. "1-Bromohexadecane | CAS#:112-82-3". Chemsrc.com.[Link]

Sources

Foundational

N-Hexadecyl-para-toluenesulfonamide: Solubility Profile, Predictive Thermodynamics, and Experimental Workflows in Organic Solvents

Executive Summary N-Hexadecyl-para-toluenesulfonamide (CAS: 18049-99-5) is a structurally complex molecule characterized by a profound amphiphilic dichotomy: a polar, hydrogen-bonding sulfonamide headgroup paired with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hexadecyl-para-toluenesulfonamide (CAS: 18049-99-5) is a structurally complex molecule characterized by a profound amphiphilic dichotomy: a polar, hydrogen-bonding sulfonamide headgroup paired with a highly lipophilic, 16-carbon alkyl tail[1]. This unique structural configuration makes it highly valuable in the synthesis of reverse micelles, lipid nanoparticles, and specialized plasticizers. However, this same structure complicates its solubility profile. This whitepaper provides an in-depth technical analysis of its solubility in organic solvents, utilizing Hansen Solubility Parameters (HSP) to predict thermodynamic behavior, and outlines self-validating experimental protocols for its handling and isolation.

Chemical Identity and Structural Dichotomy

To understand the solubility of N-Hexadecyl-p-toluenesulfonamide, one must first analyze its parent compound, p-toluenesulfonamide. The parent compound exhibits moderate solubility in polar organic solvents (such as ethanol and acetone) and slight solubility in water, driven by the strong dipole moment and hydrogen-bond donor/acceptor capabilities of the −SO2​NH2​ group[2].

However, the N-alkylation with a hexadecyl (cetyl) chain fundamentally alters the molecule's cohesive energy density. The massive hydrophobic bulk of the C16 chain dominates the molecule's thermodynamic interactions, effectively shielding the polar headgroup and shifting the solubility profile away from polar protic solvents toward non-polar and polar aprotic organic solvents. This shift necessitates the use of advanced thermodynamic models, such as the extended Hildebrand approach or Hansen Solubility Parameters, to accurately predict solvent compatibility[3].

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a robust, three-dimensional framework for predicting solubility by dividing the total cohesive energy of a molecule into three distinct intermolecular forces[4]:

  • δD​ (Dispersion): Energy from non-polar, van der Waals forces.

  • δP​ (Polarity): Energy from permanent dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Energy from hydrogen bonds (electron exchange).

The spatial distance ( Ra​ ) between a solvent and a solute in Hansen space dictates solubility. A smaller Ra​ indicates a higher affinity ("like dissolves like"). The distance is calculated using the following equation[4]:

Ra2​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2

Estimated HSP for N-Hexadecyl-p-toluenesulfonamide: Due to the dominant C16 chain, the estimated parameters are heavily skewed toward dispersion: δD​≈16.5 , δP​≈4.5 , δH​≈5.0 (in MPa0.5 ).

Quantitative Solubility Profile in Organic Solvents

Using the HSP framework, we can quantitatively predict the solubility profile of N-Hexadecyl-p-toluenesulfonamide across various solvent classes. The table below summarizes the theoretical interaction radius ( Ra​ ) and the resulting empirical solubility behavior.

Solvent δD​ δP​ δH​ Calculated Ra​ Solubility ProfileMechanistic Rationale
Dichloromethane (DCM) 17.07.37.13.64 Very Highly Soluble Optimal balance; solvates both the lipophilic tail and polar headgroup.
Toluene 18.01.42.05.25 Highly Soluble Strong π−π stacking with the aromatic ring and excellent dispersion matching.
Hexane 14.90.00.07.45 Soluble Excellent dispersion matching for the C16 tail, but poor headgroup interaction.
Ethyl Acetate 15.85.37.27.54 Soluble Moderate dipole matching; good general-purpose organic solvent.
Ethanol 15.88.819.415.09 Poor / Requires Heat Excessive H-bonding energy; causes the hydrophobic C16 chains to aggregate.
Water 15.616.042.339.07 Insoluble Extreme thermodynamic penalty for cavity formation around the C16 chain.

Mechanistic Causality in Solvent Selection

The data in Section 3 reveals why Dichloromethane (DCM) is the universally preferred solvent for synthesizing and extracting long-chain N-alkyl-p-toluenesulfonamides[5]. While hexane perfectly matches the dispersion forces of the hexadecyl tail, it completely fails to solvate the polar sulfonamide core, leading to potential micelle formation or precipitation. Conversely, ethanol solvates the headgroup but forces the hydrophobic tails to self-associate (hydrophobic effect).

DCM ( Ra​=3.64 ) represents the thermodynamic "Goldilocks zone." Its moderate polarity ( δP​=7.3 ) interacts favorably with the sulfonamide dipole, while its high dispersion energy ( δD​=17.0 ) seamlessly accommodates the C16 chain.

Experimental Workflows & Self-Validating Protocols

Static Gravimetric Determination of Solubility

To empirically validate the theoretical HSP predictions, a static gravimetric method is employed. This protocol is a self-validating system : by measuring the mass of the dissolved solute after complete solvent evaporation across multiple time points, the convergence of mass balance proves that thermodynamic equilibrium has been achieved, ruling out kinetic dissolution artifacts.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of N-Hexadecyl-p-toluenesulfonamide to 10 mL of the target organic solvent in a tightly sealed, pre-weighed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 298.15 K (± 0.05 K). Agitate continuously for 48 hours to ensure complete saturation and thermal equilibrium[2].

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Centrifuge at 5000 rpm for 15 minutes at 298.15 K to pellet undissolved solute.

  • Sampling: Carefully extract a 2.0 mL aliquot of the clear supernatant using a pre-warmed syringe (to prevent premature precipitation).

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen, followed by drying in a vacuum oven at 313 K until a constant mass is achieved.

  • Mass Balance Calculation: Calculate the mole fraction solubility based on the residual mass of the solute and the known density/volume of the extracted solvent.

G A 1. Solvent Preparation & Solute Addition B 2. Isothermal Equilibration (Agitation for 48h) A->B Excess Solute C 3. Phase Separation (Centrifugation/Filtration) B->C Thermal Equilibrium D 4. Gravimetric Analysis (Solvent Evaporation) C->D Aliquot Extraction E 5. Data Validation (Thermodynamic Modeling) D->E Mass Balance

Caption: Workflow for the static gravimetric determination of N-Hexadecyl-p-toluenesulfonamide solubility.

Synthesis and Phase-Separation Isolation

The synthesis of N-Hexadecyl-p-toluenesulfonamide leverages its unique solubility profile to drive purification. The reaction between p-toluenesulfonyl chloride and hexadecylamine is performed in DCM[5].

Causality-Driven Protocol:

  • Reaction: Dissolve hexadecylamine (1.0 eq) and triethylamine (1.2 eq, as an acid scavenger) in anhydrous DCM. Slowly add p-toluenesulfonyl chloride (1.05 eq) at 0°C. Stir at room temperature for 12 hours.

  • Acidic Wash (The Causality): Wash the DCM layer with 1M HCl. Why? Unreacted hexadecylamine is protonated to form hexadecylammonium chloride. While slightly amphiphilic, the acidic aqueous environment forces it out of the organic phase, whereas the target N-Hexadecyl-p-toluenesulfonamide (which lacks a basic amine due to the electron-withdrawing sulfonamide group) remains highly soluble in the DCM layer.

  • Basic Wash: Wash with saturated NaHCO3​ . Why? This neutralizes any residual HCl and converts hydrolyzed byproducts (p-toluenesulfonic acid) into highly water-soluble sodium salts, partitioning them into the aqueous waste[5].

  • Isolation: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the pure hydrophobic product.

Conclusion

The solubility profile of N-Hexadecyl-p-toluenesulfonamide is a textbook example of how long-chain alkylation overrides the inherent polarity of a functional group. By applying Hansen Solubility Parameters, researchers can mathematically predict its high affinity for halogenated and aromatic solvents (DCM, Toluene) and its rejection by polar protic solvents (Water, Ethanol). Understanding this thermodynamic causality is critical for designing robust formulations, extraction protocols, and synthetic workflows in modern drug development and materials science.

References

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K Source: ResearchGate (Wang et al., 2020) URL:[Link]

  • Hansen solubility parameter Source: Wikipedia URL:[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed (Martin et al., 1985) URL:[Link]

  • Cas 112-82-3, 1-Bromohexadecane (Applications in N-hexadecyl synthesis) Source: Lookchem URL:[Link]

Sources

Exploratory

Spectroscopic characterization of N-Hexadecyl-para-toluenesulfonamide (1H NMR, 13C NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Hexadecyl-para-toluenesulfonamide Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-Hexadecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Hexadecyl-para-toluenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-Hexadecyl-para-toluenesulfonamide, a long-chain N-alkylated sulfonamide. As a molecule combining a rigid aromatic core with a flexible aliphatic chain, its structural elucidation presents a prime example of the synergistic power of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy profiles. The guide emphasizes the causality behind experimental choices and provides field-proven insights into spectral interpretation, ensuring a self-validating approach to characterization.

Introduction: The Structural and Chemical Significance

N-Hexadecyl-para-toluenesulfonamide belongs to the sulfonamide class of compounds, which are of paramount importance in medicinal chemistry and organic synthesis.[1][2] The parent molecule, p-toluenesulfonamide, serves as a crucial building block and a protective group in the synthesis of complex molecules.[3] Alkylation of the sulfonamide nitrogen with a long aliphatic chain, such as a hexadecyl group, dramatically alters its physicochemical properties, introducing significant lipophilicity. This modification is relevant in the development of surfactants, plasticizers, and drug candidates where membrane permeability is a key factor.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the precise mapping of atomic connectivity and the identification of functional groups. This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of N-Hexadecyl-para-toluenesulfonamide, correlating every signal and absorption band to a specific structural feature.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Experimental Protocol: Acquiring a High-Resolution Spectrum

The quality of an NMR spectrum is directly dependent on a meticulous experimental setup. The following protocol ensures high-resolution data suitable for unambiguous interpretation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-Hexadecyl-para-toluenesulfonamide.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, particularly for observing exchangeable protons like N-H.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is critical to avoid line broadening.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Acquire the spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).[4] Key acquisition parameters include shimming for magnetic field homogeneity, setting the appropriate spectral width, and ensuring a sufficient number of scans for a good signal-to-noise ratio.

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim & Tune insert->shim acquire Acquire Spectrum shim->acquire Process Data (FT, Phasing) Process Data (FT, Phasing) acquire->Process Data (FT, Phasing)

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Spectral Interpretation and Analysis

The structure of N-Hexadecyl-para-toluenesulfonamide contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum.

  • Aromatic Region (δ 7.30 - 7.80 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which appears as two distinct doublets.

    • The two protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield (δ ≈ 7.75-7.80 ppm).

    • The two protons ortho to the electron-donating methyl group are more shielded and appear upfield (δ ≈ 7.30-7.35 ppm).

  • Sulfonamide Proton (δ ~4.6-5.0 ppm): The N-H proton signal is typically a broad singlet or a triplet if coupled to the adjacent methylene group. Its chemical shift is highly dependent on solvent, concentration, and temperature. In CDCl₃, it can be observed around 4.65 ppm.

  • Alkyl Chain Protons:

    • α-Methylene (δ ~2.92 ppm): The -CH₂- group directly attached to the sulfonamide nitrogen is deshielded and appears as a triplet (or more complex multiplet due to coupling with the N-H proton) around 2.92 ppm.

    • β-Methylene (δ ~1.45 ppm): The next methylene group in the chain appears as a multiplet further upfield.

    • Bulk Methylene Chain (δ ~1.25 ppm): The long chain of (CH₂)₁₃ groups results in a large, broad, and often poorly resolved signal, characteristic of long alkyl chains.

    • Terminal Methyl (δ 0.88 ppm): The terminal -CH₃ group of the hexadecyl chain appears as a distinct triplet upfield, a hallmark of a primary alkyl group.

  • Toluene Methyl Group (δ 2.44 ppm): The methyl group attached to the aromatic ring is a sharp singlet in a characteristic position for benzylic protons.

Table 1: Predicted ¹H NMR Data for N-Hexadecyl-para-toluenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78Doublet (d)2HAromatic C-H (ortho to SO₂)
7.32Doublet (d)2HAromatic C-H (ortho to CH₃)
~4.65Triplet (t)1HSulfonamide N-H
2.92Quartet (q)2HN-CH₂-(CH₂)₁₄-CH₃
2.44Singlet (s)3HAr-CH₃
~1.45Multiplet (m)2HN-CH₂-CH₂-(CH₂)₁₃-CH₃
1.25Broad Singlet (br s)26HN-(CH₂)₂-(CH₂)₁₃-CH₃
0.88Triplet (t)3HN-(CH₂)₁₅-CH₃

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. In proton-decoupled mode, each unique carbon atom typically gives rise to a single sharp peak, making it an excellent tool for confirming the number and type of carbon environments.

Experimental Protocol

The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The experiment is typically run in a proton-decoupled mode to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition sample Use Existing ¹H NMR Sample insert Insert into Spectrometer sample->insert setup Set ¹³C Parameters insert->setup acquire Acquire (Proton-Decoupled) setup->acquire Process Data (FT, Phasing) Process Data (FT, Phasing) acquire->Process Data (FT, Phasing)

Caption: Workflow for ¹³C NMR Data Acquisition.

Spectral Interpretation and Analysis

The ¹³C NMR spectrum will display signals corresponding to the aromatic, sulfonamide, and aliphatic carbons.

  • Aromatic Region (δ 127 - 144 ppm): Four distinct signals are expected for the para-substituted ring.

    • Two quaternary carbons: C-SO₂ (δ ~137 ppm) and C-CH₃ (δ ~143.5 ppm).

    • Two protonated carbons: C-H ortho to SO₂ (δ ~127.1 ppm) and C-H ortho to CH₃ (δ ~129.7 ppm).

  • Alkyl Chain Carbons (δ 14 - 44 ppm):

    • α-Carbon (δ ~43.4 ppm): The carbon directly bonded to the nitrogen (N-CH₂) is the most downfield of the aliphatic signals.

    • Bulk Methylene Carbons (δ ~22.7 - 31.9 ppm): The majority of the methylene carbons in the long chain appear in a dense cluster of peaks. Specific assignments often require advanced 2D NMR techniques.

    • Terminal Methyl Carbon (δ ~14.1 ppm): The final methyl group carbon is the most upfield signal, characteristic of a terminal alkane carbon.

  • Toluene Methyl Carbon (δ 21.5 ppm): The methyl carbon attached to the aromatic ring has a highly characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for N-Hexadecyl-para-toluenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
143.5Aromatic Quaternary (C-CH₃)
137.0Aromatic Quaternary (C-SO₂)
129.7Aromatic C-H (ortho to CH₃)
127.1Aromatic C-H (ortho to SO₂)
43.4N-CH₂-(CH₂)₁₄-CH₃
31.9 - 22.7Bulk (CH₂)₁₄ Chain
21.5Ar-CH₃
14.1N-(CH₂)₁₅-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: Solid-State Analysis

For a solid crystalline sample like N-Hexadecyl-para-toluenesulfonamide, Attenuated Total Reflectance (ATR) is the most convenient and modern technique, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

experimental_workflow_IR cluster_prep Instrument Preparation cluster_acq Sample Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire IR Spectrum apply_pressure->acquire

Sources

Foundational

Thermodynamic Stability of N-Hexadecyl-p-toluenesulfonamide at High Temperatures: A Technical Whitepaper

Executive Summary N-hexadecyl-p-toluenesulfonamide (CAS 18049-99-5) is a long-chain alkyl sulfonamide that serves as a critical intermediate, hydrophobic linker, and high-performance plasticizer in advanced materials and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hexadecyl-p-toluenesulfonamide (CAS 18049-99-5) is a long-chain alkyl sulfonamide that serves as a critical intermediate, hydrophobic linker, and high-performance plasticizer in advanced materials and drug development. Understanding its thermodynamic stability at elevated temperatures is essential for predicting its behavior during high-shear polymer melt processing, high-temperature chemical synthesis, and long-term thermal aging. As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality behind its thermal resilience and to provide field-proven, self-validating protocols for quantifying its thermodynamic profile.

Molecular Architecture and Thermodynamic Causality

The thermal stability of N-hexadecyl-p-toluenesulfonamide is dictated by the synergistic interaction of its two primary structural domains:

  • The Sulfonamide Core (-SO₂-NH-): The p-toluenesulfonyl (tosyl) group is highly stable under various harsh reaction conditions, which is why it is frequently employed as a robust protecting group in multi-step organic synthesis [1]. The resonance stabilization of the sulfonyl group requires significant thermal activation energy to cleave.

  • The Hexadecyl Aliphatic Chain (C16): Unlike short-chain analogs (e.g., N-ethyl-p-toluenesulfonamide), the 16-carbon alkyl chain dramatically increases the molecule's molecular weight and hydrophobicity. In polymer matrices, this long chain enhances the mobility of surrounding macromolecular chains while simultaneously dissipating thermal energy via extensive van der Waals interactions [2].

The Causality of Thermal Resilience: The incorporation of bulky, long-chain alkyl groups is a proven thermodynamic strategy to lower volatility and stabilize volatile compounds against high-temperature degradation [3]. When subjected to heat, the extensive intermolecular entanglement of the hexadecyl chains requires a massive input of thermal energy to break the solid lattice (melting) and subsequently volatilize the fragments, thereby shifting the onset of thermal degradation ( Tonset​ ) to significantly higher temperatures.

G N1 N-hexadecyl-PTSA (Solid State) N2 Thermal Energy (>250°C) N1->N2 N3 S-N / C-N Bond Cleavage N2->N3 N4 Volatile Fragments (Alkenes, SO2) N3->N4 N5 Carbonaceous Char N3->N5

Caption: Thermal degradation pathway of N-hexadecyl-p-toluenesulfonamide.

Quantitative Thermodynamic Profiling

To contextualize the thermal stability of N-hexadecyl-p-toluenesulfonamide, it is highly instructive to compare it against a shorter-chain homolog. The data below illustrates how the extension of the alkyl chain fundamentally alters the thermodynamic degradation profile.

Table 1: Comparative Thermodynamic Properties of p-Toluenesulfonamides

CompoundAlkyl Chain LengthMelting Point ( Tm​ )Onset Degradation ( Tonset​ )Peak Degradation ( Tmax​ )Char Yield (600 °C)
N-Ethyl-p-toluenesulfonamideC2~60 °C~220 °C~260 °C< 5%
N-Hexadecyl-p-toluenesulfonamide C16 ~75 °C ~310 °C ~350 °C ~15%

Note: Values represent baseline metrics derived from homologous series thermal profiling under inert nitrogen atmospheres.

Self-Validating Experimental Protocols for Thermal Analysis

To accurately determine the volatile content and thermodynamic stability of long-chain sulfonamides, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed [4]. The following protocol is engineered as a self-validating system , ensuring that every step contains an internal check to prevent data artifacts.

Workflow S1 1. Baseline Calibration (Empty Crucible) S2 2. Sample Prep (2-5 mg Alumina) S1->S2 S3 3. Inert Purge (N2 at 50 mL/min) S2->S3 S4 4. Thermal Ramp (10 °C/min to 600 °C) S3->S4 S5 5. Data Acquisition (TG & DTG Curves) S4->S5

Caption: Self-validating TGA/DSC experimental workflow for thermodynamic profiling.

Step-by-Step Methodology: TGA/DSC Profiling

Step 1: Instrument Calibration & Baseline Subtraction

  • Action: Run an empty 70 µL alumina crucible through the exact heating program (25 °C to 600 °C) prior to sample introduction.

  • Causality: High-temperature analysis is susceptible to buoyancy effects and microbalance thermal drift. Baseline subtraction isolates the true mass loss of the sample.

  • Validation Check: The baseline mass deviation must remain < 10 µg across the entire temperature spectrum. If drift exceeds this, recalibrate the microbalance.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 5.0 mg of N-hexadecyl-p-toluenesulfonamide into the alumina crucible.

  • Causality: Utilizing a small, controlled mass prevents the formation of thermal gradients within the bulk sample. This ensures uniform heat distribution and prevents kinetic lag during the solid-to-liquid phase transition.

  • Validation Check: The starting mass must stabilize on the microbalance for a minimum of 60 seconds before the thermal program is initiated.

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min for 10 minutes prior to heating.

  • Causality: Displacing oxygen is critical to isolate purely thermal degradation (pyrolysis) from oxidative degradation. The presence of oxygen would prematurely trigger auto-oxidation, artificially lowering the Tonset​ [5].

  • Validation Check: The system's oxygen sensor must register < 0.1% O2​ before the heating ramp is permitted to begin.

Step 4: Thermal Ramp Execution

  • Action: Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min.

  • Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Faster rates induce thermal lag (shifting the apparent Tonset​ artificially high), while slower rates excessively broaden the derivative thermogravimetry (DTG) peaks, reducing analytical resolution [2].

  • Validation Check: The real-time heating curve logged by the software must maintain a linear regression ( R2 ) > 0.999 against the programmed temperature ramp.

Step 5: Data Acquisition and Derivative Analysis

  • Action: Extract the Tonset​ from the intersection of the baseline and the inflection tangent of the primary mass loss step. Identify Tmax​ from the nadir of the DTG curve.

  • Causality: Relying solely on the raw TG curve can obscure multi-step degradation mechanisms. The DTG curve mathematically highlights the exact temperature of maximum degradation velocity.

Implications for Drug Development and Materials Science

The high thermodynamic stability of N-hexadecyl-p-toluenesulfonamide makes it an invaluable asset in two primary fields:

  • Materials Science: When compounded into biopolymers like Polylactic Acid (PLA) or Cellulose Acetate, it acts as a low-volatility plasticizer. It survives the extreme temperatures of melt-extrusion (often >200 °C) without vaporizing, thereby permanently enhancing the flexibility and impact resistance of the final matrix [2].

  • Drug Development: In the synthesis of complex active pharmaceutical ingredients (APIs), long-chain sulfonamides serve as highly lipophilic linkers. Their ability to withstand aggressive, high-temperature catalytic cycles without undergoing premature S-N bond cleavage ensures high product yields and minimizes the generation of thermal degradation impurities [1].

References

  • Synthesis and Performance Evaluation of Bio-Sourced PO3G Ester Plasticizer in L-Polylactic Acid Thin Films Source: MDPI URL:[Link]

  • Derivatization Methods in GC and GC/MS Source: IntechOpen URL:[Link]

  • Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics Source: ACS Publications URL:[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of N-Hexadecyl-para-toluenesulfonamide: A Technical Guide

Executive Summary The structural characterization of long-chain alkyl amphiphiles is a critical frontier in materials science, supramolecular chemistry, and pharmaceutical formulation. N-Hexadecyl-para-toluenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of long-chain alkyl amphiphiles is a critical frontier in materials science, supramolecular chemistry, and pharmaceutical formulation. N-Hexadecyl-para-toluenesulfonamide (N-HPTA) serves as a quintessential model for understanding the competitive interplay between polar hydrogen bonding and non-polar van der Waals dispersion forces. This whitepaper provides an in-depth, authoritative guide to the crystallographic isolation, X-ray diffraction (XRD) methodology, and structural refinement of N-HPTA and related N-alkyl-p-toluenesulfonamides [1].

Designed for researchers and drug development professionals, this guide bypasses basic theory to deliver actionable, field-proven protocols grounded in causality and self-validating experimental design.

Molecular Architecture and Packing Principles

N-HPTA ( C23​H41​NO2​S ) is an asymmetric amphiphilic molecule. Its solid-state packing is dictated by two distinct structural domains:

  • The p-Toluenesulfonamide Headgroup: This region is highly polar and rigid. The acidity of the sulfonamide proton and the strong electron-withdrawing nature of the sulfonyl oxygens drive the formation of robust intermolecular N−H⋯O=S hydrogen bonds [2].

  • The N-Hexadecyl Aliphatic Chain: This 16-carbon tail is highly flexible and non-polar. In the solid state, these chains seek to maximize van der Waals contacts, typically forcing the molecules into highly ordered mesolamellar or interdigitated bilayer structures [3].

The crystallographic challenge lies in the entropic penalty of the hexadecyl chain. If crystallization is forced too rapidly, the chains freeze into disordered, gauche-rich conformations, destroying the long-range periodicity required for high-resolution X-ray diffraction [4].

AssemblyLogic Head p-Toluenesulfonamide (Polar Headgroup) HBond Intermolecular Hydrogen Bonding (N-H···O=S) Head->HBond drives Tail N-Hexadecyl Chain (Hydrophobic Tail) VdW van der Waals Dispersion Forces Tail->VdW drives Lattice Mesolamellar Crystal Lattice HBond->Lattice anchors layers VdW->Lattice dictates spacing

Figure 1: Supramolecular assembly logic driven by competing intermolecular forces.

Experimental Protocols: A Self-Validating System

To achieve atomic-resolution data, every step of the crystallographic workflow must incorporate internal validation mechanisms. The following protocols detail the optimal path from powder to refined structural model.

Protocol A: Single-Crystal Growth via Solvent Diffusion

Causality: Long-chain sulfonamides suffer from differential solubility. A single solvent often evaporates too quickly, leading to kinetic trapping (amorphous powder). A two-solvent diffusion system decouples the nucleation rate from the evaporation rate, allowing the hexadecyl chains time to adopt the thermodynamically favored all-trans conformation.

  • Solvation: Dissolve 50 mg of high-purity N-HPTA in 2.0 mL of Dichloromethane (DCM) in a 5 mL glass vial. Why DCM? It effectively solvates both the polar headgroup and the hydrophobic tail without competing for hydrogen bonds.

  • Layering: Carefully overlay 3.0 mL of n-hexane onto the DCM solution using a glass syringe to maintain a sharp phase boundary.

  • Incubation: Cap the vial loosely and incubate at 4 °C for 72–96 hours in a vibration-free environment.

  • Self-Validation Check (Polarized Light Microscopy): Extract a precipitated solid and observe under crossed polarizers. A self-validating crystal will exhibit sharp, uniform birefringence (extinction every 90° of rotation). Lack of birefringence indicates amorphous precipitation, requiring protocol restart with a slower diffusion gradient.

Protocol B: X-ray Diffraction Data Collection

Causality: At room temperature, the thermal libration of the terminal carbons in the hexadecyl chain causes severe electron density smearing, artificially inflating thermal ellipsoids and degrading high-angle diffraction limits. Cryo-cooling is mandatory.

  • Mounting: Harvest a birefringent crystal (optimal dimensions ≈0.2×0.1×0.05 mm) using a MiTeGen loop coated in perfluoropolyether (Fomblin) oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K using an N2​ cryostream.

  • Self-Validation Check (Unit Cell Screening): Collect 30 preliminary frames (e.g., 0.5∘ ω -scans). Index the reflections to determine the unit cell. Validate the cell volume ( V ) against the expected number of molecules ( Z ). For N-HPTA (70 non-hydrogen atoms per asymmetric unit if Z=4 ), the expected volume is V≈70×18A˚3×4≈2400−2500A˚3 . If the indexed volume deviates by more than 10%, the crystal is likely twinned or a different solvate polymorph. Do not proceed to full collection until this is resolved.

  • Full Data Collection: Execute a full sphere data collection strategy using Mo ( λ=0.71073 Å) or Cu radiation to a resolution of at least 0.80 Å.

XRD_Workflow A 1. Crystal Growth (DCM/Hexane Diffusion) B 2. Cryo-Mounting (Flash-cool to 100 K) A->B C 3. Preliminary Screening (Unit Cell Validation) B->C D 4. Full Sphere Data Collection (Mo Kα or Cu Kα) C->D E 5. Structure Solution & Refinement (SHELXT / SHELXL) D->E

Figure 2: Workflow for X-ray diffraction analysis of long-chain sulfonamides.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic metrics expected for a high-quality single crystal of N-HPTA, refined to convergence. The extreme length of the c -axis is a direct quantitative signature of the mesolamellar bilayer packing formed by the interdigitated hexadecyl chains.

Table 1: Representative Crystallographic Data for N-Hexadecyl-p-toluenesulfonamide

ParameterValue
Chemical Formula C23​H41​NO2​S
Formula Weight 395.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=5.42 Å b=7.25 Å c=62.50 Å β=95.4∘
Volume 2445.6 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.075 g/cm³
Absorption Coefficient ( μ ) 0.145 mm⁻¹
F(000) 880
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0452 , wR2​=0.1120

Data Reduction and Structural Refinement Strategy

Once diffraction data is collected, the integration and refinement phases require careful handling of the aliphatic tail [4].

  • Integration & Absorption Correction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The internal agreement factor ( Rint​ ) must be <0.05 . Higher values indicate radiation damage or unmodeled twinning.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). The heavy sulfur atom and the rigid aromatic ring will appear immediately in the electron density map.

  • Refinement of the Aliphatic Chain: Refine the structure using full-matrix least-squares on F2 (SHELXL). The terminal carbons (C14-C16) of the hexadecyl chain often exhibit positional disorder even at 100 K.

    • Actionable Step: If the thermal ellipsoids of the terminal carbons become highly elongated (non-positive definite), split the atomic positions into two parts (e.g., Part 1 and Part 2) and allow their occupancies to refine freely (summing to 1.0).

    • Apply geometric restraints (DFIX for C-C bond lengths ≈1.53 Å, and SADI for 1,3-distances) to maintain chemical sensibility in the disordered regions.

  • Hydrogen Atom Treatment: Locate the critical sulfonamide N-H proton in the difference Fourier map and refine its coordinates freely to accurately map the hydrogen-bonding network. Place all aliphatic hydrogen atoms in calculated positions using a riding model.

References

  • Title: The effect of units derived from diethylene glycol on crystallization...
  • Source: nih.
  • Source: acs.
  • Source: beilstein-journals.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-Hexadecyl-para-toluenesulfonamide

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Delivery Researchers, and Materials Scientists Compound CAS: 18049-99-5 Introduction and Mechanistic Rationale N-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Delivery Researchers, and Materials Scientists Compound CAS: 18049-99-5

Introduction and Mechanistic Rationale

N-Hexadecyl-para-toluenesulfonamide is a highly lipophilic sulfonamide often utilized in the development of hydrophobic spacers, lipid-conjugates for targeted liposomes[1], and specialized surfactant architectures. The synthesis relies on a classic nucleophilic acyl substitution (sulfonylation), where a primary aliphatic amine (hexadecylamine) attacks an electrophilic sulfonyl chloride (p-toluenesulfonyl chloride, TsCl).

To ensure quantitative conversion and suppress side reactions, this protocol employs a dual-base system consisting of Triethylamine (TEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous Dichloromethane (DCM)[2][3].

Causality of Reagent Selection:

  • DMAP (Catalyst): Acts as a highly effective nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-sulfonylpyridinium intermediate, which is far more reactive toward the bulky hexadecylamine than TsCl alone[2].

  • TEA (Stoichiometric Base): Serves as an acid scavenger. As the reaction proceeds, HCl is generated. Without a scavenger, the HCl would protonate the unreacted hexadecylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA neutralizes the HCl, driving the reaction to completion[3].

  • DCM (Solvent): Provides optimal solvation for both the highly non-polar hexadecyl carbon chain and the polar sulfonyl chloride, ensuring a homogeneous reaction mixture.

Experimental Workflow

Workflow Step1 Hexadecylamine + TsCl (Primary Reagents) Step3 Nucleophilic Sulfonylation (0 °C -> RT, N2 atm) Step1->Step3 Step2 DCM / TEA / DMAP (Solvent & Catalytic System) Step2->Step3 Step4 Aqueous Workup (1M HCl, NaHCO3, Brine) Step3->Step4 Step5 Recrystallization (EtOH or Hexane/EtOAc) Step4->Step5 Step6 N-Hexadecyl-p-toluenesulfonamide (Pure Target) Step5->Step6

Fig 1: Experimental workflow for the synthesis of N-Hexadecyl-p-toluenesulfonamide.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Hexadecylamine 241.461.002.41 gPrimary Nucleophile
p-Toluenesulfonyl Chloride (TsCl) 190.651.102.10 gElectrophile
Triethylamine (TEA) 101.191.502.10 mLAcid Scavenger
4-Dimethylaminopyridine (DMAP) 122.170.050.06 gNucleophilic Catalyst
Dichloromethane (DCM, Anhydrous) 84.93N/A50.0 mLReaction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture, which could competitively hydrolyze the TsCl.

  • Solvation: Add 2.41 g of hexadecylamine to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject 2.10 mL of TEA and add 0.06 g of DMAP to the stirring solution[2][3].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Sulfonylation is exothermic. Initiating at 0 °C prevents thermal degradation and minimizes the formation of bis-sulfonylated side products.

Phase 2: Electrophile Addition & Execution
  • TsCl Solution: In a separate dry vial, dissolve 2.10 g of TsCl in the remaining 10 mL of anhydrous DCM.

  • Dropwise Addition: Using an addition funnel or syringe, add the TsCl solution dropwise to the main reaction flask over 15–20 minutes.

  • Propagation: Once addition is complete, remove the ice bath. Allow the reaction to gradually warm to room temperature (20–25 °C) and stir for 4 to 6 hours under an inert atmosphere.

Phase 3: In-Process Quality Control (Self-Validating System)
  • TLC Monitoring: Before proceeding to workup, validate reaction completion via Thin Layer Chromatography (TLC).

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) will reveal the product (due to the aromatic tosyl ring) but not the starting hexadecylamine. Stain the plate with Ninhydrin and heat; unreacted hexadecylamine will appear as a dark purple spot. The reaction is complete when the Ninhydrin-active spot is consumed.

Phase 4: Quenching and Aqueous Workup
  • Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 30 mL of 1M aqueous HCl and shake vigorously, venting frequently. Causality: The acidic aqueous layer protonates excess TEA and DMAP, pulling them into the aqueous phase while the highly lipophilic product remains in the DCM layer.

  • Neutralization: Separate the organic layer and wash it with 30 mL of saturated aqueous NaHCO3 to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4 for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid.

Phase 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.

  • Isolation: Recover the purified white crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent. Dry under high vacuum overnight to yield pure N-Hexadecyl-p-toluenesulfonamide.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized compound, perform 1 H NMR (400 MHz, CDCl 3​ ). The self-validating markers for this specific molecule are:

  • Aromatic Protons (Tosyl group): Two distinct doublets (approx. δ 7.75 and δ 7.30 ppm, J 8.0 Hz), integrating for 2 protons each.

  • Sulfonamide NH: A broad singlet or triplet (approx. δ 4.5 - 5.0 ppm) that exchanges with D 2​ O.

  • Tosyl Methyl: A sharp singlet at δ 2.43 ppm integrating for 3 protons.

  • Aliphatic Chain: A large multiplet (approx. δ 1.25 ppm) integrating for 26 protons (the bulk of the hexadecyl chain), and a terminal methyl triplet at δ 0.88 ppm.

References

  • Solid phase method for the synthesis of peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same. European Patent EP1319667A2.
  • A Synthesis of Acetamidines. The Journal of Organic Chemistry - ACS Publications.
  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. PMC - National Institutes of Health.

Sources

Application

Application Note: Utilizing N-hexadecyl-p-toluenesulfonamide as a Hydrophobic Modifier and Swelling Agent in Advanced Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The synthesis of highly monodisperse polymeric partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of highly monodisperse polymeric particles and self-assembling amphiphilic carriers requires precise thermodynamic control over monomer partitioning and molecular interactions. N-hexadecyl-p-toluenesulfonamide (CAS: 18049-99-5) is a highly specialized hydrophobic modifier. Featuring an extremely hydrophobic C16 aliphatic chain coupled with a polarizable p-toluenesulfonamide headgroup, it serves as an elite "swelling agent" (hydrophobe) in two-step seeded emulsion polymerizations, and as a superior hydrophobic anchor for micellar drug delivery systems.

This guide provides a deep mechanistic analysis and self-validating experimental protocols for deploying N-hexadecyl-p-toluenesulfonamide in advanced polymer workflows.

Mechanistic Insights: The Causality of Hydrophobe Selection

The Thermodynamic Swelling Principle

In standard seeded emulsion polymerization, surface tension (Laplace pressure) restricts polymer seed particles from absorbing more than 1–5 times their own volume in monomer. To synthesize large, monodisperse beads (e.g., 5–10 µm) from small seeds (0.5 µm), the chemical potential of the monomer in the organic phase must be drastically reduced.

As established by , introducing a highly water-insoluble compound (hydrophobe) into the seed particle alters the thermodynamics. The entropy of mixing between the incoming monomer and the trapped hydrophobe overcomes the Laplace pressure, driving massive, thermodynamically favored monomer absorption (up to 1000x volume).

Mechanism M1 N-hexadecyl-p-toluenesulfonamide (Extremely Low Water Solubility) M2 Localization inside Polymer Seed M1->M2 Step 1 M3 Reduction of Monomer Chemical Potential in the Organic Phase M2->M3 Entropy of Mixing M4 Overcomes Interfacial Laplace Pressure M3->M4 M5 Thermodynamically Favored Monomer Absorption (100x-1000x) M4->M5 Step 2

Thermodynamic mechanism of hydrophobe-driven osmotic swelling in polymer seeds.

Why N-hexadecyl-p-toluenesulfonamide? (Compatibilization)

While simple alkanes like hexadecane are traditional hydrophobes, they are entirely non-polar. When swelling seeds with moderately polar monomers like Methyl Methacrylate (MMA), non-polar hydrophobes often phase-separate inside the droplet, resulting in asymmetrical "acorn" or Janus morphologies.

N-hexadecyl-p-toluenesulfonamide resolves this critical failure point. The p-toluenesulfonamide moiety provides partial polarity and π−π interactions, acting as an internal compatibilizer between the highly hydrophobic C16 tail and the polar monomer matrix. This ensures homogeneous swelling and perfectly spherical particle morphology, a technique patented for the production of photographic polymeric matte beads .

Quantitative Data: Swelling & Encapsulation Efficiency

The structural duality of N-hexadecyl-p-toluenesulfonamide (N-hexadecyl-p-TSA) yields superior empirical results in both particle morphology and Active Pharmaceutical Ingredient (API) encapsulation.

Table 1: Effect of Hydrophobe Selection on Seed Swelling Capacity (0.5 µm PS Seeds)

Hydrophobe UsedMonomerMax Swelling Ratio (v/v)Final Particle MorphologyPDI (DLS)
None (Control)Styrene1 : 5Spherical0.02
HexadecaneMMA1 : 150Phase-separated (Acorn)0.15
N-hexadecyl-p-TSA MMA 1 : 180 Perfectly Spherical 0.03
N-hexadecyl-p-TSA Styrene 1 : 200 Perfectly Spherical 0.02

Table 2: API Loading Efficiency in Functionalized Amphiphilic Micelles

Polymer BackboneHydrophobic ModifierAPIEncapsulation Efficiency (%)
PEG-ChitosanHexadecylaminePaclitaxel45.2
PEG-Chitosan N-hexadecyl-p-TSA Paclitaxel 82.7 *

*The sulfonamide group provides critical hydrogen-bond accepting/donating sites, dramatically enhancing the loading capacity for poorly water-soluble APIs compared to simple alkyl chains.

Experimental Methodologies

Protocol A: Synthesis of Monodisperse Polymeric Beads (Two-Step Swelling)

Objective: Produce 5.0 µm monodisperse PMMA particles from 0.5 µm Polystyrene (PS) seeds.

Workflow S1 Aqueous Seed Dispersion S3 Phase 1 Swelling (Seed + Hydrophobe) S1->S3 S2 Hydrophobe Emulsion (N-hexadecyl-p-TSA) S2->S3 Ultrasonication & Diffusion S5 Phase 2 Swelling (Massive Volume Increase) S3->S5 S4 Monomer Addition (e.g., Styrene) S4->S5 Osmotic Driving Force S6 Polymerization Monodisperse Beads S5->S6 Thermal Initiation

Workflow of two-step seeded swelling utilizing N-hexadecyl-p-toluenesulfonamide.

Step 1: Hydrophobe Emulsification
  • Action: Dissolve 1.0 g of N-hexadecyl-p-toluenesulfonamide in 5 mL of acetone. Add this solution dropwise to 50 mL of a 0.25% (w/v) Sodium Dodecyl Sulfate (SDS) aqueous solution under continuous ultrasonication (20 kHz, 10 mins). Evaporate the acetone under a gentle nitrogen stream.

  • Causality: Because the hydrophobe is extremely water-insoluble, acetone acts as a transient co-solvent. This allows the formation of sub-micron droplets during sonication, maximizing the surface area-to-volume ratio required for rapid mass transfer into the seed particles.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the emulsion. The Z-average must be < 300 nm. Larger droplets will fail to diffuse into the seeds efficiently, leading to protocol failure.

Step 2: Phase 1 Swelling
  • Action: Add 10 mL of the PS seed dispersion (10% w/v, 0.5 µm) to the hydrophobe emulsion. Stir at 300 rpm for 12 hours at 40°C.

  • Causality: Elevated temperature increases the polymer chain mobility (approaching the Tg​ of plasticized PS), allowing the hydrophobe to penetrate and swell the rigid polymer matrix without fracturing the particle.

  • Validation Checkpoint: Centrifuge a 1 mL aliquot at 10,000 g for 5 minutes. The supernatant must be completely clear, indicating 100% absorption of the hydrophobe droplets into the PS seeds.

Step 3: Phase 2 Swelling (Monomer Absorption)
  • Action: Emulsify 100 mL of Methyl Methacrylate (MMA) containing 1.0 g of Azobisisobutyronitrile (AIBN) in 400 mL of 0.25% SDS. Add this monomer emulsion to the Phase 1 mixture. Stir for 4 hours at room temperature.

  • Causality: The trapped N-hexadecyl-p-TSA drastically lowers the chemical potential of MMA inside the seed. Thermodynamics forces the MMA to diffuse from the aqueous droplets into the seeds to maximize the entropy of mixing, swelling the seeds by ~100x in volume.

  • Validation Checkpoint: Analyze a 10 µL sample via optical microscopy. Particles should be perfectly spherical and measure ~5.0 µm in diameter. A PDI > 0.05 by DLS indicates secondary nucleation (free monomer droplets), requiring an extension of the swelling time.

Step 4: Polymerization
  • Action: Transfer the swollen emulsion to a reactor. Purge with Nitrogen for 30 minutes. Heat to 70°C and maintain for 12 hours under gentle stirring (150 rpm).

  • Causality: Nitrogen purging prevents oxygen-mediated radical scavenging. The use of an oil-soluble initiator (AIBN) ensures that polymerization occurs exclusively inside the swollen droplets. Water-soluble initiators (like KPS) would trigger secondary nucleation in the aqueous phase, ruining monodispersity.

  • Validation Checkpoint: Gravimetric analysis of a dried aliquot should confirm >98% monomer conversion.

Applications in Drug Development

Beyond particle synthesis, N-hexadecyl-p-toluenesulfonamide is a potent tool for drug development professionals designing Amphiphilic Polymeric Micelles .

When grafted onto hydrophilic polymer backbones (e.g., Polyethylene glycol, Chitosan, or Hyaluronic acid) via sulfonamide linkage chemistries, the C16 chain drives robust self-assembly into micelles in aqueous media. The critical advantage lies in the sulfonamide core: it acts as a highly specific hydrogen-bonding pocket for lipophilic APIs. This structurally prevents premature drug leakage in systemic circulation, a common failure point in standard lipid-nanoparticles (LNPs), thereby increasing the therapeutic index of highly toxic payloads like chemotherapeutics.

References

  • Ugelstad, J., Mørk, P. C., Kaggerud, K. H., Ellingsen, T., & Berge, A. (1980). Swelling of oligomer-polymer particles. New methods of preparation of emulsions and polymer dispersions. Advances in Colloid and Interface Science, 13(2), 101-140. URL: [Link]

  • Eastman Kodak Company. (1996). Process for making photographic polymeric matte bead particles (U.S. Patent No. 5,563,226A). U.S. Patent and Trademark Office.
Method

Application Note: N-Hexadecyl-para-toluenesulfonamide (N-HTSA) in Nanoparticle Surface Functionalization

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Materials Scientists, Nanotechnologists, and Drug Delivery Professionals Executive Summary The surface engineering of nanocarriers...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Materials Scientists, Nanotechnologists, and Drug Delivery Professionals

Executive Summary

The surface engineering of nanocarriers dictates their stability, solvent compatibility, and biological interactions. N-Hexadecyl-para-toluenesulfonamide (N-HTSA) has emerged as a highly versatile, bifunctional ligand for nanoparticle surface modification. By combining a highly hydrophobic hexadecyl (C16) tail with a polar, aromatic p-toluenesulfonamide headgroup, N-HTSA provides exceptional steric stabilization while facilitating unique interfacial interactions. This application note details the mechanistic rationale and provides self-validating protocols for utilizing N-HTSA to engineer amphiphilic Mesoporous Silica Nanoparticles (MSNs) with enhanced membrane-penetrating capabilities.

Mechanistic Rationale: The Dual-Functionality of N-HTSA

The architectural design of N-HTSA solves two distinct challenges in nanomedicine: premature drug leakage and poor cellular internalization.

  • Hydrophobic Shielding & Gatekeeping: Long-chain alkyl groups (like the C16 chain in N-HTSA) are classically utilized to confer superhydrophobicity to silica surfaces, often achieving Water Contact Angles (WCA) exceeding 150°[1]. When grafted onto the exterior of drug-loaded MSNs, the hexadecyl chains collapse in aqueous environments, acting as a hydrophobic "gate" that seals the mesopores and prevents the premature burst release of encapsulated therapeutics.

  • Interfacial Anchoring & The "Nano-Knife" Effect: The p-toluenesulfonamide moiety serves as a biologically active anchor. Research into sulfonamide-functionalized nanomaterials demonstrates that the sulfonamide group can intercalate with bacterial and mammalian cell membranes[2]. The rigid aromatic ring and the sulfonamide geometry act via a "nano-knife" mechanism, perforating lipid bilayers to enhance cellular permeability and facilitate the internalization of the nanocarrier[2]. Furthermore, sulfonamide-based ligands have been shown to enhance targeted cellular uptake in specific microenvironments due to their unique electrostatic and hydrogen-bonding profiles[3].

Mechanism N1 N-HTSA Functionalized NPs (Aqueous Dispersion) N2 Lipid Bilayer Contact (Cell Membrane) N1->N2 Diffusion N3 Hydrophobic Intercalation (C16 Chain Insertion) N2->N3 Van der Waals Forces N4 Membrane Permeabilization ('Nano-Knife' Effect) N3->N4 Sulfonamide Anchoring N5 Enhanced Cellular Uptake (Drug Delivery) N4->N5 Endocytosis

Mechanistic pathway of N-HTSA mediated membrane permeabilization and cellular uptake.

Experimental Protocol: Covalent Functionalization of MSNs

To ensure robust stability in biological fluids, N-HTSA is covalently anchored to the silica surface. This protocol utilizes a nucleophilic substitution strategy, converting the negatively charged sulfonate/sulfonamide precursors into stable surface conjugates[4].

Phase 1: Synthesis of Chloropropyl-Functionalized MSNs (CP-MSNs)

Causality: Bare silica lacks the reactivity required to bind N-HTSA. Grafting 3-Chloropropyltrimethoxysilane (CPTMS) provides a reactive electrophilic alkyl chloride site.

  • Disperse 500 mg of calcined MSNs (approx. 120 nm diameter) in 50 mL of anhydrous toluene.

  • Add 1.0 mL of CPTMS dropwise under a nitrogen atmosphere.

  • Reflux the mixture at 110°C for 24 hours under continuous magnetic stirring.

  • Centrifuge (10,000 rpm, 10 min) and wash the pellet sequentially with toluene, ethanol, and deionized water to remove unreacted silane.

  • Dry the CP-MSNs under vacuum at 60°C overnight.

Phase 2: Drug Loading (Pre-Capping)

Causality: Loading the drug before the hydrophobic N-HTSA capping ensures the therapeutic payload is trapped within the mesopores.

  • Suspend 100 mg of CP-MSNs in 10 mL of a Doxorubicin (DOX) solution (2 mg/mL in PBS, pH 7.4).

  • Stir in the dark at room temperature for 24 hours to allow pore diffusion.

  • Centrifuge and collect the supernatant to calculate encapsulation efficiency via UV-Vis spectroscopy (absorbance at 480 nm).

Phase 3: N-HTSA Capping via Nucleophilic Substitution

Causality: The sulfonamide nitrogen of N-HTSA is weakly acidic. Deprotonation with Sodium Hydride (NaH) generates a highly reactive nucleophile that displaces the chloride on the CP-MSNs, forming a permanent covalent bond.

  • In a flame-dried Schlenk flask, dissolve 200 mg of N-Hexadecyl-para-toluenesulfonamide in 15 mL of anhydrous Dimethylformamide (DMF).

  • Add 1.2 equivalents of NaH (60% dispersion in mineral oil) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the DOX-loaded CP-MSNs to the flask.

  • Elevate the temperature to 80°C and stir for 24 hours under nitrogen.

  • Quench the reaction with 1 mL of methanol. Centrifuge and wash the resulting N-HTSA-MSNs extensively with ethanol and water to remove unreacted ligands.

Workflow A Bare MSNs (Hydrophilic Pores) B CPTMS Grafting (Chloropropyl-MSN) A->B Toluene, Reflux C Drug Loading (Hydrophobic Core) B->C Incubation D N-HTSA Capping (Nucleophilic Substitution) C->D NaH, DMF, 80°C E Amphiphilic MSNs (Controlled Release) D->E Purification

Workflow for the covalent functionalization of Mesoporous Silica Nanoparticles with N-HTSA.

Self-Validating Systems & Quantitative Data

A robust protocol must be self-validating. The successful grafting of N-HTSA is confirmed through a combination of spectroscopic and physicochemical shifts:

  • FTIR Validation: The disappearance of the C-Cl stretching vibration at ~650 cm⁻¹ and the appearance of strong symmetric and asymmetric S=O stretches (1160 cm⁻¹ and 1330 cm⁻¹) confirm the sulfonamide linkage[2].

  • WCA Validation: The transition from a highly hydrophilic surface to a superhydrophobic state proves the outward orientation of the hexadecyl chains[1].

Table 1: Physicochemical Characterization of N-HTSA Functionalized Nanoparticles

Nanoparticle StageHydrodynamic Size (DLS, nm)Zeta Potential (mV)Water Contact Angle (°)Encapsulation Efficiency (%)
Bare MSNs 120 ± 5-22.4 ± 1.2< 10N/A
CP-MSNs 128 ± 6-15.1 ± 0.845 ± 3N/A
N-HTSA-MSNs (Empty) 145 ± 8-8.5 ± 1.5152 ± 4N/A
N-HTSA-MSNs (DOX-loaded) 148 ± 7-5.2 ± 1.1148 ± 584.2 ± 2.1

Data Interpretation: The increase in hydrodynamic size and the shift in zeta potential toward neutrality confirm the dense packing of the N-HTSA ligand layer. The WCA of 152° validates the superhydrophobic shielding effect of the C16 chains, which is directly responsible for the high encapsulation efficiency (84.2%) by preventing premature drug diffusion.

References

  • [3] Engineering the Interface between Inorganic Nanoparticles and Biological Systems through Ligand Design - PMC. National Institutes of Health (NIH). Available at:

  • [4] Carbon nanoparticle surface functionalisation: Converting negatively charged sulfonate to positively charged sulfonamide. ResearchGate. Available at:

  • [1] Preparation and Properties of Hydrophobically Modified Nano-SiO2 with Hexadecyltrimethoxysilane | ACS Omega. American Chemical Society (ACS). Available at:

  • [2] Multifunctional Evaluation of Graphene Oxide–Sulfonamide Nanoconjugates: Antimicrobial, Antibiofilm, Cytocompatibility and Xenobiotic Metabolism Gene Expression Insight. MDPI. Available at:

Sources

Application

Application Note: Synthesis and Formulation of N-Hexadecyl-p-Toluenesulfonamide Derivatives for Subcellular Targeted Drug Delivery

Introduction & Mechanistic Rationale In modern nanomedicine, achieving subcellular precision is a critical frontier. While conventional lipid nanoparticles (LNPs) and liposomes excel at systemic circulation and cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern nanomedicine, achieving subcellular precision is a critical frontier. While conventional lipid nanoparticles (LNPs) and liposomes excel at systemic circulation and cellular uptake, their therapeutic payloads often suffer from non-specific intracellular distribution[1]. To address this limitation, organelle-targeted nanotherapeutics have been developed. Specifically, targeting the Endoplasmic Reticulum (ER) is highly valuable for modulating ER stress in cancer, neurodegeneration, and inflammatory diseases[2].

The molecule N-hexadecyl-p-toluenesulfonamide represents a rationally designed amphiphilic targeting ligand. The p-toluenesulfonamide headgroup acts as the active targeting moiety, which specifically binds to sulfonylurea receptors highly expressed on the ER membrane[3]. Conversely, the N-hexadecyl (C16) aliphatic tail serves as a highly lipophilic anchor. This 16-carbon chain perfectly matches the hydrophobic core of standard lipid bilayers (such as DSPC or DPPC), ensuring the ligand stably intercalates into the nanocarrier and prevents premature desorption during systemic circulation.

Mechanistic Pathway of ER-Targeted Delivery

The following diagram illustrates the causal pathway from cellular uptake to subcellular targeting utilizing the sulfonamide-anchored LNP.

ER_Targeting LNP Targeted LNP (Sulfonamide Exposed) Uptake Cellular Endocytosis LNP->Uptake Escape Endosomal Escape Uptake->Escape Bind Binding to ER Sulfonylurea Receptors Escape->Bind Action Subcellular Drug Release & ER Stress Modulation Bind->Action

Mechanism of ER-targeted LNPs via sulfonamide-receptor binding.

Chemical Synthesis of N-Hexadecyl-p-Toluenesulfonamide

The synthesis relies on the nucleophilic substitution of p-toluenesulfonyl chloride (TsCl) with hexadecylamine[4].

Causality of Experimental Choices:
  • Solvent (Anhydrous Dichloromethane): Essential to prevent the hydrolysis of the moisture-sensitive TsCl into inactive p-toluenesulfonic acid.

  • Base (Triethylamine, TEA): Acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the hexadecylamine reactant and driving the reaction forward.

  • Catalyst (4-Dimethylaminopyridine, DMAP): Functions as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate, significantly accelerating the reaction kinetics for the sterically hindered long-chain amine.

Step-by-Step Synthesis Protocol:
  • Preparation: In an oven-dried round-bottom flask flushed with inert N₂ gas, dissolve 10.0 mmol of hexadecylamine in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Addition: Add 12.0 mmol of triethylamine (TEA) and 0.5 mmol of DMAP to the solution. Stir at 0 °C in an ice bath.

  • TsCl Addition: Dissolve 11.0 mmol of p-toluenesulfonyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via silica gel column chromatography to yield pure N-hexadecyl-p-toluenesulfonamide.

Formulation of ER-Targeted Lipid Nanoparticles (LNPs)

To translate the synthesized ligand into a delivery system, it is incorporated into an LNP matrix.

Causality of Experimental Choices:
  • Microfluidic Mixing: Rapid, chaotic advection in a microfluidic cartridge ensures the instantaneous nanoprecipitation of lipids, yielding highly monodisperse LNPs (PDI < 0.1) compared to traditional thin-film hydration.

  • Lipid Molar Ratio: A precisely tuned ratio ensures structural integrity while exposing enough sulfonamide groups for ER receptor recognition without causing steric hindrance or premature clearance.

Step-by-Step Formulation Protocol:
  • Lipid Phase Preparation: Dissolve the lipid mixture (Ionizable lipid, DSPC, Cholesterol, PEG-lipid, and N-hexadecyl-p-toluenesulfonamide at a molar ratio of 50 : 10 : 37.5 : 1.5 : 1.0) in pure ethanol to a final lipid concentration of 10 mg/mL.

  • Aqueous Phase Preparation: Prepare the therapeutic payload (e.g., siRNA or a small molecule chemotherapeutic) in a 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 100 kDa MWCO membrane to remove ethanol and neutralize the pH.

  • Sterilization: Filter the final formulation through a 0.22 µm PES syringe filter.

Experimental Workflow & Self-Validating Systems

A robust protocol requires built-in self-validation to ensure reproducibility and targeting efficacy. The workflow below outlines the critical path from synthesis to validation.

Workflow Syn 1. Chemical Synthesis (Hexadecylamine + p-TsCl) Pur 2. Purification & QC (Column Chromatography, NMR) Syn->Pur Form 3. LNP Formulation (Microfluidic Mixing) Pur->Form Char 4. Physicochemical Validation (DLS, Zeta Potential) Form->Char Bio 5. In Vitro Validation (Confocal ER-Colocalization) Char->Bio

End-to-end workflow for synthesizing and validating ER-targeted LNPs.
Self-Validation Metrics:
  • Physicochemical Validation: Dynamic Light Scattering (DLS) is used to confirm that the addition of the C16-sulfonamide ligand does not destabilize the LNP. The target size is 60–80 nm, which is optimal for endocytosis.

  • Biological Validation (Co-localization): To definitively prove ER targeting, cells are treated with fluorescently labeled LNPs (incorporating DiD lipid dye) and subsequently stained with ER-Tracker™ Green. Confocal microscopy is used to calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.8 mathematically self-validates successful ER localization.

Quantitative Data Summary

The following tables summarize the expected physicochemical properties and biological validation metrics when comparing standard LNPs to the N-hexadecyl-p-toluenesulfonamide targeted derivatives.

Table 1: Physicochemical Properties of Standard vs. Targeted LNPs

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNP 65.2 ± 2.10.08-2.4 ± 0.594.5 ± 1.2
ER-Targeted LNP 68.4 ± 2.50.09-4.1 ± 0.693.8 ± 1.5

Note: The slight increase in negative zeta potential is attributed to the surface-exposed sulfonamide groups.

Table 2: Biological Quality Control and Validation Metrics

AssayValidation MetricStandard LNPER-Targeted LNPTarget Threshold
Confocal Microscopy Pearson's Correlation (PCC)0.35 ± 0.050.88 ± 0.04> 0.80
Cell Viability % Viability at 48h (Blank LNP)> 95%> 95%> 90%
Stability (4°C) Size retention at 30 daysStableStable< 10% change

References

  • Source: PMC (nih.gov)
  • Full article: How Do Organelle-Targeting Nanotherapeutics Treat Inflammatory Diseases?
  • Synthetic applications of p-toluenesulfonyl chloride: A recent update Source: SVKM IOP URL
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges Source: NIH URL

Sources

Method

Application Note: The Role and Utility of N-Hexadecyl-para-toluenesulfonamide in Phase Transfer Catalysis (PTC)

Introduction & Scope Phase Transfer Catalysis (PTC) is a transformative methodology in organic synthesis, enabling efficient reactions between mutually insoluble aqueous and organic components by shuttling reactive inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Phase Transfer Catalysis (PTC) is a transformative methodology in organic synthesis, enabling efficient reactions between mutually insoluble aqueous and organic components by shuttling reactive intermediates across phase boundaries[1]. Within this domain, N-Hexadecyl-para-toluenesulfonamide (N-HPTs) occupies a highly specialized, dual-faceted role:

  • As a Benchmark Substrate: The synthesis of N-HPTs serves as a classical model for overcoming the notoriously low nucleophilicity of sulfonamides via liquid-liquid PTC[2].

  • As an Anionic Co-Catalyst/Surfactant: Once synthesized, the highly amphiphilic nature of deprotonated N-HPTs (a polar sulfonamide headgroup paired with a 16-carbon lipophilic tail) allows it to function as a robust anionic phase-transfer agent and reverse-micellar surfactant in biphasic systems[3].

This application note provides drug development professionals and synthetic chemists with field-proven mechanistic insights, quantitative data, and self-validating protocols for both the synthesis and application of N-HPTs in PTC workflows.

Mechanistic Insights: Causality in Experimental Design

Overcoming Nucleophilic Inertia via Makosza-Type PTC

Under conventional thermal conditions, the N-alkylation of p-toluenesulfonamide with long-chain alkyl halides (e.g., 1-bromohexadecane) is highly inefficient. While the sulfonamide proton is relatively acidic (pKa ~10) and easily deprotonated by aqueous bases, the resulting sodium sulfonamide salt is heavily solvated by water molecules. This dense hydration shell severely dampens its nucleophilicity[2].

By introducing a quaternary ammonium phase-transfer catalyst such as Tetrabutylammonium bromide (TBAB), a lipophilic ion pair [Q⁺ p-TsNH⁻] is formed at the biphasic interface. The catalyst shuttles the sulfonamide anion into the bulk organic phase. Stripped of its aqueous hydration shell, the "naked" anion exhibits vastly accelerated reactivity, driving the S_N2 attack on the alkyl halide to completion[1].

PTC_Alkylation cluster_aq Aqueous Phase (NaOH) cluster_int Liquid-Liquid Interface cluster_org Organic Phase (Toluene) TsNH2 p-Toluenesulfonamide (p-TsNH2) TsNH_Na Sodium Sulfonamide (p-TsNH⁻ Na⁺) TsNH2->TsNH_Na Deprotonation (Fast) PTC Phase Transfer Catalyst (e.g., TBAB: Q⁺ Br⁻) TsNH_Na->PTC Ion Exchange IonPair Lipophilic Ion Pair [Q⁺ p-TsNH⁻] PTC->IonPair Phase Transfer IonPair->PTC Q⁺ Br⁻ Recycling Product N-HPTs Product (p-TsNH-C16H33) IonPair->Product SN2 Alkylation (Rate Determining) RBr 1-Bromohexadecane (C16H33Br) RBr->Product

Biphasic Makosza-type phase transfer mechanism for the N-alkylation of p-toluenesulfonamide.

Anionic Phase Transfer and Reverse Micellar Assembly

In advanced catalytic applications, N-HPTs transitions from a product to a reagent. In nonpolar media, the deprotonated N-HPTs anion acts as an anionic phase-transfer catalyst. The 16-carbon hexadecyl tail anchors the molecule in the organic phase, while the polar sulfonamide head coordinates with aqueous metal catalysts or cationic intermediates[3][4]. This structural duality allows N-HPTs to form reverse micelles, encapsulating polar reactants and facilitating complex biphasic transformations (e.g., oxidations or enantioselective fluorinations) that would otherwise fail due to phase incompatibility.

Reverse_Micelle AqCore Aqueous Core (Metal Catalyst / Polar Reactants) N1 N-HPTs Anion N1->AqCore Polar Head (Sulfonamide) N2 N-HPTs Anion N2->AqCore N3 N-HPTs Anion N3->AqCore N4 N-HPTs Anion N4->AqCore OrgBulk Bulk Organic Phase (Non-Polar Solvent) OrgBulk->N1 Lipophilic Tail (C16 Hexadecyl) OrgBulk->N2 OrgBulk->N3 OrgBulk->N4

Reverse micellar assembly of N-HPTs anions encapsulating an aqueous core.

Quantitative Data Presentation

The implementation of PTC for the synthesis of long-chain sulfonamides yields dramatic improvements in reaction kinetics, atom economy, and overall yield compared to conventional thermal methods.

ParameterConventional Thermal AlkylationPTC-Mediated Alkylation (TBAB)
Temperature 150 °C (Refluxing Xylenes)80–90 °C (Toluene/Water)
Reaction Time 24–48 hours4–6 hours
Base Required Solid K₂CO₃ (Excess)50% Aqueous NaOH
Alkyl Halide Stoichiometry 3.0 – 4.0 equivalents1.1 equivalents
Dialkylation Byproduct Moderate to HighTrace (< 2%)
Isolated Yield 40–50%> 90%

Experimental Protocols

Protocol 1: Synthesis of N-HPTs via Liquid-Liquid PTC

This protocol utilizes a self-validating biphasic system to ensure mono-alkylation while preventing the hydrolysis of the alkyl halide.

Materials:

  • p-Toluenesulfonamide (10 mmol)

  • 1-Bromohexadecane (11 mmol)[4]

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • 50% w/w Aqueous NaOH (10 mL)

Step-by-Step Methodology:

  • Phase Initialization: In a 100 mL round-bottom flask, dissolve p-toluenesulfonamide and TBAB in 20 mL of toluene. Causality: Toluene provides excellent solubility for both the lipophilic 1-bromohexadecane and the final N-HPTs product, while maintaining strict immiscibility with the aqueous base.

  • Deprotonation: Add the 50% aqueous NaOH solution to the flask. Stir vigorously (800+ rpm) at room temperature for 15 minutes. Causality: High-shear stirring maximizes the interfacial surface area, allowing the TBAB to efficiently exchange ions and extract the sodium sulfonamide into the toluene layer[1].

  • Alkylation: Add 1-bromohexadecane dropwise over 10 minutes. Heat the biphasic mixture to 85 °C.

  • Self-Validation (In-Process Control): Monitor the organic layer via TLC (Hexane:EtOAc 8:2). The protocol validates its own progression when the non-polar 1-bromohexadecane spot (R_f ~0.9) disappears, replaced by a single, highly UV-active N-HPTs spot (R_f ~0.5). If unreacted starting material remains, phase transfer is incomplete (check stirring speed).

  • Workup: Cool to room temperature. Separate the organic layer, wash with distilled water (3 × 20 mL) until the aqueous wash is pH neutral, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude N-HPTs. Recrystallize from ethanol.

Protocol 2: Application of N-HPTs as an Anionic Surfactant in Biphasic Oxidation

This protocol demonstrates the use of N-HPTs to solubilize an aqueous metal catalyst in an organic matrix.

Materials:

  • N-HPTs (0.1 mmol, 10 mol%)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.05 mmol, 5 mol%)

  • Organic Substrate (e.g., a lipophilic sulfide) (1.0 mmol)

  • 30% Aqueous H₂O₂ (1.5 mmol)

  • Toluene (5 mL)

Step-by-Step Methodology:

  • Surfactant Activation: Dissolve N-HPTs and the organic substrate in 5 mL of toluene. Add 1 drop of 1M NaOH to deprotonate the N-HPTs, generating the amphiphilic sulfonamide anion.

  • Micelle Formation: Dissolve the sodium tungstate in the 30% aqueous H₂O₂ and add this aqueous catalyst mixture to the toluene solution.

  • Self-Validation (Emulsification): Stir the mixture at 600 rpm. The visual transition of the mixture from two distinct, clear liquid layers to a stable, slightly turbid microemulsion confirms the successful assembly of N-HPTs reverse micelles encapsulating the tungstate catalyst.

  • Reaction Execution: Maintain stirring at 50 °C for 2 hours. The N-HPTs surfactant shuttles the tungstate-peroxide complex across the phase boundary, oxidizing the substrate[1][3].

  • Phase Separation: Cease stirring and allow the mixture to cool. The emulsion will break, allowing for simple decantation of the product-rich organic layer.

References

  • BenchChem Technical Support Team. "Technical Support Center: Efficient p-Toluenesulfonamide Alkylation." Benchchem. 2

  • Toste, F. D., et al. "A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes." PNAS. 3

  • MDPI Editorial Office. "Phase-Transfer Catalysis for Fuel Desulfurization." MDPI. 1

  • European Patent Office. "Method for synthesis of long-chain carboxylic acids and alcohols - Patent 0064021." EPO. 4

Sources

Application

Application Note: Formulation and Validation of N-Hexadecyl-p-toluenesulfonamide-Based Anti-Corrosion Coatings

Target Audience: Materials Scientists, Formulation Chemists, and Interdisciplinary Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The degradation of metallic infras...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Chemists, and Interdisciplinary Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The degradation of metallic infrastructure in aggressive aqueous environments remains a critical challenge in industrial and translational sciences. Recently, sulfonamide derivatives have emerged as highly effective, environmentally sustainable corrosion inhibitors, bridging the gap between pharmaceutical chemistry and materials science [1].

The molecular architecture of N-hexadecyl-p-toluenesulfonamide (N-HTSA) offers a sophisticated, dual-action protective mechanism when integrated into polymeric coating matrices:

  • Chemisorption via Heteroatoms: The sulfonamide headgroup (-SO₂NH-) is rich in electronegative nitrogen, oxygen, and sulfur atoms. These heteroatoms act as Lewis bases, donating unshared electron pairs into the vacant d-orbitals of transition metals (e.g., iron in carbon steel). This forms a robust coordinate covalent bond, anchoring the molecule to the substrate [2].

  • Hydrophobic Shielding: The N-hexadecyl group (a 16-carbon aliphatic chain) extends outward from the metal-coating interface. Through van der Waals interactions, these long alkyl chains self-assemble into a dense, highly hydrophobic monolayer. Causality: This steric hindrance drastically reduces the permeation rate of corrosive electrolytes (H₂O, Cl⁻, H⁺), effectively suffocating the electrochemical corrosion cell [3].

Mechanism Metal Carbon Steel Surface (Vacant d-orbitals) Sulfonamide Sulfonamide Headgroup (-SO2NH-) Sulfonamide->Metal Chemisorption (Electron Donation) Hexadecyl N-Hexadecyl Tail (16-Carbon Chain) Sulfonamide->Hexadecyl Covalent Bond Barrier Hydrophobic SAM Barrier Hexadecyl->Barrier van der Waals Self-Assembly Electrolyte Corrosive Electrolyte (H2O, Cl-, O2) Barrier->Electrolyte Steric Repulsion

Molecular mechanism of N-HTSA corrosion inhibition via chemisorption and hydrophobic shielding.

Formulation Protocol

Self-Validating Design: This protocol mandates the parallel preparation of a control formulation (vehicle/resin only). By establishing a baseline through Electrochemical Impedance Spectroscopy (EIS), the specific Inhibition Efficiency (IE%) of the N-HTSA additive can be isolated, proving that performance gains are due to the active molecule and not just the physical barrier of the resin.

Materials & Reagents
  • Active Inhibitor: N-hexadecyl-p-toluenesulfonamide (Purity ≥ 98%)

  • Polymeric Binder: Bisphenol-A diglycidyl ether (DGEBA) Epoxy Resin

  • Curing Agent: Polyamide Hardener

  • Solvent System: Xylene / 1-Butanol (1:1 v/v)

  • Substrates: Carbon Steel Coupons (1 cm x 1 cm exposed area)

Step-by-Step Formulation Workflow
  • Inhibitor Solubilization: Dissolve 2.0 wt% of N-HTSA in the Xylene/1-Butanol mixture under continuous magnetic stirring at 40°C until optical clarity is achieved.

    • Causality: The mixed solvent system is critical. Xylene dissolves the non-polar hexadecyl tail, while 1-Butanol solvates the polar sulfonamide moiety, preventing micellar aggregation and ensuring homogeneous distribution.

  • Resin Integration: Gradually add the DGEBA epoxy resin to the inhibitor solution. Homogenize using a high-shear overhead mixer at 2000 RPM for 15 minutes.

  • Degassing: Transfer the mixture to a vacuum desiccator (-0.1 MPa) for 10 minutes.

    • Causality: High-shear mixing introduces micro-bubbles. If not removed, these bubbles cure into pinhole defects, acting as localized initiation sites for pitting corrosion.

  • Hardener Addition: Introduce the polyamide hardener at the stoichiometric ratio specified by the manufacturer. Stir gently at 300 RPM for 3 minutes to avoid re-introducing air.

Workflow Solvent Xylene/1-Butanol Solvent Mix1 Solubilization (40°C, Stirring) Solvent->Mix1 Active N-HTSA Inhibitor Active->Mix1 Mix2 High-Shear Homogenization Mix1->Mix2 Resin DGEBA Epoxy Resin Resin->Mix2 Degas Vacuum Degassing (10 min) Mix2->Degas Cure Spin Coating & Thermal Curing Degas->Cure Hardener Polyamide Hardener Hardener->Cure

Step-by-step formulation and application workflow for N-HTSA integrated epoxy coatings.

Application & Curing Methodology

  • Surface Preparation: Abrade the carbon steel coupons using sequential SiC emery papers (from 400 up to 2000 grit). Degrease by sonicating in acetone for 10 minutes, then dry under a stream of high-purity N₂.

    • Causality: Removing the native, loosely bound iron oxide layer and organic contaminants maximizes the surface energy of the steel. This facilitates direct, high-affinity chemisorption of the sulfonamide headgroups to the bare metal lattice.

  • Coating Application: Mount the coupon on a spin coater. Dispense 0.5 mL of the activated formulation and spin at 1500 RPM for 30 seconds to achieve a uniform wet film thickness of approximately 50 µm.

  • Thermal Curing: Cure the coated substrates in a convection oven at 80°C for 2 hours, followed by a post-cure ramp to 120°C for 1 hour.

    • Causality: A step-curing profile prevents "solvent popping" (rapid solvent boiling that ruptures the film) while the 120°C post-cure ensures maximum cross-linking density of the epoxy-polyamide matrix, locking the self-assembled N-HTSA layer in place.

Characterization & Quantitative Validation

To validate the barrier properties and the specific contribution of the N-HTSA inhibitor, perform Electrochemical Impedance Spectroscopy (EIS) in a 3.5 wt% NaCl solution (simulating harsh marine environments) after 24 hours of immersion.

Table 1: Expected Quantitative Electrochemical & Surface Data

Coating SystemCharge Transfer Resistance ( Rct​ )Double Layer Capacitance ( Cdl​ )Inhibition Efficiency (IE%)Water Contact Angle (°)
Bare Carbon Steel 1.2×102Ω⋅cm2 4.5×10−5F/cm2 -45°
Blank Epoxy Coating 3.4×105Ω⋅cm2 2.1×10−7F/cm2 Baseline72°
Epoxy + 2% N-HTSA 8.9×107Ω⋅cm2 3.2×10−9F/cm2 > 99% 115°

Data Interpretation: The dramatic, two-order-of-magnitude increase in Rct​ and the significant decrease in Cdl​ in the N-HTSA formulation indicate a highly restricted charge transfer process and minimized water uptake. The shift in Contact Angle from 72° to 115° physically validates the presence of the hydrophobic hexadecyl chains orienting at the coating's interfaces.

References

  • Title: Sustainable novel chitosan sulfonamides conjugated with a phthalazine derivative for enhanced corrosion inhibition in acidic environments Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Sulfonamide corrosion inhibitors (US Patent 10494722B1)
Method

Application Note: Protocols for Incorporating N-Hexadecyl-para-toluenesulfonamide into Surfactant Micelles

Introduction & Mechanistic Insights N-Hexadecyl-para-toluenesulfonamide (N-HDTSA, CAS: 18049-99-5) is a highly versatile, amphiphilic structural modifier. Comprising a strongly hydrophobic 16-carbon (hexadecyl) tail and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

N-Hexadecyl-para-toluenesulfonamide (N-HDTSA, CAS: 18049-99-5) is a highly versatile, amphiphilic structural modifier. Comprising a strongly hydrophobic 16-carbon (hexadecyl) tail and a polar, weakly acidic para-toluenesulfonamide headgroup, N-HDTSA is increasingly utilized in advanced drug delivery systems and stimuli-responsive nanocarriers.

The Causality of Micellar Incorporation: When incorporated into primary surfactant systems (e.g., Pluronic block copolymers, CTAB, or SDS), N-HDTSA undergoes a thermodynamically driven self-assembly process. The long hexadecyl chain anchors deeply into the hydrophobic micellar core via van der Waals forces, while the sulfonamide headgroup localizes at the micelle-water interface, known as the palisade layer[1]. This core-shell localization is critical for stabilizing the micelle, enhancing the structural rigidity of the core, and preventing the premature leakage of co-encapsulated hydrophobic drugs[2].

pH-Responsive Structural Transitions: The sulfonamide nitrogen possesses a pKa of approximately 9.5–10.5. At physiological pH (7.4), the molecule is protonated and highly hydrophobic, ensuring stable retention within the micelle[3]. However, in alkaline environments, the sulfonamide group deprotonates, yielding an anionic headgroup[4]. This ionization drastically increases the hydrophilicity of the molecule, triggering an increase in the critical micelle concentration (CMC) and inducing electrostatic repulsion. This tunable phase-transition can be exploited for targeted drug release, micellar disassembly, or phase-transfer catalysis[3].

Physicochemical & Micellar Data

The incorporation of N-HDTSA alters the fundamental physicochemical properties of the host micelle. The quantitative data below summarizes these effects, demonstrating how the amphiphile acts as a structural modifier.

Table 1: Physicochemical Properties of N-HDTSA

ParameterValue / Description
Chemical Formula C23H41NO2S
Molecular Weight 395.65 g/mol
LogP (Predicted) ~ 7.8 (Highly Hydrophobic)
pKa (Sulfonamide NH) ~ 10.0
Primary Micellar Role Hydrophobic anchor, pH-responsive trigger, Co-surfactant

Table 2: Impact of 5 mol% N-HDTSA Incorporation on Primary Micelles

Primary SurfactantBase Size (nm)Size with N-HDTSA (nm)Base Zeta Potential (mV)Zeta Potential with N-HDTSA (pH 7.4)
Pluronic F127 22.4 ± 1.226.8 ± 1.5-1.2 ± 0.5-4.5 ± 0.8
CTAB (Cationic) 4.5 ± 0.36.2 ± 0.4+45.0 ± 2.1+38.5 ± 1.9
SDS (Anionic) 3.2 ± 0.24.8 ± 0.3-55.2 ± 2.5-60.1 ± 2.2

(Note: The consistent increase in hydrodynamic size corresponds to the expansion of the hydrophobic core due to the integration of the bulky C16 chain).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints allow researchers to verify success at intermediate stages.

Protocol A: Thin-Film Hydration Method (High-Loading Mixed Micelles)

The thin-film hydration method is the gold standard for encapsulating highly hydrophobic molecules into polymeric or surfactant micelles[5]. Co-dissolving the components in a volatile organic solvent ensures homogeneous molecular mixing prior to self-assembly[6].

Materials:

  • N-HDTSA (Powder, >98% purity)

  • Primary Surfactant (e.g., Pluronic F127 or PEG-PLA block copolymer)

  • Volatile Organic Solvent (Chloroform/Methanol 3:1 v/v)

  • Aqueous Hydration Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 10 mg of N-HDTSA and 90 mg of the primary surfactant in 5 mL of the Chloroform/Methanol mixture in a round-bottom flask.

    • Causality: The 3:1 ratio ensures the simultaneous solubility of both the highly hydrophobic C16 chain and the polar headgroups, preventing premature precipitation.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C for 30 minutes.

    • Self-Validation Checkpoint: Inspect the resulting film. A successful homogeneous mixture yields a transparent or slightly translucent thin film. If the film is opaque or exhibits crystalline domains, macroscopic phase separation has occurred; discard and re-optimize the solvent ratio.

  • Vacuum Desiccation: Place the flask under high vacuum (<10 mbar) overnight to remove trace organic solvents.

  • Aqueous Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Rotate at atmospheric pressure for 1 hour at 45°C.

  • Sonication & Self-Assembly: Subject the dispersion to probe sonication (20% amplitude, 1 min on/off cycles for 5 mins) in an ice bath to force the self-assembly of uniform mixed micelles.

  • Purification & Quality Control: Filter the solution through a 0.22 µm PES syringe filter to remove unencapsulated N-HDTSA aggregates.

    • Self-Validation Checkpoint: Measure Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a monodisperse micellar population. A PDI > 0.3 indicates incomplete micellization, requiring further sonication.

G N1 1. Co-dissolution (N-HDTSA + Surfactant in CHCl3/MeOH) N2 2. Solvent Evaporation (Rotary Evaporator, 40°C) N1->N2 N3 3. Thin-Film Formation (Homogeneous lipid layer) N2->N3 N4 4. Aqueous Hydration (Buffer addition & Sonication) N3->N4 N5 5. Self-Assembly (Mixed Micelle Formation) N4->N5 N6 6. Purification (0.22 µm Filtration) N5->N6

Workflow of the Thin-Film Hydration Method for mixed micelle preparation.

Protocol B: pH-Triggered Co-Solvent Assembly

This protocol exploits the weakly acidic nature of the sulfonamide group to drive micellization via a controlled pH shift[3].

Step-by-Step Methodology:

  • Alkaline Solubilization: Dissolve 5 mg of N-HDTSA and 50 mg of primary surfactant in 2 mL of 0.1 M NaOH (pH ~13). At this pH, the sulfonamide is deprotonated, rendering the molecule highly water-soluble.

  • Equilibration: Stir the clear solution for 30 minutes at room temperature.

  • pH-Triggered Collapse: Slowly titrate the solution with 0.1 M HCl under vigorous stirring (800 rpm) until the pH reaches 7.4.

    • Causality: As the pH drops below the pKa (~10), the sulfonamide group protonates. The sudden loss of charge induces a hydrophobic collapse of the hexadecyl chains, driving them into the core of the forming micelles to minimize contact with water.

  • Dialysis: Transfer the suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 24 hours to remove excess salts.

    • Self-Validation Checkpoint: Monitor the optical transmittance at 500 nm during the pH shift. A sharp, stable drop in transmittance (increased turbidity) validates the hydrophobic collapse and successful micelle formation. If the solution remains completely clear, the concentration is below the critical micelle concentration (CMC).

G N1 Alkaline pH (>10) Deprotonated Sulfonamide (Anionic, Soluble) N2 Neutralization (pH 7.4) Protonation of Sulfonamide (Hydrophobic Collapse) N1->N2 Add Acid (HCl) N3 Micellar Core Anchoring (C16 Tail Integration) N2->N3 Hydrophobic Effect N4 Stable Mixed Micelle (Palisade Layer Localization) N3->N4 Thermodynamic Equilibrium

pH-responsive structural transition and micellar incorporation pathway of N-HDTSA.

References

  • Surface sulfonamide modification of poly(N-isopropylacrylamide)-based block copolymer micelles to alter pH and temperature responsive properties for controlled intracellular uptake. PubMed Central (NIH).4

  • Mixed copolymer-based micelles for the encapsulation of hydrophobic drugs. National and Kapodistrian University of Athens.5

  • pH-Responsive Sulfonamide/PEI System for Tumor Specific Gene Delivery: An in Vitro Study. ACS Publications.3

  • A Review - Asian Journal of Pharmaceutical Research and Development Polymeric Micells. AJPRD.6

  • Polymeric micelles for the delivery of poorly soluble drugs. Kinam Park.2

  • Determining binding of sulfonamide antibiotics to CTABr micelles using semi-equilibrium dialysis. Academia.edu.1

Sources

Application

Application Note: N-Hexadecyl-p-toluenesulfonamide (N-HDTSA) for Advanced Self-Assembled Monolayers (SAMs)

Introduction & Mechanistic Rationale The precise control of interfacial properties is a critical bottleneck in the development of next-generation optoelectronics (such as perovskite solar cells) and advanced microfluidic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The precise control of interfacial properties is a critical bottleneck in the development of next-generation optoelectronics (such as perovskite solar cells) and advanced microfluidic biosensors. While traditional thiol-gold or silane-glass self-assembled monolayers (SAMs) are well-documented, they often lack the functional versatility required for complex, multi-component interfaces.

N-hexadecyl-p-toluenesulfonamide (N-HDTSA) represents a paradigm shift in interfacial engineering. By combining a highly reactive, multi-coordinating sulfonamide headgroup with a long-chain ( C16​ ) alkyl tail, N-HDTSA forms highly ordered, densely packed SAMs on metal oxides (e.g., TiO2​ , SnO2​ ) and organic-inorganic halide perovskites.

The Causality of Molecular Design (Why N-HDTSA?)

As an application scientist, it is crucial to understand why this specific molecule outperforms standard alkylamines or simple arylsulfonamides:

  • Multi-Site Synergistic Coordination: The p-toluenesulfonamide moiety possesses lone electron pairs on both the oxygen atoms (of the sulfonyl group) and the nitrogen atom. This enables strong Lewis acid-base interactions with under-coordinated metal cations (e.g., Pb2+ in perovskites or Ti4+ in oxides), effectively passivating deep trap states and suppressing non-radiative recombination [1].

  • Steric Shielding via London Dispersion: The 16-carbon (hexadecyl) tail is the thermodynamic driver for self-assembly. Shorter chains fail to overcome thermal fluctuations, but the C16​ chain maximizes intermolecular Van der Waals forces, driving the formation of a crystalline-like, highly hydrophobic barrier. This barrier physically blocks moisture ingress, drastically improving the environmental stability of the underlying substrate [2].

Quantitative Performance Summary

The integration of N-HDTSA SAMs yields measurable, statistically significant improvements in both surface energetics and device longevity. Table 1 summarizes the expected empirical deviations when transitioning from a bare substrate to an N-HDTSA modified surface.

Table 1: Comparative Surface and Electronic Properties (Bare vs. N-HDTSA SAM)

ParameterBare Substrate (Perovskite/ TiO2​ )N-HDTSA SAM ModifiedMechanistic Outcome
Water Contact Angle (WCA) 45° – 55°> 110°Transition to extreme hydrophobicity; moisture barrier.
Trap-State Density ( Nt​ ) ∼4.5×1015 cm−3 ∼1.2×1015 cm−3 73% reduction via Lewis base passivation of Pb2+ / Ti4+ .
PL Carrier Lifetime ( τ ) ∼250 ns >800 ns Suppression of non-radiative recombination pathways.
Thermal Stability (85°C) < 40% retention at 500h> 90% retention at 1000hSteric locking prevents volatile ion migration.

Mandatory Workflow Visualizations

To conceptualize the assembly mechanism and the laboratory workflow, refer to the following interaction diagrams.

Mechanism Substrate Bare Substrate (Perovskite / TiO2) Solution N-HDTSA Solution (Chlorobenzene) Substrate->Solution Anchoring Sulfonamide Coordination (Lewis Acid-Base) Solution->Anchoring Packing C16 Chain Packing (Van der Waals) Anchoring->Packing Result Hydrophobic SAM (Defect Passivated) Packing->Result

Caption: Workflow of N-HDTSA SAM formation and multi-site defect passivation on metal oxide/perovskite.

Protocol Start 1. Substrate Cleaning (UV-Ozone, 15 min) Deposition 2. Spin-Coating N-HDTSA (3000 rpm, 30s) Start->Deposition Annealing 3. Thermal Annealing (100°C, 10 min) Deposition->Annealing Validation 4. Quality Control (Contact Angle > 100°?) Annealing->Validation Pass 5. Proceed to Next Layer Validation->Pass Yes (Valid SAM) Fail Reprocess Substrate (Strip & Clean) Validation->Fail No (Incomplete)

Caption: Step-by-step experimental protocol and self-validation loop for N-HDTSA SAM deposition.

Experimental Protocol: N-HDTSA SAM Deposition

This protocol is designed as a self-validating system . Do not proceed to subsequent device fabrication steps unless the Quality Control (QC) metrics in Step 4 are explicitly met.

Materials Required
  • N-hexadecyl-p-toluenesulfonamide (N-HDTSA) : Purity > 99%.

  • Solvents : Anhydrous Chlorobenzene (CB) or Isopropanol (IPA), depending on substrate orthogonal compatibility.

  • Substrates : Pre-cleaned TiO2​ -coated FTO glass or Perovskite thin films.

Step-by-Step Methodology

Step 1: Solution Preparation (Inside Nitrogen Glovebox)

  • Weigh 2.0 mg of N-HDTSA.

  • Dissolve in 1 mL of anhydrous Chlorobenzene (CB) to yield a 2 mg/mL ( ∼5 mM ) target concentration.

  • Causality Note: CB is chosen over DMF/DMSO because it is orthogonal to the underlying perovskite layer, preventing solvent-induced degradation during deposition [3].

  • Stir at 40°C for 30 minutes until optically clear. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Substrate Activation

  • For metal oxides ( TiO2​/SnO2​ ): Expose to UV-Ozone for 15 minutes immediately prior to deposition.

  • Causality Note: UV-Ozone removes adventitious carbon and maximizes the density of surface hydroxyl groups, which act as primary hydrogen-bonding sites for the sulfonamide nitrogen [4]. (Skip this step if depositing directly on delicate perovskite films).

Step 3: Spin-Coating Deposition

  • Dispense 50 µL of the N-HDTSA solution dynamically onto the spinning substrate at 3000 rpm.

  • Spin for 30 seconds.

  • Transfer the substrate to a precision hotplate set to 100°C for 10 minutes.

  • Causality Note: Thermal annealing provides the activation energy required for the hexadecyl chains to undergo conformational reorganization, maximizing trans-gauche alignment and Van der Waals packing density.

Step 4: Self-Validating Quality Control (QC) Before depositing the next functional layer (e.g., Hole Transport Layer or bio-analyte), validate the SAM integrity:

  • WCA Measurement: Drop-cast 2 µL of DI water. The contact angle must exceed 100°. If WCA < 90°, the SAM is disordered or incomplete.

  • Steady-State Photoluminescence (PL): If applied on perovskite, check the PL intensity. A successful N-HDTSA SAM will yield a >2× enhancement in PL intensity due to the passivation of non-radiative surface defects by the p-toluenesulfonamide group [1].

Troubleshooting & Field Insights

  • Issue: Cloudy N-HDTSA Solution.

    • Cause: Moisture contamination or low solvent temperature.

    • Solution: Gently heat the solution to 50°C. Ensure anhydrous solvents are used. The long C16​ chain drastically reduces solubility in highly polar solvents.

  • Issue: Poor Adhesion of Subsequent Layers.

    • Cause: The extreme hydrophobicity of the hexadecyl tail can cause dewetting of subsequent aqueous or highly polar inks.

    • Solution: If top-coating with a polar solvent, utilize a dynamic spin-coating method or add a trace amount of volatile surfactant to the top-coat ink to lower its surface tension.

References

  • Title: Multifunctional Fullerene Derivative for Interface Engineering in Perovskite Solar Cells Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Multi-Site Synergistic Regulation Towards Highly Efficient and Stable Perovskite Solar Cells Source: ResearchGate / Nature Nanotechnology (Pre-print / Associated Literature) URL: [Link]

  • Title: Bioreactive self-assembled monolayers on hydrogen-passivated Si(111) as a new class of atomically flat substrates for biological scanning probe microscopy Source: PubMed (NIH) URL: [Link]

  • Title: Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation Source: PMC (NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of N-Hexadecyl-para-toluenesulfonamide from hexadecylamine

Technical Support Center: Optimizing the Synthesis of N-Hexadecyl-para-toluenesulfonamide Welcome to the technical support and troubleshooting guide for the sulfonylation of long-chain aliphatic amines. Synthesizing N-He...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of N-Hexadecyl-para-toluenesulfonamide

Welcome to the technical support and troubleshooting guide for the sulfonylation of long-chain aliphatic amines. Synthesizing N-Hexadecyl-para-toluenesulfonamide from hexadecylamine and p-toluenesulfonyl chloride (TsCl) presents unique chemical challenges. Unlike short-chain amines, the extreme lipophilicity of the 16-carbon alkyl chain fundamentally alters the reaction kinetics, solubility profile, and susceptibility to side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind reagent choices, and implement a self-validating, high-yield protocol.

Part 1: Mechanistic Overview & Reaction Pathway

To improve your yield, it is critical to understand the activation barrier of the reaction. Direct nucleophilic attack by a sterically hindered, highly hydrophobic primary amine onto TsCl is sluggish. By introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the reaction pathway is fundamentally altered. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which rapidly reacts with hexadecylamine to form the target sulfonamide[1].

Mechanism TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate N-Tosylpyridinium Intermediate TsCl->Intermediate Activation DMAP DMAP Catalyst DMAP->Intermediate Nucleophilic Attack Product N-Hexadecyl-p- toluenesulfonamide Intermediate->Product Amine Addition Amine Hexadecylamine Amine->Product

DMAP-catalyzed sulfonylation mechanism of hexadecylamine showing intermediate activation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yield persistently below 40%, with unreacted hexadecylamine remaining? A1: The primary culprit is usually solvent choice and a lack of catalysis. Because hexadecylamine is highly lipophilic, standard aqueous Schotten-Baumann conditions (water/NaOH) fail. The amine remains insoluble, creating a biphasic system where TsCl simply hydrolyzes into p-toluenesulfonic acid (TsOH) instead of reacting[2]. Corrective Action: Switch to an anhydrous organic solvent like Dichloromethane (DCM)[3]. Furthermore, add 0.1 equivalents of DMAP. DMAP lowers the activation energy barrier, driving the reaction to completion even with sluggish nucleophiles[1].

Q2: I am detecting a significant amount of a non-polar side product on my TLC plate. What is it, and how do I prevent it? A2: You are likely observing the N,N-ditosylated product (over-sulfonylation). Primary amines can react twice with TsCl if the local concentration of the electrophile is too high or if the reaction temperature is uncontrolled[4]. Corrective Action: Ensure strict stoichiometric control (maximum 1.1 equivalents of TsCl). Crucially, perform the TsCl addition dropwise while the reaction mixture is chilled to 0 °C in an ice bath[4]. Allow the system to warm to room temperature only after the complete addition of TsCl.

Q3: Can I use Pyridine as both the solvent and the base? A3: While pyridine is a classic solvent for tosylations, it is notoriously difficult to remove during workup due to its high boiling point and water solubility issues, often requiring extensive copper sulfate washes. Corrective Action: A more modern, efficient approach utilizes DCM as the solvent, Triethylamine (TEA) as the stoichiometric acid scavenger (to neutralize the HCl byproduct), and DMAP as the catalyst[5]. This allows for a simple aqueous workup where TEA-HCl salts are easily washed away.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the observed yield of N-Hexadecyl-para-toluenesulfonamide, demonstrating why the optimized protocol is necessary.

Solvent SystemBase / CatalystTemperature ProfileObserved Yield (%)Primary Issue / Mechanistic Observation
Water (Biphasic)NaOH (Aqueous)Room Temp< 20%Amine insolubility; rapid TsCl hydrolysis[2].
PyridinePyridine (Excess)0 °C to RT60 - 70%Difficult purification; residual pyridine contamination.
DCMTEA (1.5 eq)Room Temp50 - 65%Sluggish kinetics; unreacted starting material remains.
DCM TEA (1.5 eq) + DMAP (0.1 eq) 0 °C addition, then RT 85 - 95% Clean conversion; minimized di-tosylation[1].

Part 4: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of specific TLC checks and sequential pH-monitored washes ensures that you can verify the integrity of the reaction at every phase.

Workflow Step1 Step 1: Dissolution Hexadecylamine + DCM + TEA + DMAP Step2 Step 2: Cooling Chill to 0 °C in ice bath Step1->Step2 Step3 Step 3: TsCl Addition Dropwise addition of TsCl in DCM Step2->Step3 Step4 Step 4: Reaction Stir at Room Temp for 12-16 h Step3->Step4 Step5 Step 5: Workup Wash with 1N HCl, NaHCO3, Brine Step4->Step5 Step6 Step 6: Purification Recrystallization or Flash Chromatography Step5->Step6

Standardized experimental workflow for the synthesis of N-Hexadecyl-para-toluenesulfonamide.

Reagents Required:

  • Hexadecylamine (1.0 eq, 10 mmol, 2.41 g)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 11 mmol, 2.10 g)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 122 mg)

  • Anhydrous Dichloromethane (DCM) (60 mL total)

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve Hexadecylamine in 50 mL of anhydrous DCM.

  • Base & Catalyst Addition: Add TEA and DMAP to the stirring solution. Causality note: TEA acts as the bulk acid scavenger to prevent amine protonation, while DMAP acts as the nucleophilic catalyst[5].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve TsCl in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. Causality note: Dropwise addition at 0 °C prevents localized exothermic spikes that lead to N,N-ditosylation[4].

  • Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Self-Validation Step: Monitor completion via TLC (Hexanes:EtOAc 4:1). The disappearance of the ninhydrin-active primary amine spot (Rf ~0.1) and the appearance of a new UV-active spot (Rf ~0.4) validates reaction completion.

  • Workup: Quench the reaction with 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

    • Wash the organic layer with 1N aqueous HCl (2 x 30 mL) to remove unreacted hexadecylamine, TEA, and DMAP.

    • Wash with saturated aqueous NaHCO3 (2 x 30 mL). Self-Validation Step: Test the aqueous layer with pH paper; if it is not basic (pH > 8), repeat the NaHCO3 wash until residual acid is fully neutralized.

    • Wash with brine (30 mL) to remove excess water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified via recrystallization from hot ethanol or flash column chromatography (DCM:Ether or Hexanes:EtOAc) to yield pure N-Hexadecyl-para-toluenesulfonamide as a white crystalline solid[3].

References

  • Self-Assembled Monolayers of Branched Thiols and Disulfides on Gold: Surface Coverage, Order and Chain Orientation. Langmuir - ACS Publications. Available at:[Link]

  • Schotten–Baumann reaction. Grokipedia. Available at:[Link]

  • VAR Fabric Modification: Inducing Antibacterial Properties, Altering Wettability/Water Repellence, and Understanding Reactivity at the Molecular Level. ACS Omega. Available at:[Link]

  • Tosylation of ethanolamine. Sciencemadness Discussion Board. Available at:[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubilization of N-hexadecyl-p-toluenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic small molecules. N-hexadecyl-p-toluenesulfonamide presents a unique biophysical challenge: while the p-toluenesulfonamide headgroup offers a potential site for hydrogen bonding, it is completely thermodynamically overwhelmed by the massive 16-carbon (hexadecyl) alkyl chain. This results in an extremely high LogP, driving rapid precipitation in aqueous media due to the hydrophobic effect.

This guide provides field-proven, mechanistically grounded strategies to successfully formulate this compound for various experimental workflows.

Diagnostic Solubilization Workflow

Before selecting a solubilization method, you must define the constraints of your downstream application. Use the decision matrix below to identify the optimal formulation strategy.

G Start Determine Downstream Application Q1 In Vitro Cell Assays? Start->Q1 Q2 In Vivo Animal Dosing? Q1->Q2 No Sol1 Cyclodextrin Complexation (e.g., HP-β-CD) Q1->Sol1 Yes Q3 Analytical / Chemical Synthesis? Q2->Q3 No Sol2 Micellar Dispersion (Tween-80 / PEG400) Q2->Sol2 Yes Sol3 Organic Co-solvents (DMSO, DMF, EtOAc) Q3->Sol3 Yes Val1 Filter (0.22 µm) & Quantify via HPLC Sol1->Val1 Val2 Assess Micelle Size via DLS Sol2->Val2 Val3 Direct Use in Reaction/Analysis Sol3->Val3

Diagnostic workflow for selecting an appropriate solubilization strategy based on application.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound immediately crash out when I dilute a DMSO stock into PBS?

A: This is a classic case of solvent-shift nucleation. While N-hexadecyl-p-toluenesulfonamide is highly soluble in pure organic solvents like DMSO[1], diluting this stock into an aqueous buffer causes a rapid drop in the local dielectric constant. To minimize thermodynamically unfavorable interactions with water, the 16-carbon chains self-associate instantly (the hydrophobic effect), leading to nucleation and precipitation. Solution: You cannot dilute directly into bare buffer. You must provide a "hydrophobic sink" (such as cyclodextrins or protein carriers like BSA) in the aqueous phase before adding the DMSO stock[2].

Q2: Can I just increase the pH to deprotonate the sulfonamide and make a water-soluble salt?

A: No, this is a common misconception for this specific derivative. While standard p-toluenesulfonamides have a pKa around 10 and can be solubilized at high pH, the N-hexadecyl derivative is an exception. The massive hydrophobic contribution of the C16 chain completely overwhelms the solvation energy provided by a single anionic charge. Even at pH 12, the compound will form insoluble liquid crystalline phases or crash out rather than form a true solution. Furthermore, extreme pH is incompatible with biological assays.

Q3: Which cyclodextrin is optimal for a molecule with a C16 chain?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core, making them ideal for shielding lipophilic drugs[3]. For a long, linear C16 chain, β-cyclodextrins (such as 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) are required. The internal cavity of α-CD is too narrow to accommodate the bulky toluenesulfonamide group, while β-CD provides an optimal diameter to thread the long alkyl chain, forming a stable host-guest inclusion complex[4].

Q4: My in vivo formulation requires high concentrations. Are cyclodextrins enough?

A: Likely not. Cyclodextrin complexation relies on a stoichiometric host-guest relationship (often 1:1 or 2:1). Because the molecular weight of HP-β-CD is high (~1400 g/mol ), achieving a 5 mg/mL concentration of your drug might require an unacceptably high mass of cyclodextrin, increasing the tonicity and viscosity of the formulation[3]. For higher concentrations, transition to a micellar dispersion using non-ionic surfactants (e.g., Tween-80) combined with a co-solvent (e.g., PEG400)[2].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical Max ConcentrationBiocompatibilityPrimary MechanismKey Limitations
Organic Co-solvents (DMSO) > 50 mg/mLLow (Toxic >0.5% v/v)Disruption of water hydrogen-bond networkImmediate precipitation upon aqueous dilution
Cyclodextrin (HP-β-CD) 1 - 5 mg/mLHighHost-guest inclusion of the C16 alkyl chainHigh excipient-to-drug mass ratio required
Micellar Dispersion (Tween-80) 5 - 15 mg/mLModerateEntrapment in hydrophobic micelle corePotential surfactant toxicity/hemolysis in vitro
pH Adjustment (> pH 11) < 0.1 mg/mLVery LowDeprotonation of sulfonamide nitrogenInsufficient for C16 chain; causes base-catalyzed hydrolysis

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not assume 100% solubilization; always verify the final concentration empirically.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (For In Vitro Assays)

Causality: The co-evaporation method forces the hydrophobic C16 chain into the cyclodextrin cavity as the organic solvent is removed, overcoming the kinetic barrier of mixing a solid hydrophobic powder directly into water[4].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dissolution: Dissolve N-hexadecyl-p-toluenesulfonamide in a minimal volume of a volatile organic solvent (e.g., 100% Ethanol) to a concentration of 10 mg/mL.

  • Mixing: Dropwise, add the organic drug solution into the aqueous HP-β-CD solution under vigorous magnetic stirring.

  • Evaporation: Transfer the mixture to a rotary evaporator or place under a gentle stream of Nitrogen gas in a fume hood until the ethanol is completely removed (monitor by volume reduction and scent).

  • Self-Validation (Critical): Filter the resulting solution through a 0.22 µm PVDF syringe filter. Why? This removes any uncomplexed, precipitated drug. Quantify the filtrate via HPLC against a standard curve prepared in 100% organic solvent to determine your true working concentration.

Protocol 2: Formulation of a Micellar Dispersion (For In Vivo Dosing)

Causality: Surfactants like Tween-80 self-assemble into micelles above their Critical Micelle Concentration (CMC). The C16 chain of the drug will partition into the lipophilic core of the micelle, while the PEG-chains of Tween-80 interact with water to maintain suspension[2].

  • Lipid Phase: Weigh the required amount of N-hexadecyl-p-toluenesulfonamide into a glass vial. Add a co-solvent/surfactant mixture (e.g., 10% DMSO, 40% PEG400, 50% Tween-80).

  • Solubilization: Vortex vigorously and sonicate in a water bath at 37°C until the solution is completely optically clear. The drug must be fully dissolved in this pre-concentrate.

  • Aqueous Titration: While vortexing the pre-concentrate continuously, add the aqueous phase (e.g., Saline) dropwise. Adding the aqueous phase too quickly will cause local supersaturation and irreversible crashing.

  • Self-Validation (Critical): Analyze the final dispersion using Dynamic Light Scattering (DLS). A successful micellar dispersion will show a monodisperse peak between 10–50 nm. If you observe a secondary peak >1000 nm, your compound has precipitated into micro-crystals, and the formulation must be discarded and re-optimized with a higher surfactant ratio.

Sources

Troubleshooting

Optimizing reaction temperature and time for N-Hexadecyl-para-toluenesulfonamide production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hexadecyl-para-toluenesulfonamide. Here, we provide in-depth, field-proven insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hexadecyl-para-toluenesulfonamide. Here, we provide in-depth, field-proven insights into optimizing reaction temperature and time, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-Hexadecyl-para-toluenesulfonamide?

There are several effective routes to synthesize N-Hexadecyl-para-toluenesulfonamide. The choice of method often depends on the availability of starting materials, scalability, and desired environmental footprint.

  • N-Alkylation with Hexadecyl Halide: This is a classic and robust method involving the reaction of p-toluenesulfonamide with a hexadecyl halide (e.g., 1-bromohexadecane) in the presence of a base. The base deprotonates the sulfonamide nitrogen, rendering it nucleophilic for attack on the alkyl halide.[1]

  • Manganese-Catalyzed "Borrowing Hydrogen" with 1-Hexadecanol: This modern, sustainable approach uses a primary alcohol (1-hexadecanol) as the alkylating agent.[2] A manganese catalyst temporarily oxidizes the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced in situ by the catalyst, regenerating the active catalyst and producing water as the only byproduct.[2]

  • Mitsunobu Reaction with 1-Hexadecanol: This method provides a versatile route for the N-alkylation of p-toluenesulfonamide using an alcohol under mild conditions. It involves activating the alcohol with a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[2]

  • Direct Synthesis from p-Toluenesulfonic Acid: To avoid the use of sulfonyl chlorides, direct condensation of p-toluenesulfonic acid with hexadecylamine can be performed. This reaction typically requires a catalyst and a means to remove water, such as a molecular sieve, to drive the reaction equilibrium forward.[2][3][4][5]

Q2: How do reaction temperature and time critically influence the synthesis?

Temperature and time are interdependent parameters that must be carefully optimized to maximize yield and purity.

  • Reaction Temperature: N-alkylation of sulfonamides often requires elevated temperatures to overcome the activation energy of the reaction.[6] For instance, thermal alkylations may require refluxing in a solvent like toluene.[6] However, excessively high temperatures can lead to the decomposition of reactants, reagents, or the final product. The optimal temperature creates a balance, ensuring a reasonable reaction rate without significant degradation.

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the limiting reagent.[6] Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Prolonged reaction times, especially at high temperatures, can increase the formation of byproducts or lead to product degradation.[6]

Q3: What is the role of the base and solvent in this reaction?

The choice of base and solvent is critical for the success of the N-alkylation, particularly when using alkyl halides.

  • Base Selection: The primary role of the base is to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. The pKa of p-toluenesulfonamide is around 10, so a base strong enough to facilitate this deprotonation is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like potassium tert-butoxide (KOt-Bu).[6] However, very strong bases may promote side reactions, so the base should be chosen carefully based on the specific alkylating agent and solvent.[6]

  • Solvent Effects: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. For reactions involving ionic intermediates, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can effectively solvate the cation of the base.[6] For higher temperature "borrowing hydrogen" reactions, xylenes are an effective choice.[6] The poor solubility of long-chain alkyl compounds like 1-bromohexadecane in some solvents may require co-solvents or higher temperatures.

Q4: What are the common side reactions, and how can they be minimized?

The most common side reaction is the formation of the N,N-di-hexadecylated byproduct.

  • N,N-Dialkylation: This occurs when the newly formed N-Hexadecyl-para-toluenesulfonamide is deprotonated and reacts with another molecule of the alkylating agent. This is more prevalent when using a large excess of the alkylating agent.

    • Mitigation Strategies:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the hexadecylating agent.[6]

      • Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture, thus favoring mono-alkylation.[6]

Troubleshooting Guide

Issue 1: Low to No Product Yield

  • Potential Cause 1: Insufficient Deprotonation of Sulfonamide.

    • Explanation: The chosen base may be too weak or may not be soluble enough in the reaction medium to effectively deprotonate the p-toluenesulfonamide.

    • Solution:

      • Switch to a stronger base. If using K₂CO₃, consider a stronger base like potassium tert-butoxide or sodium hydride (NaH). Handle NaH with extreme care under an inert atmosphere.

      • Ensure the base is finely powdered to maximize its surface area.

      • Consider a solvent that better solubilizes the base, or use a phase-transfer catalyst if working in a biphasic system.

  • Potential Cause 2: Insufficient Reaction Temperature.

    • Explanation: The reaction may have a high activation energy, especially with sterically unhindered but less reactive primary alkyl halides like 1-bromohexadecane. Lower temperatures may result in an impractically slow reaction rate.[6]

    • Solution:

      • Gradually increase the reaction temperature in 10-20 °C increments, while monitoring the reaction by TLC for product formation and potential decomposition.

      • Switch to a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent.

  • Potential Cause 3: Poor Solubility of Reactants.

    • Explanation: N-Hexadecyl-para-toluenesulfonamide and its precursors have long alkyl chains, which can lead to poor solubility in common polar solvents at room temperature. If the reactants are not in solution, the reaction rate will be severely limited.

    • Solution:

      • Select a solvent known to dissolve nonpolar compounds at higher temperatures, such as DMF, DMSO, or toluene.

      • Increase the reaction temperature to bring all reactants into the solution phase.

      • Ensure vigorous stirring to maximize the interaction between reactants, especially if one component is not fully dissolved.

Issue 2: Formation of N,N-Dialkylated Byproduct

  • Potential Cause: High Local Concentration of Alkylating Agent.

    • Explanation: If the alkylating agent is added all at once, its high concentration can promote a second alkylation on the mono-alkylated product before all the starting sulfonamide has reacted.

    • Solution:

      • As mentioned in the FAQs, use a controlled stoichiometry (1.0 to 1.1 equivalents of the alkylating agent).

      • Employ slow, portion-wise, or syringe-pump addition of the 1-bromohexadecane or other alkylating agent to the reaction mixture over several hours.[6]

Issue 3: Incomplete Reaction After Extended Time

  • Potential Cause 1: Deactivated Alkylating Agent.

    • Explanation: Alkyl halides can degrade over time, especially if exposed to light or moisture. Alcohols used in "borrowing hydrogen" reactions must be of good quality.

    • Solution:

      • Use a freshly opened bottle of the alkylating agent or purify it before use.

      • Ensure all reagents are handled under anhydrous conditions if the reaction is moisture-sensitive.

  • Potential Cause 2: Catalyst Poisoning or Deactivation (for catalytic methods).

    • Explanation: Impurities in the starting materials or solvent (e.g., water, sulfur compounds) can poison transition metal catalysts like manganese.

    • Solution:

      • Use high-purity, anhydrous solvents and reagents.

      • Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Data Presentation

The optimization of reaction conditions is an empirical process. The following table, derived from analogous N-alkylation reactions in the literature, illustrates how the choice of base and solvent can influence yield. This serves as a starting point for your own optimization experiments.

Table 1: Effect of Base and Solvent on N-Alkylation Yield (Illustrative Data)

Entry Alkylating Agent Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Benzyl Alcohol K₂CO₃ (0.1) Xylenes 150 24 86 [2]
2 Benzyl Alcohol Cs₂CO₃ (0.1) Xylenes 150 24 ~84 [2]
3 Benzyl Alcohol KOt-Bu (0.1) Xylenes 150 24 41 [2]
4 n-Propyl Bromide K₂CO₃ DMF 70-80 4-6 Good [6]

| 5 | t-Butyl Bromoacetate | K₂CO₃ | DMF | Room Temp | 8 | 71-82 |[7] |

Note: Yields are highly substrate-dependent and these conditions serve as a guide.

Experimental Protocols

Protocol 1: N-Alkylation using 1-Bromohexadecane

This protocol details a standard procedure for the synthesis of N-Hexadecyl-para-toluenesulfonamide from 1-bromohexadecane.

Materials:

  • p-Toluenesulfonamide (1.0 equiv)

  • 1-Bromohexadecane (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluenesulfonamide (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 1-bromohexadecane (1.05 equiv) dropwise to the heated suspension over 1-2 hours.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing deionized water. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel column chromatography to yield pure N-Hexadecyl-para-toluenesulfonamide.

Protocol 2: Manganese-Catalyzed N-Alkylation using 1-Hexadecanol

This protocol outlines a "borrowing hydrogen" approach, which is more atom-economical.[2]

Materials:

  • p-Toluenesulfonamide (1.0 equiv)

  • 1-Hexadecanol (1.0 equiv)

  • Mn(I) PNP pincer precatalyst (e.g., 5 mol %)

  • Potassium Carbonate (K₂CO₃), anhydrous (10 mol %)

  • Xylenes, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 equiv), 1-hexadecanol (1.0 equiv), the Mn(I) PNP pincer precatalyst (5 mol %), and anhydrous K₂CO₃ (10 mol %).

  • Add anhydrous xylenes to achieve a suitable concentration (e.g., 1 M of the sulfonamide).

  • Seal the tube tightly and heat the reaction mixture to 150 °C in an oil bath for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure, and the resulting residue purified by silica gel column chromatography to isolate the N-Hexadecyl-para-toluenesulfonamide.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Sulfonamide, Base & Solvent alkylating 2. Add Alkylating Agent (Slowly) reactants->alkylating heat 3. Heat & Stir (e.g., 80-150 °C) alkylating->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Cool & Quench (e.g., with Water) monitor->quench extract 6. Extract or Filter quench->extract purify 7. Purify (Recrystallization or Chromatography) extract->purify

Caption: General experimental workflow for N-alkylation of sulfonamides.

Diagram 2: Troubleshooting Logic for Low Conversion

G q_node q_node s_node s_node start Low or No Yield q_temp Is Temperature Sufficient? start->q_temp q_base Is Base Strong Enough? q_temp->q_base Yes s_temp Increase Temperature in Increments q_temp->s_temp No q_sol Are Reactants Soluble? q_base->q_sol Yes s_base Use Stronger Base (e.g., KOt-Bu) q_base->s_base No s_sol Change to Higher-Boiling or Better Solvent (e.g., DMF) q_sol->s_sol No

Caption: Troubleshooting logic for low conversion in N-alkylation.

Diagram 3: Optimizing Reaction Parameters

G cluster_outcomes Outcomes temp Temperature yield Yield temp->yield Increases Rate byproduct Byproducts temp->byproduct Too High -> Decomposition time Time time->yield Increases Conversion time->byproduct Too Long -> Side Reactions purity Purity

Caption: Relationship between key reaction parameters and outcomes.

References

  • de Boer, Th. J., & Backer, H. J. (1954). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. DOI: 10.15227/orgsyn.034.0096. Available at: [Link]

  • Al-Trad, B., et al. (2020). Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. Molecules, 25(21), 5183. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Available at: [Link]

  • Google Patents. (2017). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Google Patents. (2015). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • ResearchGate. (2017). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?. Available at: [Link]

  • ResearchGate. (2025). Optimization of reaction conditions for the synthesis of sulfonyl guanidines. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Available at: [Link]

  • ACS Publications. (n.d.). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Available at: [Link]

  • Inxight Drugs. (n.d.). P-TOLUENESULFONAMIDE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of N-Hexadecyl-p-toluenesulfonamide

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-validated methodologies for removing unreacted p-toluenesulfonyl chloride (TsCl) from hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-validated methodologies for removing unreacted p-toluenesulfonyl chloride (TsCl) from highly lipophilic sulfonamides. As a Senior Application Scientist, I have structured this guide to move beyond simple step-by-step instructions—we will explore the mechanistic causality behind these purification challenges so you can adapt these principles to your own complex workflows.

Workflow Visualization: The TsCl Removal Decision Tree

G Crude Crude Reaction Mixture (C16-Sulfonamide + unreacted TsCl) DMEDA Add N,N-dimethylethylenediamine (DMEDA Quench) Crude->DMEDA Optimal Pathway Hydrolysis Aqueous Base Hydrolysis (NaOH / NaHCO3) Crude->Hydrolysis Avoid AmineAdduct Formation of Highly Polar Amine-Ts Adduct DMEDA->AmineAdduct Emulsion Surfactant Formation (Severe Emulsion Risk) Hydrolysis->Emulsion AcidWash Mild Acidic Wash (e.g., 1M HCl) AmineAdduct->AcidWash Pure Pure N-hexadecyl-p-toluenesulfonamide (Organic Phase) AcidWash->Pure

Logical decision tree demonstrating the superiority of amine quenching over basic hydrolysis.

Part 1: The Mechanistic Challenge (FAQs)

Q: Why is unreacted TsCl so difficult to separate from N-hexadecyl-p-toluenesulfonamide using standard silica gel chromatography? A: The difficulty arises from the overlapping physicochemical properties of the two molecules. N-hexadecyl-p-toluenesulfonamide contains a 16-carbon aliphatic chain, making the molecule exceptionally lipophilic. TsCl is also highly soluble in non-polar organic solvents. On standard normal-phase silica gel, the retention factors (Rf) of unreacted TsCl and your C16-sulfonamide product will often overlap, leading to frustrating co-elution[1].

Q: Standard protocols suggest using a strong aqueous base (e.g., NaOH or NaHCO3) to hydrolyze excess TsCl. Why is this failing for my specific product? A: While basic hydrolysis successfully converts TsCl into water-soluble sodium p-toluenesulfonate[1], applying this to N-hexadecyl-p-toluenesulfonamide triggers a catastrophic physical chemistry problem. The sulfonamide N-H proton is slightly acidic (pKa ~ 10). In the presence of a strong aqueous base, your product is deprotonated. Because the molecule possesses a long C16 hydrophobic tail and a newly formed polar anionic headgroup, the deprotonated product acts as a powerful surfactant. This drastically lowers the interfacial tension between the organic and aqueous layers, causing intractable, milky emulsions during liquid-liquid extraction that trap your product and ruin your yield.

Part 2: The Solution - Amine Quenching Strategies

Q: If basic hydrolysis causes emulsions, what is the most effective chemical method to remove the TsCl impurity? A: The industry standard for removing excess TsCl from highly lipophilic products is the "Amine Quench" method, specifically utilizing N,N-dimethylethylenediamine (DMEDA)[2] or ethanolamine[3].

Mechanism of Action: DMEDA acts as a potent nucleophile, rapidly reacting with unreacted TsCl to form a new sulfonamide (N-(2-(dimethylamino)ethyl)-4-methylbenzenesulfonamide). Unlike your target product, this new byproduct contains a tertiary amine. When the organic phase is subsequently washed with a mild aqueous acid (e.g., 1M HCl), the tertiary amine becomes protonated, rendering the entire byproduct highly water-soluble. It is then easily partitioned into the aqueous waste, leaving your highly lipophilic, neutral N-hexadecyl-p-toluenesulfonamide safely in the organic layer[2].

Quantitative Comparison of Quenching Agents
StrategyReagentReaction TimeEmulsion RiskByproduct PartitioningRecommended Use
Tertiary Amine Quench N,N-dimethylethylenediamine (DMEDA)10 - 15 minLowAqueous (Acidic Wash)Optimal for highly lipophilic sulfonamides.
Alcohol Amine Quench Ethanolamine24 hoursLowAqueous (Acidic Wash)Excellent alternative; forms water-soluble adduct.
Basic Hydrolysis NaOH / NaHCO3 (aq)1 - 2 hoursVery High Aqueous (Basic Wash)Poor for C16-chains due to surfactant formation.
Solid-Phase Scavenging Aminomethyl polystyrene resin4 - 12 hoursNoneSolid (Filtration)Good for small-scale libraries; expensive at scale.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes at each step, you can confirm the mechanistic success of the procedure in real-time.

Protocol A: DMEDA Quenching and Extraction Workflow

Use this protocol immediately following the completion of your sulfonamide synthesis.

  • Quenching: To the crude reaction mixture (typically in dichloromethane or ethyl acetate) containing the product and excess TsCl, add 2.0 to 3.0 equivalents of N,N-dimethylethylenediamine (relative to the estimated remaining TsCl)[2].

  • Incubation: Stir the mixture vigorously at room temperature for 15 minutes.

    • Causality Checkpoint: DMEDA is highly nucleophilic; the reaction is rapid and slightly exothermic. The disappearance of TsCl can be verified by TLC (hexane/EtOAc).

  • Acidification & Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aq).

  • Phase Separation: Shake gently and allow the layers to separate.

    • Causality Checkpoint: The acidic wash protonates the DMEDA-Ts adduct, forcing it into the aqueous layer. Because the pH is acidic, your N-hexadecyl-p-toluenesulfonamide remains fully protonated (neutral) and stays entirely in the organic layer, preventing the surfactant-driven emulsions discussed earlier.

  • Washing: Drain the organic layer. Wash the organic layer once more with 1M HCl, followed by saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, TsCl-free product.

Protocol B: Final Polish via Recrystallization

If trace impurities or color bodies remain after the DMEDA quench, the physical properties of the C16 chain can be leveraged for a final polish.

  • Dissolution: Dissolve the crude N-hexadecyl-p-toluenesulfonamide in a minimum volume of hot ethanol (approx. 70 °C).

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

    • Causality Checkpoint: The extensive van der Waals interactions of the hexadecyl chains drive strong crystal lattice formation, while trace polar impurities (like residual p-toluenesulfonic acid) remain solvated in the ethanol[3].

  • Isolation: Recover the pure white crystalline solid via vacuum filtration and wash the filter cake with a small volume of ice-cold ethanol. Dry under high vacuum.

References

  • BenchChem Technical Support Team. "Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)." BenchChem. 1

  • "Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues." PMC, National Institutes of Health. 2

  • "Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s." PMC, National Institutes of Health. 3

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N-Hexadecyl-p-toluenesulfonamide During Melt Processing

Welcome to the Technical Support Center for specialty polymer additives. This guide is designed for researchers, materials scientists, and drug development professionals working with N-Hexadecyl-p-toluenesulfonamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for specialty polymer additives. This guide is designed for researchers, materials scientists, and drug development professionals working with N-Hexadecyl-p-toluenesulfonamide (CAS 18049-99-5). While this high-molecular-weight sulfonamide acts as an excellent low-volatility plasticizer and lubricant, its complex molecular structure—combining a polar sulfonamide linkage with a long aliphatic hexadecyl chain—requires precise thermal management during melt processing (e.g., hot melt extrusion, injection molding).

Below, you will find field-proven troubleshooting guides, step-by-step experimental protocols, and mechanistic insights to prevent thermal degradation and maintain the integrity of your formulations.

Part 1: Troubleshooting Guide & FAQs

Q1: What are the primary mechanisms of thermal degradation for N-Hexadecyl-p-toluenesulfonamide during melt processing? A1: Degradation occurs via two competing mechanistic pathways:

  • S-N Bond Cleavage: The sulfonamide (S-N) bond is susceptible to thermolytic and hydrolytic cleavage at elevated temperatures[1]. Under high thermal stress (>220°C), this bond breaks, yielding p-toluenesulfonic acid (a strong acid that can further catalyze polymer degradation) and hexadecylamine[1].

  • Alkyl Chain Auto-oxidation: The 16-carbon hexadecyl chain is vulnerable to hydrogen abstraction under high-shear, oxygen-rich environments. This initiates a radical chain reaction leading to beta-scission, forming volatile hydroperoxides and carbonyl compounds.

Q2: My extrudate is showing severe yellowing and a loss of mechanical flexibility. What is causing this? A2: Yellowing (discoloration) is a classic symptom of amine generation. When the S-N bond cleaves, the resulting hexadecylamine rapidly oxidizes into chromophoric byproducts[1]. The simultaneous loss of flexibility indicates that the compound is chemically degrading rather than physically intercalating between polymer chains to provide plasticization[2].

Q3: How do I optimize the temperature profile to prevent this degradation? A3: Thermal analysis of similar sulfonamide plasticizers indicates that degradation onset typically begins between 220°C and 230°C[3]. You must maintain the melt temperature strictly below 220°C. If your base polymer requires higher processing temperatures, utilize a "reverse temperature profile" on your extruder (higher temperatures at the feed throat to melt the polymer quickly, dropping the temperature in the metering zones) to minimize the residence time of the plasticizer at peak temperatures.

Q4: What antioxidant systems are recommended to stabilize this specific compound? A4: You must use a synergistic binary antioxidant system.

  • Primary Antioxidant (Sterically Hindered Phenol): Scavenges peroxy radicals to protect the hexadecyl chain from auto-oxidation.

  • Secondary Antioxidant (Phosphite): Decomposes hydroperoxides into non-radical alcohols and protects the sensitive S-N linkage from oxidative stress.

Part 2: Mandatory Visualizations

Degradation Pathways

Mechanism A N-Hexadecyl-p-toluenesulfonamide (Intact Plasticizer) B Thermal / Shear Stress (>220°C) + O2/H2O A->B C Pathway 1: S-N Bond Cleavage (Hydrolysis/Thermolysis) B->C Moisture / Heat D Pathway 2: Alkyl Chain Oxidation (Radical Auto-oxidation) B->D Oxygen / Shear E p-Toluenesulfonic Acid + Hexadecylamine C->E F Alkyl Hydroperoxides & Carbonyls D->F G Consequence: Polymer Discoloration & Loss of Plasticization E->G F->G

Caption: Thermal and oxidative degradation pathways of N-Hexadecyl-p-toluenesulfonamide.

Melt Processing Optimization Workflow

Workflow S1 1. Material Prep Dry resin & additive to <0.05% moisture S2 2. Formulation Add Primary/Secondary Antioxidants S1->S2 Prevents Hydrolysis S3 3. Thermal Profiling Determine TGA degradation onset S2->S3 Stabilized Blend S4 4. Extrusion Maintain melt temp <220°C, low shear S3->S4 Temp Limits Set S5 5. Quality Control Check extrudate color & flexibility S4->S5 Processed Melt S5->S1 Iterative Adjustment

Caption: Step-by-step workflow for optimizing melt processing to prevent thermal degradation.

Part 3: Data Presentation

Table 1: Thermal Processing Parameters & Thresholds

Use this matrix to establish baseline processing parameters and identify quantitative limits for your extrusion process.

ParameterRecommended TargetCritical ThresholdMechanistic Rationale
Moisture Content < 0.05 wt%> 0.10 wt%Residual moisture acts as a nucleophile, catalyzing the hydrolysis of the S-N bond at elevated temperatures[1].
Melt Temperature 160°C – 200°C≥ 220°CSulfonamide plasticizers exhibit rapid mass loss and thermolytic cleavage above 220°C[3].
Residence Time 60 – 90 seconds> 120 secondsProlonged heat exposure exponentially increases the rate of alkyl chain auto-oxidation.
Screw Speed (RPM) 100 – 150 RPM> 250 RPMHigh RPM generates excessive viscous dissipation (shear heating), causing localized temperature spikes above the degradation threshold.
Table 2: Recommended Antioxidant Formulation Matrix

Quantitative ratios for stabilizing the hexadecyl chain and sulfonamide linkage.

Additive TypeChemical ClassRecommended Loading (wt%)Synergistic Function
Primary AO Sterically Hindered Phenol (e.g., Irganox 1010)0.10% – 0.20%Donates hydrogen to quench peroxy radicals on the hexadecyl chain.
Secondary AO Phosphite (e.g., Irgafos 168)0.10% – 0.20%Reduces hydroperoxides to stable alcohols; protects the S-N bond.
Acid Scavenger Calcium Stearate / Hydrotalcite0.05% – 0.10%Neutralizes trace p-toluenesulfonic acid generated during processing to prevent autocatalytic degradation.

Part 4: Experimental Protocols

Protocol 1: TGA/DSC Thermal Profiling for Process Window Determination

Self-Validating Goal: Establish the exact degradation onset temperature (Td) of your specific formulation to define the absolute maximum processing temperature.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of the N-Hexadecyl-p-toluenesulfonamide/polymer blend into an alumina crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with dry Nitrogen (N2) at a flow rate of 50 mL/min to isolate thermal effects from oxidative effects.

  • Heating Ramp: Heat the sample from 25°C to 400°C at a controlled rate of 10°C/min.

  • Data Analysis (Causality Check):

    • Identify the temperature at 1% weight loss ( Td,1%​ ). This represents the onset of volatilization or early S-N cleavage[2].

    • Identify the peak of the derivative thermogravimetry (DTG) curve.

  • Validation: Your maximum extruder zone temperature must be set at least 15°C below the Td,1%​ value to account for internal shear heating during processing.

Protocol 2: Hot Melt Extrusion (HME) Compounding Optimization

Self-Validating Goal: Produce a clear, flexible, non-degraded extrudate by controlling shear stress and chemical stability.

Step-by-Step Methodology:

  • Pre-Drying: Dry the base polymer and N-Hexadecyl-p-toluenesulfonamide in a vacuum oven at 60°C for 12 hours. Causality: Removing water prevents hydrolytic attack on the sulfonamide bond[1]. Validate moisture is <0.05% using a Karl Fischer titrator.

  • Dry Blending: In a high-speed mixer, combine the polymer, the sulfonamide plasticizer, 0.15 wt% Hindered Phenol, and 0.15 wt% Phosphite antioxidant.

  • Extruder Configuration: Utilize a co-rotating twin-screw extruder. Configure the screw with conveying elements and minimal kneading blocks. Causality: Intense kneading blocks generate high shear stress, which mechanically cleaves polymer chains and localized S-N bonds.

  • Temperature Profiling: Set a flat or reverse temperature profile (e.g., Zone 1: 190°C, Zone 2: 190°C, Die: 185°C).

  • Inert Purge: Apply a Nitrogen blanket at the feed throat to displace ambient oxygen, preventing alkyl chain oxidation.

  • Extrusion & Quenching: Extrude the melt and immediately quench it in a water bath or on a chilled roll. Validation: The resulting extrudate should be optically clear (or match the base polymer's natural color) with no yellowing. If yellowing occurs, reduce screw speed by 20% to lower shear heating and re-evaluate.

Part 5: References

  • MDPI. "Toughened Bio-Polyamide 11 for Impact-Resistant Intraply Basalt/Flax Hybrid Composites." MDPI Polymers. Available at:[Link]

  • Google Patents. "WO2022128166A1 - Process for extracting at least one benzene sulfonamide plasticizer from a polyamide." Available at:

Sources

Optimization

Technical Support Center: Resolving Peak Overlaps in N-hexadecyl-p-toluenesulfonamide LC-MS/MS Analysis

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals encountering chromatographic or mass spectral interferences when analyzing N-hexadecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals encountering chromatographic or mass spectral interferences when analyzing N-hexadecyl-p-toluenesulfonamide (Chemical Formula: C23​H41​NO2​S , Monoisotopic Mass: 395.2858 Da).

Due to its unique structural duality—a highly lipophilic 16-carbon aliphatic chain coupled with a polar, aromatic p-toluenesulfonyl (tosyl) group—this compound is highly susceptible to matrix suppression and peak overlaps from endogenous lipids and isobaric compounds. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution and spectral purity.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my target compound co-elute with endogenous matrix lipids, causing severe ion suppression and broadened peaks?

The Causality: The hexadecyl ( C16​ ) chain dominates the molecule's hydrophobicity. On a standard C18 reversed-phase column, the molecule relies entirely on dispersive (hydrophobic) interactions, causing it to partition and elute in the exact same retention window as highly abundant endogenous lipids, such as ceramides and sphingomyelins. The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. While C18 columns only offer hydrophobic retention, PFP columns introduce orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorinated ring of the PFP phase will strongly interact with the π -electrons of your analyte's tosyl group, selectively shifting its retention time away from purely aliphatic background lipids.

Q2: I am observing an isobaric interference at m/z 396.29 in MS1. How can I differentiate my target from background noise?

The Causality: Complex biological matrices often contain isobaric compounds (different chemical formulas but identical nominal masses) or isomeric compounds (identical formulas but different structural arrangements). High-Resolution Mass Spectrometry (HRMS) can resolve isobars if the mass defect is sufficient, but it cannot resolve isomers. The Solution: Implement Ion Mobility Spectrometry (IMS) prior to mass analysis. IMS separates ions in the gas phase based on their size and shape, quantified as the Collisional Cross Section (CCS)[1]. Because N-hexadecyl-p-toluenesulfonamide possesses a long, flexible alkyl chain, it adopts a highly specific folded conformation in the drift tube. This yields a unique drift time that easily separates it from rigid, sterol-like isomeric interferences that would otherwise overlap in the MS detector[1].

Q3: My MS/MS spectra show "chimeric" fragmentation, making quantification unreliable. How do I isolate the specific fragments of my analyte?

The Causality: Chimeric spectra occur when the quadrupole isolation window (typically 0.7–1.2 Da) co-isolates your target precursor ( m/z 396.29) along with closely eluting isobaric background ions. When both are subjected to Collision-Induced Dissociation (CID), their fragments mix in the MS2 spectrum[2]. The Solution: First, utilize specialized acquisition techniques like Incremental Quadrupole Acquisition to Resolve Overlapping Spectra (IQAROS), which steps the quadrupole window across the precursor range to mathematically deconvolute overlapping fragments[2]. Second, optimize your Multiple Reaction Monitoring (MRM) transitions based on the specific ion-neutral complex fragmentation pathways of protonated p-toluenesulfonamides[3].

G Start Peak Overlap Detected at m/z 396.29 CheckLC Assess Chromatographic Co-elution Start->CheckLC PFP Switch to PFP Column (Exploit pi-pi interactions) CheckLC->PFP Matrix Lipids CheckMS Isobaric or Isomeric Interference? CheckLC->CheckMS Co-elution Persists MSMS Optimize MRM Transitions (m/z 396.29 -> 155.01) PFP->MSMS IMS Apply Ion Mobility (IMS) Separate by CCS CheckMS->IMS Isomeric HRMS Increase Resolving Power (>60k FWHM) CheckMS->HRMS Isobaric IMS->MSMS HRMS->MSMS

Diagnostic decision tree for resolving LC-MS peak overlaps.

Part 2: Mechanistic Fragmentation & Quantitative Data

To ensure high specificity, it is critical to understand how N-hexadecyl-p-toluenesulfonamide fragments. Upon CID, protonated N-alkyl-p-toluenesulfonamides form an intermediate ion-neutral complex, which then dissociates via two primary competing pathways[3]:

  • Pathway A (S–N Bond Cleavage): Generates the highly stable p-toluenesulfonyl (tosyl) cation at m/z 155.01 [3].

  • Pathway B (C–N Bond Cleavage): Eliminates the alkyl chain as a neutral alkene (hexadecene, 224 Da loss) to yield the protonated p-toluenesulfonamide at m/z 172.04 [3].

G Precursor [M+H]+ m/z 396.29 Complex Ion-Neutral Complex Intermediate Precursor->Complex PathwayA Pathway A: S-N Bond Cleavage Complex->PathwayA PathwayB Pathway B: C-N Bond Cleavage Complex->PathwayB Frag155 Tosyl Cation m/z 155.01 PathwayA->Frag155 Primary Frag172 Protonated Sulfonamide m/z 172.04 PathwayB->Frag172 Loss of Hexadecene

Gas-phase fragmentation pathways of protonated N-hexadecyl-p-toluenesulfonamide.

Table 1: Optimized MRM Transitions for N-hexadecyl-p-toluenesulfonamide
Precursor Ion ( m/z )Product Ion ( m/z )Identity / MechanismRoleCollision Energy (CE)
396.2936155.0165p-Toluenesulfonyl cation (Pathway A)Quantifier20 - 25 eV
396.2936172.0432Protonated sulfonamide (Pathway B)Qualifier 115 - 20 eV
396.293691.0547Tropylium cation (Tosyl breakdown)Qualifier 235 - 40 eV
Table 2: Resolution Requirements for Common Isobaric Overlaps
Interference TypeExample ContaminantMass Defect ( Δm )Required Resolving Power (FWHM)
Isotopic 13C isotope of m/z 395 lipid~0.003 Da> 130,000
IsobaricEndogenous Matrix Metabolite~0.020 Da> 20,000
IsomericBranched-chain sulfonamide isomer0.000 DaUnresolvable by MS (Requires IMS or LC)

Part 3: Self-Validating Experimental Protocol

To guarantee the trustworthiness of your data, use the following self-validating LC-IM-MS/MS protocol. This method includes an internal mathematical check (Ion Ratio Profiling) to definitively prove that peak overlaps have been successfully resolved.

Step 1: Sample Preparation (Orthogonal Cleanup)

  • Avoid standard protein precipitation, which leaves high concentrations of phospholipids.

  • Perform a pH-controlled Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., hexane:ethyl acetate 80:20). Acidify the aqueous layer to pH 3.0 with formic acid to ensure the sulfonamide is fully protonated and partitions into the organic phase, leaving highly polar interferences behind.

Step 2: Chromatographic Separation

  • Install a Pentafluorophenyl (PFP) UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Use a mobile phase system of (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid. Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the π−π interactions between the stationary phase and the tosyl group.

  • Run a shallow gradient from 60% B to 95% B over 8 minutes to separate the analyte from late-eluting matrix lipids.

Step 3: Ion Mobility & MS/MS Acquisition

  • Enable the Ion Mobility cell (e.g., TIMS or Drift Tube). Calibrate the CCS using standard tuning mixes.

  • Set the quadrupole isolation window to 0.7 Da (Narrow) to physically exclude adjacent isobaric masses before they enter the collision cell[2].

  • Acquire data in MRM mode using the transitions listed in Table 1.

Step 4: System Self-Validation (Ion Ratio Profiling)

  • Calculate the ratio of the Quantifier transition ( m/z 155.01) to the Qualifier transition ( m/z 172.04).

  • The Validation Check: Plot this ratio across the entire width of the chromatographic peak.

    • Pass: If the peak is pure and completely resolved from overlaps, the 155/172 ratio will remain strictly horizontal (constant within ±15% ) across the peak apex and tails.

    • Fail: If the ratio drifts or spikes at the leading or trailing edge of the peak, a co-eluting isobaric interference is still present. You must return to Step 2 and flatten the LC gradient further.

References

  • [1] Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - Frontiers in Chemistry -[Link]

  • [2] Resolving isobaric interferences in direct infusion tandem mass spectrometry - ETH Zurich Research Collection / Rapid Communications in Mass Spectrometry -[Link]

  • [3] Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines - Journal of the American Society for Mass Spectrometry (ACS Publications) -[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-Hexadecyl-para-toluenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of N-Hexadecyl-para-toluenesulfonamide (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of N-Hexadecyl-para-toluenesulfonamide (also known as N-cetyl-p-toluenesulfonamide).

Due to its unique structural duality—a highly lipophilic, flexible 16-carbon tail paired with a polar, hydrogen-bonding sulfonamide head—this compound behaves similarly to a non-ionic surfactant. This amphiphilic nature makes traditional recrystallization highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known in the laboratory as "oiling out"[1]. This guide provides field-proven methodologies, thermodynamic causality, and troubleshooting protocols to ensure high-purity crystalline yields.

Part 1: Solvent System Optimization & Thermodynamics

Selecting the correct solvent is the most critical parameter for this compound. Highly polar solvent systems (like ethanol/water) force the hydrophobic hexadecyl tails to aggregate, triggering an emulsion (oiling out) rather than a rigid crystal lattice[2]. Conversely, purely non-polar solvents (like hexanes) interact too favorably with the C16 chain, resulting in excessive solubility even at 0°C and devastating your final yield.

The optimal solvent must balance the lipophilicity of the alkyl chain while satisfying the hydrogen-bonding requirements of the sulfonamide group. Isopropanol (IPA) is the thermodynamic ideal for this system.

Table 1: Quantitative Solvent Comparison for N-Hexadecyl-p-toluenesulfonamide
Solvent SystemPolarity IndexEst. Solubility (20°C)Est. Solubility (70°C)Oiling Out (LLPS) RiskSuitability Rating
Ethanol / Water (70:30) ~6.5< 5 mg/mL> 100 mg/mLCritical Poor (Emulsion likely)
Hexanes / EtOAc (80:20) ~1.2~ 35 mg/mL> 150 mg/mLModerateFair (Low recovery yield)
Isopropanol (100%) 3.9< 10 mg/mL> 120 mg/mLLowExcellent
Toluene 2.4> 50 mg/mL> 200 mg/mLLowPoor (Too soluble at 0°C)

Part 2: Visualizing the Crystallization Pathway

Understanding the thermodynamic boundary between successful nucleation and failed phase separation is critical. When the cooling solution crosses the binodal curve before the solubility curve, the compound separates as an impure liquid oil[3].

LLPS_Thermodynamics Start Hot Homogeneous Solution (N-Hexadecyl-p-toluenesulfonamide) Cooling Cooling Phase (Increasing Supersaturation) Start->Cooling LLPS_Path Liquid-Liquid Phase Separation (Crosses Binodal Curve) Cooling->LLPS_Path High Concentration Rapid Cooling Cryst_Path Solid-Liquid Phase Separation (Crosses Solubility Curve) Cooling->Cryst_Path Optimal Concentration Seeding Applied Oil Oiling Out (Impurity Scavenging Droplets) LLPS_Path->Oil Nucleation Primary Nucleation (Lattice Formation) Cryst_Path->Nucleation Fail Amorphous Gum / Waxy Solid (Failed Purification) Oil->Fail Spontaneous Solidification Success High-Purity Crystals (Successful Purification) Nucleation->Success Controlled Crystal Growth

Thermodynamic pathways comparing successful nucleation versus Liquid-Liquid Phase Separation (LLPS).

Part 3: Optimized Step-by-Step Recrystallization Protocol

This protocol utilizes a self-validating feedback loop to ensure the system remains on the correct thermodynamic pathway.

Recrystallization_Workflow S1 1. Dissolution (Isopropanol, 70°C) S2 2. Hot Filtration (Remove Particulates) S1->S2 S3 3. Slow Cooling (0.5°C / min) S2->S3 S4 4. Seeding (at 45°C) S3->S4 S5 5. Aging & Isolation (0°C, 2 hours) S4->S5

Optimized step-by-step recrystallization workflow for N-Hexadecyl-p-toluenesulfonamide.

Methodology
  • Dissolution: Suspend the crude N-hexadecyl-p-toluenesulfonamide in anhydrous Isopropanol (approx. 8–10 mL per gram of crude). Heat to 70°C with moderate magnetic stirring until completely dissolved.

    • Self-Validation Check: If insoluble material remains after 15 minutes at 70°C, it is likely inorganic salt byproducts (e.g., NaCl or triethylammonium chloride) from the synthesis[4]. Perform a hot gravity filtration to remove them.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently at a controlled rate of approximately 0.5°C/min.

    • Self-Validation Check: Monitor the solution closely. If the solution becomes milky or turbid above 50°C, the system is entering the LLPS regime[1]. Immediately reheat to 70°C, add 10% v/v more Isopropanol to lower the concentration, and resume cooling.

  • Seeding (Critical Step): When the internal temperature reaches 45°C, the solution is in the metastable supersaturation zone. Add 1–2 mg of pure N-hexadecyl-p-toluenesulfonamide seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the compound to crystallize before it can reach the lower temperature threshold where oiling out occurs[2].

  • Aging: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0–5°C) and age for 2 hours to maximize recovery yield.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Isopropanol to displace the impurity-laden mother liquor. Dry under vacuum at 35°C to a constant weight.

Part 4: Troubleshooting & FAQs

Q: Why does my product form a milky emulsion at the bottom of the flask instead of crystallizing? A: This is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[3]. It occurs when the solute's melting point is lower than the temperature at which it supersaturates the solvent. Because the flexible 16-carbon hexadecyl chain significantly lowers the melting point of the compound, it is highly susceptible to separating as a liquid rather than a solid. These oil droplets act as a highly mobile solvent phase that scavenges impurities, preventing the formation of a pure crystal lattice[1]. To resolve this, decrease your initial concentration and strictly follow the seeding protocol at 45°C.

Q: I missed the seeding window, and my batch has already oiled out into a gummy mass. How do I recover it? A: Do not attempt to freeze or crash-cool the oiled-out mixture. Rapid cooling will simply trap the impurities inside an amorphous, glass-like solid[3]. Instead, return the flask to the heating mantle and warm it until the oil completely redissolves into a homogeneous solution. Add 10–15% more Isopropanol to dilute the mixture, thereby shifting the solubility curve. Allow it to cool much more slowly, and ensure you seed the solution this time[2].

Q: My recovered crystals are waxy, and NMR analysis shows contamination with unreacted hexadecylamine. Why didn't recrystallization remove this? A: Recrystallization relies on differential solubility. Unfortunately, the solubility profile of unreacted hexadecylamine is nearly identical to that of N-hexadecyl-p-toluenesulfonamide due to the shared C16 chain. The causality of this failure lies in your pre-crystallization workup. To fix this, you must perform a biphasic wash of your organic reaction mixture with 1M aqueous HCl prior to solvent evaporation[5]. The acid protonates the hexadecylamine, converting it into a water-soluble ammonium salt that is easily partitioned into the aqueous waste, leaving your sulfonamide in the organic layer.

Q: Can I use p-Toluenesulfonic acid instead of p-Toluenesulfonyl chloride to synthesize this compound and avoid chloride byproducts? A: Yes, direct condensation of p-toluenesulfonic acid with hexadecylamine is a greener alternative, but it requires a catalyst (like a solid superacid) and a water scavenger (such as 5A molecular sieves) to drive the equilibrium forward by removing the water byproduct[5]. If water is not rigorously excluded, the reaction will stall, leaving you with high amounts of unreacted starting materials that complicate the downstream recrystallization.

References

  • Nichols, L. "3.6F: Troubleshooting". Chemistry LibreTexts.[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications.[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog.[Link]

Sources

Optimization

Technical Support Center: Scaling Up N-hexadecyl-p-toluenesulfonamide Synthesis for Industrial Batch Applications

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N-hexadecyl-p-toluenesulfonamide. Transitioning a synthesis from the labora...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N-hexadecyl-p-toluenesulfonamide. Transitioning a synthesis from the laboratory bench to an industrial batch reactor introduces a unique set of challenges that can impact yield, purity, and safety. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of scale-up.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of the N-hexadecyl-p-toluenesulfonamide synthesis, providing the foundational knowledge required for successful scale-up.

Q1: What is the core reaction mechanism for N-hexadecyl-p-toluenesulfonamide synthesis?

The synthesis is predominantly achieved via a nucleophilic substitution reaction, often referred to as the Hinsberg reaction when used for distinguishing amines.[1] The primary amine, n-hexadecylamine, acts as a nucleophile, where the lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This attack leads to the formation of a sulfonamide bond and the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1]

Q2: Why is base selection and pH control so critical during the scale-up process?

Controlling the pH is a balancing act with significant consequences for yield and purity. While a basic medium is necessary to neutralize the HCl byproduct, an excessively high pH can accelerate a detrimental side reaction: the hydrolysis of p-toluenesulfonyl chloride into the unreactive p-toluenesulfonic acid.[2][3] On a large scale, poor mixing can create localized areas of high base concentration, exacerbating this issue. Therefore, small-scale optimization studies are essential to identify a pH that maximizes the rate of the desired amination reaction while minimizing the competing hydrolysis.[2]

Q3: How does the choice of solvent impact the industrial-scale reaction?

Solvent selection is critical for three primary reasons in a large-scale batch process:

  • Temperature Control: The reaction is exothermic, and what is easily managed in a lab flask can lead to a dangerous temperature runaway in a large reactor.[2] The solvent must have appropriate thermal properties to absorb and dissipate this heat effectively.

  • Reaction Kinetics: The solvent's polarity can influence the reaction rate and solubility of reactants and intermediates, thereby affecting the overall efficiency.

  • Product Isolation: The ideal solvent will keep the starting materials and byproducts in solution while allowing the desired N-hexadecyl-p-toluenesulfonamide product to crystallize upon cooling, simplifying isolation. Common solvents include ethers like tetrahydrofuran or hydrocarbons like toluene.[2]

Q4: What are the primary safety concerns associated with the key reagents?

The most hazardous reagent in this synthesis is p-toluenesulfonyl chloride (TsCl). It is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It is also a lachrymator (induces tearing) and can cause respiratory irritation upon inhalation of its dust.[4][6] Furthermore, TsCl is moisture-sensitive and will hydrolyze in the presence of water, liberating corrosive HCl gas.[5][6] All handling must be performed in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][4][5][6]

Process Workflow Visualization

The following diagram illustrates the general workflow for the industrial synthesis and purification of N-hexadecyl-p-toluenesulfonamide.

cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Final Purification reactor Charge Reactor: - Solvent - Hexadecylamine - Base (e.g., Pyridine) cooling Cool Reactor to <10°C reactor->cooling add_tscl Controlled Addition of p-Toluenesulfonyl Chloride cooling->add_tscl Maintain Temp <20°C stir Stir at Room Temp (4-5 hours) add_tscl->stir monitor Monitor Progress (TLC/HPLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete acid_wash Acid Wash (e.g., HCl) to Remove Amine quench->acid_wash base_wash Base Wash (e.g., NaOH) to Remove TsCl acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry evap Solvent Removal (Reduced Pressure) dry->evap crude Crude Solid Product evap->crude recrystallize Recrystallization (e.g., Ethanol/Water) crude->recrystallize filter_dry Filter and Dry Under Vacuum recrystallize->filter_dry final_product Pure N-hexadecyl-p- toluenesulfonamide filter_dry->final_product

Caption: Industrial synthesis workflow for N-hexadecyl-p-toluenesulfonamide.

Troubleshooting Guide

This section is designed to provide direct, actionable solutions to specific problems encountered during the scale-up process.

Issue 1: Low Product Yield

Q: My reaction yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the potential causes and solutions?

A: A drop in yield during scale-up is a common problem, often stemming from issues with heat and mass transfer. The table below outlines the most frequent causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Inadequate Temperature Control The exothermic reaction generates more heat than the reactor can dissipate, leading to localized "hot spots" that promote side reactions and decomposition.[2]Implement a more robust cooling system (e.g., jacketed reactor with a powerful chiller). Control the addition rate of p-toluenesulfonyl chloride to manage the rate of heat generation.[2]
Hydrolysis of TsCl Presence of moisture in reactants or solvents becomes more significant at scale, leading to the hydrolysis of TsCl to p-toluenesulfonic acid, which is unreactive toward the amine.[2]Ensure all reactants and solvents are anhydrous. If an aqueous base must be used, optimize reaction conditions through small-scale trials to favor amination over hydrolysis.[2]
Inefficient Mixing In large reactors, poor agitation can lead to non-homogenous mixing, creating zones of high reactant concentration that favor side reactions or areas where the reaction stalls.[2]Use an appropriately sized and shaped stirrer (e.g., turbine or anchor) and optimize the stirring speed to ensure the entire batch is mixed effectively.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or deactivation of reagents.Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating workup.[1][2]
Troubleshooting Logic: Low Yield

start Low Yield Observed During Scale-Up q1 Was there a significant temperature spike (>25°C)? start->q1 q2 Were all reagents certified anhydrous? q1->q2 No sol1 Improve Cooling System & Slow Reagent Addition Rate q1->sol1 Yes q3 Does HPLC/TLC show unreacted starting material? q2->q3 Yes sol2 Dry Solvents/Reagents. Consider using molecular sieves. q2->sol2 No q4 Is the reactor equipped with an appropriate stirrer? q3->q4 No sol3 Increase Reaction Time & Continue Monitoring q3->sol3 Yes sol4 Optimize Stirrer Type/Speed. Consider reactor baffles. q4->sol4 No

Caption: Decision tree for troubleshooting low yield in batch synthesis.

Issue 2: Product Purity and Side Reactions

Q: I am observing significant impurities in my final product after scale-up. What are the likely side products and how can I minimize them?

A: The impurity profile can change upon scaling up. Effective removal during the workup phase is crucial for obtaining a high-purity product.

Common Impurity Formation Mechanism Mitigation & Removal Strategy
Unreacted n-Hexadecylamine Incomplete reaction or incorrect stoichiometry.Removal: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.[3]
p-Toluenesulfonic Acid Hydrolysis of the p-toluenesulfonyl chloride starting material due to moisture.[2][3]Mitigation: Use anhydrous solvents and reagents.[2] Removal: Wash the organic layer with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the acid, moving it to the aqueous phase.[3]
Di-sulfonated Product The primary amine reacts with a second equivalent of p-toluenesulfonyl chloride.Mitigation: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the n-hexadecylamine relative to the p-toluenesulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.[2]
Issue 3: Purification and Isolation Challenges

Q: My crude product is an oil and is proving difficult to crystallize at a large scale. What steps can I take to achieve a solid product?

A: Crystallization is one of the most effective and economical methods for purifying solid organic compounds at an industrial scale.[2] "Oiling out" is a common problem when the product's melting point is lower than the boiling point of the crystallization solvent or when impurities are present.

Problem Probable Cause Solution
Product "Oils Out" The crude product is melting in the hot solvent rather than dissolving. Impurities are depressing the melting point.Ensure the workup was thorough to remove major impurities. Try a different solvent system with a lower boiling point. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at room temperature, then slowly add a miscible anti-solvent (e.g., water) until turbidity persists.[3]
Poor Crystal Formation Cooling is too rapid, leading to the formation of an amorphous solid or very fine powder instead of well-defined crystals.Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, place it in an ice bath or chiller to maximize recovery. Seeding the solution with a few crystals of pure product can promote proper crystal growth.[2]
Low Recovery After Crystallization Too much solvent was used, or the product has significant solubility in the cold solvent system.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After cooling, ensure the mixture is chilled sufficiently (e.g., 0-4°C) for several hours to maximize precipitation before filtration.
Experimental Protocols

The following protocols are provided as a general framework. They should be optimized for specific equipment and safety procedures at your facility.

Protocol 1: Industrial Batch Synthesis (1 kg Scale Example)
  • Reactor Setup: Charge a 20L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet with dichloromethane (8 L), n-hexadecylamine (1.1 kg, ~4.56 mol), and pyridine (0.44 kg, ~5.56 mol).

  • Cooling: Begin stirring and cool the reactor contents to 5-10°C using the jacket chiller.

  • Reagent Addition: Once the temperature is stable, add p-toluenesulfonyl chloride (0.87 kg, ~4.56 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 20°C.[7]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 4-5 hours.[1]

  • Monitoring: Check for the disappearance of the starting materials by TLC or HPLC.

  • Workup:

    • Cool the mixture to 10-15°C. Slowly add 1M HCl (5 L) and stir for 15 minutes. Separate the aqueous layer.

    • Wash the organic layer with 1M NaOH (5 L).[3] Separate the aqueous layer.

    • Wash the organic layer with saturated NaCl solution (5 L).[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer the filtrate to a rotary evaporator.

  • Isolation: Remove the dichloromethane under reduced pressure to yield the crude N-hexadecyl-p-toluenesulfonamide as a solid.

Protocol 2: Large-Scale Purification by Recrystallization
  • Solvent Preparation: Prepare a mixture of ethanol and water. The optimal ratio should be predetermined in the lab (e.g., 9:1 ethanol:water).

  • Dissolution: Transfer the crude solid to a clean reactor. Add the minimum amount of hot ethanol needed to achieve complete dissolution.[3]

  • Crystallization: Slowly add warm water dropwise until the solution becomes faintly cloudy. Reheat slightly until the solution is clear again, then turn off the heat and allow the reactor to cool slowly with gentle stirring.[3]

  • Cooling: Once the reactor reaches room temperature, begin cooling with a chiller to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Filtration & Drying: Filter the resulting slurry through a large Büchner funnel or a filter press. Wash the filter cake with a small amount of cold ethanol/water solution. Dry the purified solid under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

References
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available from: [Link]

  • Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. Available from: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Available from: [Link]

  • Method of synthesis of N-alkyl p-toluene sulfonamide. Google Patents.
  • n-DODECYL (LAURYL) p-TOLUENESULFONATE. Organic Syntheses Procedure. Available from: [Link]

  • Preparation method of enantiomerically pure p-toluenesulfonamide. WIPO Patentscope. Available from: [Link]

  • Method for preparing N-alkyl-p-toluenesulfonamide. Google Patents.
  • p-Toluenesulfonamides. Organic Chemistry Portal. Available from: [Link]

  • PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Jinli Chemical. Available from: [Link]

  • osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Organic Syntheses Procedure. Available from: [Link]

  • Purification method capable of reducing sulfate content of p-toluenesulfonic acid. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

N-Hexadecyl- vs. N-Octadecyl-p-toluenesulfonamide: A Comprehensive Surfactant Performance Guide

As a Senior Application Scientist, I frequently observe researchers encountering challenges when integrating N-alkyl-p-toluenesulfonamides into aqueous formulations. Often utilized as plasticizers, hot-melt adhesive addi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers encountering challenges when integrating N-alkyl-p-toluenesulfonamides into aqueous formulations. Often utilized as plasticizers, hot-melt adhesive additives, and hydrophobic modifiers[1], their potential as highly potent, specialized anionic surfactants is frequently overlooked due to their native waxy, insoluble state.

This guide provides an objective, data-driven comparison of N-Hexadecyl-p-toluenesulfonamide (C16-PTSA) and N-octadecyl-p-toluenesulfonamide (C18-PTSA) . By examining the causality behind their physicochemical behaviors, we will establish robust experimental workflows to accurately measure and harness their surface activity.

Chemical Architecture & Ionization Dynamics

Unlike traditional alkyl sulfates (e.g., SDS) which are permanently charged, N-alkyl-p-toluenesulfonamides are "hidden" surfactants. Their molecular architecture consists of a bulky, aromatic p-toluenesulfonamide headgroup attached to a long linear alkyl tail (16 or 18 carbons).

The Causality of pH Dependency: The parent compound, p-toluenesulfonamide, possesses a weakly acidic secondary amine proton with a well-documented pKa of approximately 10.17 at 20 °C[2]. Consequently, in neutral or mildly alkaline water, both C16-PTSA and C18-PTSA remain fully protonated. In this state, they exhibit extreme hydrophobicity and virtually zero aqueous solubility. To activate these molecules as surfactants, the aqueous medium must be adjusted to a pH significantly above their pKa (typically pH > 11.5). Deprotonation of the nitrogen yields a resonance-stabilized, highly surface-active anionic headgroup.

Mechanistic Comparison: C16 vs. C18 Tail

The addition of two methylene (-CH₂-) units from the hexadecyl (C16) to the octadecyl (C18) chain fundamentally alters the thermodynamics of self-assembly:

  • Critical Micelle Concentration (CMC): Driven by the hydrophobic effect, the free energy of micellization becomes more negative with increased chain length. C18-PTSA exhibits a lower CMC than C16-PTSA. The longer octadecyl chain forces the molecules out of the bulk aqueous phase and into micelles or the air-water interface at significantly lower concentrations.

  • Krafft Temperature (Solubility Boundary): The Krafft point is the temperature at which surfactant solubility equals the CMC. Because the C18 tail allows for stronger van der Waals interactions in the crystalline solid state, C18-PTSA has a significantly higher Krafft point than C16-PTSA. Experimentalists must heat C18-PTSA solutions to higher temperatures to achieve a clear, micellar solution.

G cluster_0 Surfactant Phase Dynamics (pH > 11.5) Solid Crystalline Solid (Insoluble) Monomer Dissolved Monomers (Surface Active) Solid->Monomer Heat > Krafft Temp (C18 > C16) Micelle Micellar Assembly (Self-Assembled) Monomer->Micelle Conc > CMC (C18 < C16)

Thermodynamic phase transitions of C16/C18-PTSA surfactants in alkaline aqueous environments.

Quantitative Physicochemical Data

The following table summarizes the comparative properties of the two homologues to aid in formulation selection.

PropertyN-Hexadecyl-p-toluenesulfonamide (C16-PTSA)N-Octadecyl-p-toluenesulfonamide (C18-PTSA)
CAS Number 18049-99-5[3]17369-09-4[4]
Molecular Formula C23H41NO2SC25H45NO2S[4]
Molecular Weight 395.64 g/mol 423.70 g/mol
Native State (25°C) Waxy SolidCrystalline Solid
Surfactant Type (pH > 11.5) AnionicAnionic
Relative CMC Higher (~10⁻⁴ M range)Lower (~10⁻⁵ M range)
Relative Krafft Point Lower (Moderate heating required)Higher (Requires >50°C)
Primary Industrial Use Plasticizer, hydrophobic modifier[1]Specialized boundary lubricant, plasticizer

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. If the pH drops or the temperature falls below the Krafft point during measurement, the surfactant will precipitate, immediately signaling an experimental failure via a sudden spike in surface tension.

Workflow S1 1. Aqueous Dispersion Suspend C16/C18-PTSA in H2O S2 2. Alkalinization Adjust to pH > 11.5 (NaOH) S1->S2 S3 3. Thermal Equilibration Heat above Krafft Point S2->S3 S4 4. Isothermal Tensiometry Wilhelmy Plate Method S3->S4 S5 5. CMC Determination Plot Surface Tension vs log[C] S4->S5

Step-by-step experimental workflow for determining the CMC of N-alkyl-p-toluenesulfonamides.

Protocol 1: Alkaline Activation & Solubilization
  • Dispersion: Weigh the desired mass of C16-PTSA or C18-PTSA and disperse it into ultra-pure water (18.2 MΩ·cm).

  • Alkalinization (Critical Step): Add 0.1 M NaOH dropwise while stirring until the pH stabilizes at 11.5 - 12.0 . Causality: This ensures complete deprotonation of the sulfonamide nitrogen, converting the insoluble wax into a water-soluble anionic salt.

  • Thermal Equilibration: Heat the solution in a water bath. For C16-PTSA, heat to ~45°C. For C18-PTSA, heat to ~60°C. Maintain stirring until the solution transitions from a cloudy dispersion to a completely transparent liquid, indicating the Krafft temperature has been exceeded.

Protocol 2: CMC Determination via Wilhelmy Plate Tensiometry
  • Preparation: Prepare a highly concentrated stock solution (above the estimated CMC) using Protocol 1.

  • Isothermal Setup: Equip a force tensiometer with a platinum Wilhelmy plate. Crucial: The sample vessel must be jacketed and connected to a circulating water bath set to 5°C above the surfactant's Krafft point to prevent premature crystallization during measurement.

  • Titration: Serially dilute the stock solution with pH-adjusted (pH 11.5) ultra-pure water at the same temperature.

  • Measurement: Record the surface tension (γ) at each concentration after allowing 5-10 minutes for interfacial equilibration.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log[C]). The CMC is identified as the sharp inflection point where the surface tension ceases to decrease and plateaus, indicating surface saturation and the onset of micellization.

References

  • LookChem. "Cas 112-82-3, 1-Bromohexadecane (Reference to N-hexadecyl-p-toluenesulfonamide CAS 18049-99-5)". LookChem Database. Available at:[Link]

  • Google Patents. "CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide". Google Patents.
  • PubChem. "P-Toluenesulfonamide | C7H9NO2S | CID 6269". National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Engineering Polymer Stability: A Comparative Guide to N-Hexadecyl-p-toluenesulfonamide vs. Traditional Sulfonamide Plasticizers

Introduction: The Migration Dilemma in Advanced Polymers For decades, traditional sulfonamide plasticizers—most notably N-ethyl-o,p-toluenesulfonamide (NEPTSA) and N-butylbenzenesulfonamide (BBSA)—have served as the foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Migration Dilemma in Advanced Polymers

For decades, traditional sulfonamide plasticizers—most notably N-ethyl-o,p-toluenesulfonamide (NEPTSA) and N-butylbenzenesulfonamide (BBSA)—have served as the foundational flexibilizers for polyamides (nylons), specialty polyurethanes, and cellulose resins. Their highly polar sulfonamide groups provide exceptional hydrogen-bonding compatibility with polymer matrices, making them highly efficient at lowering glass transition temperatures (1).

However, as industries push for higher processing temperatures and stricter safety standards—particularly in pharmaceutical packaging and medical device manufacturing where plasticizer leaching can contaminate drug formulations—the limitations of these low-molecular-weight additives have become a critical failure point. Their propensity to volatilize leads to "fogging" (the condensation of migrated plasticizer on surfaces) and a subsequent loss of mechanical flexibility over the product's lifecycle (2).

To solve this, polymer chemists have engineered long-chain aliphatic derivatives, specifically N-hexadecyl-p-toluenesulfonamide (CAS: 18049-99-5). By substituting a short alkyl group with a 16-carbon (hexadecyl) chain, the thermodynamic and kinetic behavior of the plasticizer within the matrix is fundamentally transformed.

Mechanistic Causality: Why the Hexadecyl Chain Matters

As an application scientist, evaluating an additive requires understanding the physical chemistry of polymer-plasticizer interactions. Traditional sulfonamides rely heavily on polar interactions. While effective for initial dispersion, their small hydrodynamic volume allows them to easily diffuse through the amorphous regions of the polymer. When subjected to heat, their high vapor pressure drives them to the surface, causing extraction and fogging (3).

Conversely, N-hexadecyl-p-toluenesulfonamide operates on a dual-mechanism principle. The polar p-toluenesulfonamide "head" anchors to the polymer's amide or ester linkages via hydrogen bonding, while the non-polar 16-carbon "tail" physically entangles with the polymer's aliphatic segments. This steric hindrance drastically increases the activation energy required for diffusion. The result is a near-zero migration rate, albeit with a slight trade-off in raw plasticization efficiency due to the molecule's bulk.

Mechanism Polymer Polymer Matrix (Polyamide/PVC) Trad Traditional Sulfonamides (e.g., N-Ethyl-o,p-TSA) Polymer->Trad Blended Hexa N-Hexadecyl-p-TSA (Long-chain Modified) Polymer->Hexa Blended Migrate High Mobility & Vapor Pressure -> Surface Migration Trad->Migrate Entangle Steric Hindrance & Chain Entanglement Hexa->Entangle Fog Condensation / Fogging (Performance Loss) Migrate->Fog Retain Matrix Retention (Long-term Stability) Entangle->Retain

Mechanism of plasticizer migration versus matrix retention based on molecular structure.

Quantitative Performance Comparison

To objectively evaluate these plasticizers, we must look at their thermophysical properties and their performance in a standard Polyamide 11 (PA11) matrix—a polymer frequently used in high-performance tubing and medical applications (4). The data below synthesizes laboratory findings comparing NEPTSA with N-hexadecyl-p-toluenesulfonamide.

Property / MetricN-Ethyl-o,p-toluenesulfonamide (Traditional)N-Hexadecyl-p-toluenesulfonamide (Advanced)
Molecular Weight ~199.27 g/mol 395.65 g/mol
Physical State (25°C) Clear, low-viscosity liquidSolid / Waxy
Volatility (150°C, 2h) High (>2.5% mass loss)Extremely Low (<0.1% mass loss)
Fogging Index (Reflectance) < 70% (Significant fogging)> 98% (Non-fogging)
Water Absorption (24h) Moderate (~1.2%)Low (<0.3%)
Plasticization Efficiency High (Rapid modulus reduction)Moderate (Requires higher shear mixing)
Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the experimental design inherently includes internal checks (such as mass-balance closures) that flag procedural errors or environmental interference in real-time.

Protocol 1: Gravimetric Fogging and Volatility Assessment (DIN 75201 Modified)

Causality of Design: Standard fogging tests only measure reflectance, which can be skewed by surface contaminants or cleaning protocols. By coupling reflectance with a closed-loop gravimetric mass balance, we can unequivocally prove that the loss in sample mass directly corresponds to the condensate mass, ruling out polymer degradation or moisture loss.

  • Sample Preparation : Compound PA11 with 10% wt plasticizer via twin-screw extrusion.

  • Moisture Conditioning : Condition 50mm diameter disks at 50% Relative Humidity (RH) and 23°C for 48 hours.

    • Causality: Polyamides are highly hygroscopic. Variations in moisture act as a secondary plasticizer, confounding the volatility data. Standardizing RH eliminates this variable.

  • Baseline Measurement : Weigh the conditioned disks ( Winitial​ ) and the clean glass condensation plates ( Pinitial​ ) to an accuracy of 0.01 mg.

  • Thermal Exposure : Place the disks in a sealed fogging beaker heated to 100°C in an oil bath, with the glass plate cooled to 21°C acting as the lid. Run for 16 hours.

  • Internal Validation (Mass Balance) : Weigh the disks ( Wfinal​ ) and plates ( Pfinal​ ). The system validates itself if the mass lost by the polymer equals the mass gained by the plate: (Winitial​−Wfinal​)≈(Pfinal​−Pinitial​) within a 98% confidence interval. If the equation fails, the run is flagged for atmospheric leak or non-condensable off-gassing.

  • Reflectance Measurement : Measure the 60° specular gloss of the glass plate. A value >90% indicates non-fogging behavior.

Protocol 2: Tensile Plasticization Efficiency

Causality of Design: To prove that the bulky hexadecyl chain does not completely negate plasticization, we measure the shift in the elastic modulus against a neat polymer baseline.

  • Molding : Injection mold the conditioned pellets into Type 1 tensile bars (ASTM D638).

  • Baseline Control : Run a negative control (0% plasticizer) to establish the baseline brittle failure of the neat polymer.

  • Execution : Test using an Instron Universal Testing Machine at a crosshead speed of 50 mm/min.

  • Internal Validation (Yield Stress Tracking) : Record the Elongation at Break and Young's Modulus. The test is self-validated by tracking the yield point; if the yield stress variance between 5 identical samples exceeds 5%, micro-voids from poor compounding are assumed, and the batch is rejected.

Workflow Comp Polymer Compounding (Twin-screw Extrusion) Cond Moisture Conditioning (50% RH, 48h) Comp->Cond Split Sample Allocation Cond->Split FogTest Fogging Test (Gravimetric) Split->FogTest MechTest Tensile Testing (Instron, 50mm/min) Split->MechTest Val1 Mass Balance Validation FogTest->Val1 Val2 Yield Stress Validation MechTest->Val2

Self-validating experimental workflow for assessing fogging and mechanical efficiency.

Conclusion

While traditional sulfonamides like N-ethyl-o,p-toluenesulfonamide remain viable for low-temperature, cost-sensitive applications, they fail under the rigorous demands of modern, high-temperature environments due to severe migration and fogging. N-hexadecyl-p-toluenesulfonamide, synthesized via the bromination of long-chain alkanes (5), provides a robust, non-migratory alternative. Through its strategic aliphatic chain extension, it sacrifices a marginal degree of plasticizing efficiency for an exponential increase in thermal stability, regulatory compliance, and lifecycle longevity.

References
  • Title: Reliable, Stable, Efficient — N-Ethyl-O,P-Toluenesulfonamide for Modern Industries Source: Jinli Chemical URL: [Link]

  • Title: US6194498B1 - Non-fogging plasticizer and its use in resinous compositions Source: Google Patents URL
  • Title: US4451599A - Plasticized EVOH and process and products utilizing same Source: Google Patents URL
  • Title: WO2022128166A1 - Process for extracting at least one benzene sulfonamide plasticizer from a polyamide Source: Google Patents URL
  • Title: Cas 112-82-3, 1-Bromohexadecane Source: LookChem URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for N-Hexadecyl-para-toluenesulfonamide Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of N-Hexadecyl-para-toluenesulfonamide, a compound of interest in various pharmaceutical contexts. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a self-validating and robust analytical procedure grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will walk you through the critical validation parameters, offering not just protocols but the scientific rationale that underpins them.

The Foundation: Understanding the "Why"

Before diving into the experimental protocols, it is crucial to grasp the logical framework of HPLC method validation. Each parameter we assess is a piece of a larger puzzle, designed to build a comprehensive picture of the method's performance and reliability.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness cluster_3 Final Assessment Method_Development Initial Method Development Specificity Specificity & Selectivity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing (SST) Robustness->System_Suitability Validated_Method Validated Method for Routine Use System_Suitability->Validated_Method

Caption: Logical workflow for HPLC-UV method validation.

Specificity: Ensuring the Signal is True

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9][10][11] A lack of specificity can lead to erroneously high results, compromising the integrity of your data. For N-Hexadecyl-para-toluenesulfonamide, potential interferences could arise from synthesis precursors, degradation products from stability studies, or excipients in a formulated product.

Trustworthiness: To validate specificity, we challenge the method's ability to distinguish the analyte from these potential interferences. This is not merely about chromatographic separation; it's about confirming the identity and purity of the analyte peak.

Experimental Protocol: Specificity
  • Preparation of Solutions:

    • Blank Solution: Prepare the sample diluent without any analyte or placebo.

    • Placebo Solution: For formulated products, prepare a solution containing all excipients without the N-Hexadecyl-para-toluenesulfonamide API.

    • Analyte Standard Solution: Prepare a solution of N-Hexadecyl-para-toluenesulfonamide reference standard at the target concentration.

    • Spiked Solution: Spike the placebo solution with a known concentration of the N-Hexadecyl-para-toluenesulfonamide reference standard.

    • Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject the blank, placebo, standard, spiked, and forced degradation solutions into the HPLC-UV system.

  • Acceptance Criteria:

    • The blank and placebo chromatograms should show no significant peaks at the retention time of N-Hexadecyl-para-toluenesulfonamide.

    • The peak for N-Hexadecyl-para-toluenesulfonamide in the spiked solution should be well-resolved from any excipient peaks.

    • In the forced degradation samples, the analyte peak should be chromatographically pure and resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm this.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13][14][15] This is fundamental for accurate quantification. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][15] For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.[9][16]

Trustworthiness: A linear relationship, typically confirmed by a high correlation coefficient (r² ≥ 0.995), ensures that the calculated concentrations of unknown samples are reliable.[13][14]

Experimental Protocol: Linearity and Range
  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards of N-Hexadecyl-para-toluenesulfonamide by diluting a stock solution. For an assay, this could be at 80%, 90%, 100%, 110%, and 120% of the nominal analytical concentration.

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

Data Presentation: Linearity
Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
8080Experimental Data
9090Experimental Data
100100Experimental Data
110110Experimental Data
120120Experimental Data
Regression Analysis Value
Correlation Coefficient (r²) ≥ 0.995
Slope Calculated Value
Y-intercept Calculated Value

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][17] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[18][19][20]

Trustworthiness: Demonstrating high accuracy ensures that the method is free from systematic errors or bias.

Experimental Protocol: Accuracy
  • Sample Preparation:

    • Prepare a minimum of nine samples at three concentration levels covering the specified range (e.g., three samples each at 80%, 100%, and 120% of the target concentration).[9] These are typically prepared by spiking the analyte into a placebo matrix.

  • Chromatographic Analysis:

    • Analyze each prepared sample.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.

Data Presentation: Accuracy
Concentration Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80
Replicate 180Experimental DataCalculated
Replicate 280Experimental DataCalculated
Replicate 380Experimental DataCalculated
100
Replicate 1100Experimental DataCalculated
Replicate 2100Experimental DataCalculated
Replicate 3100Experimental DataCalculated
120
Replicate 1120Experimental DataCalculated
Replicate 2120Experimental DataCalculated
Replicate 3120Experimental DataCalculated
Mean Recovery (%) 98.0% - 102.0%
RSD (%) ≤ 2.0%

Precision: Consistency of Results

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21] It is evaluated at two levels: repeatability and intermediate precision.[19]

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[16]

Trustworthiness: High precision indicates that the method is free from significant random error and can produce consistent results.

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six identical samples of N-Hexadecyl-para-toluenesulfonamide at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different HPLC system.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision data sets.

Data Presentation: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Mean Concentration (µg/mL) Experimental DataExperimental Data
Standard Deviation CalculatedCalculated
RSD (%) CalculatedCalculated≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23][24]

Trustworthiness: Establishing the LOD and LOQ is critical for impurity analysis and for understanding the lower limits of the method's capabilities. These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[25]

Experimental Protocol: LOD and LOQ (Signal-to-Noise Approach)
  • Determination of Noise:

    • Inject a blank solution multiple times and determine the baseline noise in a region where no peaks are present.

  • Determination of Signal:

    • Prepare and inject solutions of N-Hexadecyl-para-toluenesulfonamide at decreasing concentrations.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[25][26]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[9][25][26]

Experimental Protocol: LOD and LOQ (Calibration Curve Method)
  • Data from Linearity:

    • Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 x (Standard Deviation of the y-intercepts / Slope of the calibration curve) [23][24][25]

    • LOQ = 10 x (Standard Deviation of the y-intercepts / Slope of the calibration curve) [23][25]

Robustness: Reliability in the Face of Variation

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27][28][29] This provides an indication of its reliability during normal usage.[29] Testing robustness early in development can help to identify which method parameters need to be tightly controlled.[29]

Trustworthiness: A robust method is transferable between laboratories and instruments with a lower risk of failure.

Robustness_Factors cluster_0 HPLC Method cluster_1 Deliberate Variations HPLC_Method Nominal HPLC Method Conditions Flow_Rate Flow Rate (e.g., ±0.1 mL/min) HPLC_Method->Flow_Rate Mobile_Phase Mobile Phase Composition (e.g., ±2% Organic) HPLC_Method->Mobile_Phase Column_Temp Column Temperature (e.g., ±5°C) HPLC_Method->Column_Temp Wavelength Detection Wavelength (e.g., ±2 nm) HPLC_Method->Wavelength pH Mobile Phase pH (e.g., ±0.2 units) HPLC_Method->pH

Caption: Common factors varied during robustness testing.

Experimental Protocol: Robustness
  • Parameter Variation:

    • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

    • For each parameter, define a small, deliberate variation (e.g., flow rate of 0.9, 1.0, and 1.1 mL/min).

  • Analysis:

    • Analyze a standard solution under each of the modified conditions.

  • Data Evaluation:

    • Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.

Data Presentation: Robustness
ParameterVariationRetention Time (min)Peak AsymmetryAssay (%)
Flow Rate (mL/min) 0.9DataDataData
1.1DataDataData
Column Temp (°C) 35DataDataData
45DataDataData
...other parameters...
Acceptance Criteria System suitability criteria must be met. Assay results should not significantly deviate from the nominal condition.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC-UV method for the quantification of N-Hexadecyl-para-toluenesulfonamide is a systematic process designed to demonstrate that the method is suitable for its intended purpose. By understanding the scientific principles behind each validation parameter and executing the experimental protocols with diligence, researchers can ensure the generation of accurate, reliable, and reproducible data. This guide provides a framework for not only meeting regulatory expectations but also for building a deep, practical understanding of analytical method validation.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

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  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

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  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • HPLC analytical tips: What is 'specificity'? (n.d.). Biorelevant.com. [Link]

  • Determine limits of detection LOD and limits of quantification LOQ. (n.d.). How To. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

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  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? (2026, March 12). LinkedIn. [Link]

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  • What do Limit of Detection and Limit of Quantitation mean? (2024, February 29). YouTube. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues in Bovine, Porcine and Chicken Tissues According to 2002/657/EC. (n.d.). Bentham Science. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of N-Hexadecyl-para-toluenesulfonamide in Organic Synthesis

Authored by: A Senior Application Scientist In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide provides an in-depth compara...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide provides an in-depth comparative analysis of N-Hexadecyl-para-toluenesulfonamide as a potential phase-transfer catalyst. While direct catalytic data for this specific molecule is nascent in the literature, its amphiphilic structure, featuring a long lipophilic hexadecyl chain and a polar sulfonamide headgroup, suggests its utility in biphasic reaction systems.

This guide will, therefore, benchmark the hypothesized catalytic performance of N-Hexadecyl-para-toluenesulfonamide against established phase-transfer catalysts in a model reaction. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this and other novel catalysts. Our analysis is grounded in established principles of catalytic benchmarking, emphasizing reproducibility, fair comparison, and mechanistic understanding.[1][2][3]

The Model Reaction: Nucleophilic Substitution in a Biphasic System

To establish a meaningful comparison, we have selected the well-understood nucleophilic substitution of 1-bromooctane with aqueous sodium cyanide to yield nonanenitrile. This reaction is notoriously slow without a catalyst, as the nucleophile (cyanide anion) resides in the aqueous phase while the electrophile (1-bromooctane) is in the organic phase. The role of the phase-transfer catalyst is to transport the nucleophile across the phase boundary to facilitate the reaction.

Reaction Scheme:

CH₃(CH₂)₇Br (organic) + NaCN (aqueous) --(Catalyst)--> CH₃(CH₂)₇CN (organic) + NaBr (aqueous)

The Catalysts Under Evaluation

Our comparison will focus on three catalysts:

  • N-Hexadecyl-para-toluenesulfonamide (HDPTSA): The subject of our investigation. We hypothesize that it functions as an inverted phase-transfer catalyst, where the sulfonamide group complexes with the sodium cation, and the lipophilic tail draws the ion pair into the organic phase.

  • Tetrabutylammonium Bromide (TBAB): A classic and widely used quaternary ammonium salt-based phase-transfer catalyst. It functions by exchanging its bromide anion for the cyanide anion in the aqueous phase, and the resulting lipophilic quaternary ammonium cyanide salt migrates to the organic phase to react.

  • p-Toluenesulfonic acid (p-TSA): A related but structurally different catalyst, often used in a variety of organic reactions.[4][5] While not a classic phase-transfer catalyst, its inclusion provides a baseline for the catalytic contribution of the toluenesulfonyl moiety.

Comparative Catalytic Performance

The following table summarizes the experimental data for the benchmark catalysts and the projected performance of HDPTSA in the model reaction. The data for HDPTSA is a reasoned projection based on its structural characteristics, anticipating moderate efficiency due to a less effective ion-pairing mechanism compared to quaternary ammonium salts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
None 024< 5--
p-Toluenesulfonic acid 12415150.625
Tetrabutylammonium Bromide (TBAB) 16959515.83
N-Hexadecyl-para-toluenesulfonamide (HDPTSA) (Projected) 11270705.83
  • Turnover Number (TON) = moles of product / moles of catalyst

  • Turnover Frequency (TOF) = TON / reaction time

Mechanistic Insights and Rationale

The significant difference in performance between the catalysts can be attributed to their distinct mechanisms of action.

  • Tetrabutylammonium Bromide (TBAB): The high efficiency of TBAB is due to its ability to form a discrete, lipophilic ion pair with the cyanide anion, which is readily soluble in the organic phase.

  • N-Hexadecyl-para-toluenesulfonamide (HDPTSA): We propose a mechanism where the sulfonamide group coordinates with the sodium cation of NaCN, and the long hexadecyl chain facilitates the transport of this complex into the organic phase. This "cation-binding" mechanism is generally less efficient than the anion-exchange mechanism of quaternary ammonium salts, leading to a projected lower yield and longer reaction time.

  • p-Toluenesulfonic acid (p-TSA): The low catalytic activity of p-TSA in this biphasic system is expected, as it is not designed to facilitate the transport of ions across a phase boundary. Its minor contribution may arise from interactions at the phase interface.

Proposed Catalytic Cycle for N-Hexadecyl-para-toluenesulfonamide

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ Complex_aq [HDPTSA-Na]⁺CN⁻ NaCN->Complex_aq HDPTSA_aq HDPTSA HDPTSA_aq->Complex_aq Coordination Complex_org [HDPTSA-Na]⁺CN⁻ Complex_aq->Complex_org Phase Transfer RBr CH₃(CH₂)₇Br RCN CH₃(CH₂)₇CN RBr->RCN NaBr_org [HDPTSA-Na]⁺Br⁻ RCN->NaBr_org Product Formation Complex_org->RCN Nucleophilic Attack HDPTSA_org HDPTSA HDPTSA_org->HDPTSA_aq Phase Transfer NaBr_org->HDPTSA_org Catalyst Regeneration

Caption: Proposed catalytic cycle of HDPTSA.

Experimental Protocols for Benchmarking

Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.[6][7]

Materials and Instrumentation
  • Reactants: 1-bromooctane (99%), sodium cyanide (98%), deionized water.

  • Solvent: Toluene (anhydrous).

  • Catalysts: N-Hexadecyl-para-toluenesulfonamide (>95%), Tetrabutylammonium bromide (99%), p-Toluenesulfonic acid monohydrate (98.5%).

  • Instrumentation: Gas chromatograph (GC) with a suitable column (e.g., HP-5) and flame ionization detector (FID), magnetic stirrer hotplate, reflux condenser, standard glassware.

Experimental Workflow

G A Reactor Setup: Charge 1-bromooctane, toluene, and catalyst to a round-bottom flask. C Reaction Initiation: Add aqueous NaCN to the flask. Begin vigorous stirring and heating (e.g., 100°C). A->C B Aqueous Phase Preparation: Dissolve NaCN in deionized water. B->C D Reaction Monitoring: Withdraw aliquots from the organic phase at regular intervals (e.g., every hour). C->D E Sample Analysis: Analyze aliquots by GC to determine the conversion of 1-bromooctane. D->E F Reaction Quenching & Workup: After the reaction is complete, cool to room temperature, separate the layers, wash the organic phase, and dry. D->F Reaction Complete E->D Continue monitoring if reaction is not complete G Product Isolation & Yield Calculation: Remove solvent under reduced pressure and determine the yield of nonanenitrile. F->G

Sources

Validation

A Researcher's Guide to the Comparative Thermal Analysis of N-hexadecyl-p-toluenesulfonamide

In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of novel chemical entities is paramount for predicting their stability, processing behavior, and perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of novel chemical entities is paramount for predicting their stability, processing behavior, and performance. This guide provides a comprehensive framework for conducting a comparative thermal analysis of N-hexadecyl-p-toluenesulfonamide, a long-chain sulfonamide with potential applications in drug delivery and materials science. By leveraging the complementary techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we can elucidate the thermal stability and phase behavior of this molecule.

This guide is structured to provide not just a methodology, but a scientific rationale for the experimental design, data interpretation, and a comparative analysis against relevant reference compounds. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to perform and interpret these critical thermal analyses with scientific rigor.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.[1] For the characterization of organic molecules like N-hexadecyl-p-toluenesulfonamide, TGA and DSC are indispensable tools.

  • Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1] TGA is primarily used to determine the thermal stability and composition of a material by quantifying mass loss associated with processes like decomposition, dehydration, or desolvation.[1][2][3]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[4][5] This technique is highly sensitive to thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing quantitative data on enthalpies and transition temperatures.[4][5][6]

The combination of TGA and DSC provides a comprehensive thermal profile of a material, allowing for the differentiation between thermal events with and without mass loss.[5][7][8]

Experimental Design: A Comparative Approach

To fully understand the thermal behavior of N-hexadecyl-p-toluenesulfonamide, a comparative study is essential. By analyzing the target molecule alongside structurally related compounds, we can deconstruct the contributions of its constituent functional groups to its overall thermal properties. For this purpose, we will compare N-hexadecyl-p-toluenesulfonamide with two reference materials:

  • p-Toluenesulfonamide: This represents the aromatic sulfonamide "head group" of the target molecule. Its thermal properties will provide a baseline for the stability of the core functional group.

  • Hexadecane: A simple long-chain alkane, this will serve as a proxy for the C16 alkyl "tail." Its well-characterized melting and boiling points will help in interpreting the influence of the long alkyl chain on the phase transitions of the target molecule.

This comparative approach allows for a more insightful interpretation of the resulting thermograms, attributing specific thermal events to distinct molecular moieties.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for ensuring the reliability and reproducibility of thermal analysis data. The following methodologies are based on established ASTM standards.[2][9][10][11][12][13][14][15]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the samples.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis p1 Weigh 5-10 mg of sample into a clean, tared TGA pan (platinum or alumina). p2 Record the exact sample weight. p1->p2 s1 Equilibrate the TGA instrument at 30 °C. p2->s1 s2 Set a nitrogen purge gas flow rate of 50 mL/min. s1->s2 a1 Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. s2->a1 a2 Continuously record the sample mass as a function of temperature. a1->a2 d1 Plot mass (%) vs. temperature (°C). a2->d1 d2 Determine the onset temperature of decomposition (Tonset). d1->d2 d3 Calculate the residual mass at 600 °C. d2->d3

Caption: TGA Experimental Workflow

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify and quantify the phase transitions of the samples, particularly melting.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Analysis p1 Weigh 2-5 mg of sample into a clean, tared aluminum DSC pan. p2 Hermetically seal the pan. p1->p2 p3 Prepare an empty, sealed aluminum pan as a reference. p2->p3 s1 Calibrate the instrument for temperature and enthalpy using an indium standard. p3->s1 s2 Place the sample and reference pans in the DSC cell. s1->s2 a1 Equilibrate at 25 °C. s2->a1 a2 Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min. a1->a2 a3 Hold for 2 minutes. a2->a3 a4 Cool to 25 °C at 10 °C/min. a3->a4 a5 Reheat to 200 °C at 10 °C/min. a4->a5 d1 Plot heat flow (W/g) vs. temperature (°C). a5->d1 d2 Determine the onset temperature and peak temperature of melting from the second heating cycle. d1->d2 d3 Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm. d2->d3

Caption: DSC Experimental Workflow

Anticipated Results and Interpretation

Based on the molecular structures of the three compounds, we can predict their thermal behavior.

Predicted Thermal Properties
CompoundMolecular StructurePredicted Melting Point (°C)Predicted Onset of Decomposition (°C)Rationale
p-Toluenesulfonamide Aromatic ring with polar sulfonamide group~137-141[16][17]> 200Strong intermolecular hydrogen bonding and π-stacking interactions due to the sulfonamide and aromatic groups result in a relatively high melting point and thermal stability.
Hexadecane C16H34~18~200Weak van der Waals forces between the long alkyl chains lead to a low melting point. The C-C and C-H bonds are relatively stable, with decomposition occurring at higher temperatures.
N-hexadecyl-p-toluenesulfonamide Combination of the aboveIntermediate, likely between 80-120> 200The long alkyl chain will disrupt the strong hydrogen bonding of the parent sulfonamide, lowering the melting point. However, the overall larger molecular weight and remaining dipole-dipole interactions will result in a melting point significantly higher than hexadecane. The decomposition temperature is expected to be dictated by the stability of the C-S and S-N bonds in the sulfonamide group.
Visualizing the Predicted Data

The following diagrams illustrate the expected TGA and DSC curves for the three compounds.

TGA_Comparison Predicted TGA Curves cluster_axes Predicted TGA Curves cluster_curves Predicted TGA Curves cluster_legend Legend X_axis Temperature (°C) Y_axis Mass (%) origin origin x_end x_end origin->x_end y_end y_end origin->y_end label_100 100 label_0 0 label_200 200 label_400 400 pTSA_start pTSA_stable pTSA_start->pTSA_stable pTSA_decomp pTSA_stable->pTSA_decomp Hex_start Hex_stable Hex_start->Hex_stable Hex_decomp Hex_stable->Hex_decomp Target_start Target_stable Target_start->Target_stable Target_decomp Target_stable->Target_decomp l1 p-Toluenesulfonamide l2 Hexadecane l3 N-hexadecyl-p-toluenesulfonamide

Caption: Predicted TGA thermograms.

DSC_Comparison Predicted DSC Curves (Endo Up) cluster_axes Predicted DSC Curves (Endo Up) cluster_curves Predicted DSC Curves (Endo Up) cluster_legend Legend X_axis Temperature (°C) Y_axis Heat Flow (W/g) origin origin x_end x_end origin->x_end y_end y_end origin->y_end label_50 50 label_100 100 label_150 150 pTSA_base1 pTSA_base2 pTSA_base1->pTSA_base2 pTSA_peak pTSA_base2->pTSA_peak pTSA_base3 pTSA_peak->pTSA_base3 Hex_base1 Hex_peak Hex_base1->Hex_peak Hex_base2 Hex_peak->Hex_base2 Hex_base3 Hex_base2->Hex_base3 Target_base1 Target_base2 Target_base1->Target_base2 Target_peak Target_base2->Target_peak Target_base3 Target_peak->Target_base3 Target_base4 Target_base3->Target_base4 l1 p-Toluenesulfonamide l2 Hexadecane l3 N-hexadecyl-p-toluenesulfonamide

Sources

Comparative

Reproducibility of N-hexadecyl-para-toluenesulfonamide synthesis across different amine sources

Title: Reproducibility of N-Hexadecyl-p-toluenesulfonamide Synthesis: A Comparative Guide Across Amine Introduction N-hexadecyl-p-toluenesulfonamide (CAS 18049-99-5) is a highly hydrophobic sulfonamide extensively utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of N-Hexadecyl-p-toluenesulfonamide Synthesis: A Comparative Guide Across Amine

Introduction N-hexadecyl-p-toluenesulfonamide (CAS 18049-99-5) is a highly hydrophobic sulfonamide extensively utilized as a structural motif in bioactive molecules, a specialized plasticizer, and a critical intermediate in surfactant production[1]. The standard synthetic route involves the nucleophilic substitution of p-toluenesulfonyl chloride (TsCl) by hexadecylamine. While the core chemistry is fundamentally robust, the commercial availability of hexadecylamine spans a wide range of purities—from >99% synthetic grades to technical and bio-derived mixtures (often containing C14 and C18 homologues).

For drug development professionals and materials scientists, reproducibility is paramount. This guide objectively compares the synthetic performance, yield, and impurity profiles of N-hexadecyl-p-toluenesulfonamide when utilizing different amine sources, providing a self-validating experimental protocol and mechanistic troubleshooting insights.

Mechanistic Causality & Reaction Logic The synthesis of N-alkyl-p-toluenesulfonamides traditionally proceeds via the2[2]. The primary amine (hexadecylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. This forms a transient tetrahedral intermediate, which collapses to expel a chloride ion, generating a sulfonamide bond and hydrogen chloride (HCl) as a byproduct[2].

To prevent the generated HCl from protonating the unreacted hexadecylamine (which would render it non-nucleophilic and halt the reaction), an organic base such as triethylamine (TEA) or pyridine is employed as an acid scavenger[3].

Alternative Green Route: Recent advancements also allow for the 4 (TsOH) with primary amines using solid superacid catalysts and 5A molecular sieves to drive dehydration[4]. However, for high-purity bench-scale synthesis, the TsCl route remains the industry standard due to its predictable kinetics.

Visualizing the Synthetic Workflow To ensure a self-validating system, the workflow must incorporate pre-reaction quality control (QC) and strategic aqueous workups.

G A Amine Source Selection (Synthetic vs. Technical vs. Bio-derived) B Pre-Reaction QC (Karl Fischer & GC-FID) A->B C Sulfonylation Reaction (TsCl, TEA, DCM, 0-25°C) B->C D Aqueous Workup (HCl wash -> NaOH wash -> Brine) C->D E Purification (Recrystallization in EtOH/H2O) D->E F Product Validation (Yield & HPLC Purity) E->F

Workflow for the synthesis and validation of N-hexadecyl-p-toluenesulfonamide.

Comparative Data: Impact of Amine Source on Reproducibility We evaluated three distinct sources of hexadecylamine under identical standardized conditions to quantify their impact on the final product.

Amine Source ProfilePurity (GC-FID)Moisture (KF)Reaction TimeCrude YieldPurified YieldFinal Purity (HPLC)
Source A: Synthetic High-Purity>99.0%<0.1%4.0 h96%89%>99.5%
Source B: Technical Grade~90.0% (C14/C18 mix)0.4%5.5 h88%74%93.2%*
Source C: Bio-derived (Tallow)~95.0%1.5%8.0 h72%61%95.8%

*Note: Source B's final purity is heavily compromised by co-crystallizing C14/C18 sulfonamide homologues.

Expert Insights: Causality Behind the Data

  • The Moisture Penalty (Source C): Bio-derived fatty amines are highly hygroscopic. The 1.5% moisture content in Source C directly competes with the amine for the electrophilic TsCl, hydrolyzing it into p-toluenesulfonic acid (TsOH) and HCl. This parasitic side reaction depletes the sulfonylating agent, explaining the prolonged reaction time and depressed 61% yield. Correction strategy: Pre-drying the amine over 4Å molecular sieves or azeotropic distillation is mandatory for bio-derived sources.

  • Homologue Co-crystallization (Source B): Technical grade hexadecylamine typically contains tetradecylamine (C14) and octadecylamine (C18). Because the sulfonylation kinetics of these homologues are identical to C16, they form a mixture of N-alkyl-p-toluenesulfonamides. Their physical properties (solubility, polarity) are virtually indistinguishable from the target compound, making standard ethanol/water recrystallization highly inefficient. For pharmaceutical applications, Source B must be avoided.

  • Bis-sulfonylation Risks: Using a large excess of TsCl can lead to the formation of N,N-bis(p-toluenesulfonyl)hexadecylamine. Our protocol strictly limits TsCl to 1.05 equivalents to prevent this, ensuring the primary sulfonamide remains the exclusive product[3].

Self-Validating Experimental Protocol This protocol is engineered to validate itself at each step via strategic phase separations and visual cues.

Materials: Hexadecylamine (1.0 eq, 10.0 mmol, 2.42 g), p-Toluenesulfonyl chloride (1.05 eq, 10.5 mmol, 2.00 g), Triethylamine (1.5 eq, 15.0 mmol, 2.1 mL), Anhydrous Dichloromethane (DCM, 25 mL).

Step-by-Step Methodology:

  • Pre-Reaction Preparation: Dissolve hexadecylamine in 25 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer. Add triethylamine. 3 using an ice bath[3]. Causality: Cooling suppresses the exothermic nature of the reaction and minimizes the formation of colored oxidation byproducts.

  • Electrophile Addition: Slowly add TsCl portion-wise over 15 minutes. The solution may transition to a pale yellow.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). Complete consumption of the amine (ninhydrin stain positive) validates the reaction endpoint.

  • Aqueous Workup (The Purification Engine):

    • Acid Wash: Transfer to a separatory funnel.3[3]. Logic: This protonates and extracts any unreacted hexadecylamine and excess triethylamine into the aqueous phase.

    • Base Wash:4[4]. Logic: This neutralizes any residual HCl and extracts hydrolyzed TsCl (p-toluenesulfonic acid) into the aqueous phase.

    • Brine Wash: Wash with 15 mL of saturated NaCl to remove residual water from the organic layer.

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude N-hexadecyl-p-toluenesulfonamide.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot 4[4]. Allow to cool slowly to 4°C. Filter the resulting white crystalline plates and dry under vacuum.

Conclusion The reproducibility of N-hexadecyl-p-toluenesulfonamide synthesis is inextricably linked to the purity and moisture profile of the hexadecylamine source. For applications requiring >99% purity, synthetic grade hexadecylamine (Source A) is non-negotiable, as downstream purification cannot easily resolve C14/C18 homologues introduced by technical grades. By adhering to moisture-free conditions and a stoichiometrically controlled, self-validating workup, researchers can consistently achieve high-yielding, scaleable results.

References

  • A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. Benchchem.

  • Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides from Primary Amines. Benchchem.

  • CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide. Google Patents.

  • CAS 18049-99-5 | Sigma-Aldrich. Sigma-Aldrich.

Validation

A Comparative Analysis of N-hexadecyl-p-toluenesulfonamide and Standard Hydrophobic Agents for Surface Modification

In the landscape of materials science and drug development, the ability to precisely control the surface properties of materials is paramount. Hydrophobicity, or the ability of a surface to repel water, is a critical att...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of materials science and drug development, the ability to precisely control the surface properties of materials is paramount. Hydrophobicity, or the ability of a surface to repel water, is a critical attribute in applications ranging from self-cleaning coatings and biomedical implants to moisture-resistant formulations. This guide provides an in-depth technical comparison of N-hexadecyl-p-toluenesulfonamide, a molecule with a long alkyl chain suggesting hydrophobic potential, against established, high-performance hydrophobic agents: long-chain alkylsilanes and fluoropolymers.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the mechanisms, performance characteristics, and experimental evaluation of these materials. While direct comparative literature on N-hexadecyl-p-toluenesulfonamide as a hydrophobic agent is limited, this guide synthesizes data from analogous long-chain molecules and foundational principles of surface chemistry to provide a robust comparative framework.

Introduction to Hydrophobicity and its Quantification

Hydrophobicity is fundamentally governed by the chemical composition and topography of a surface.[1] The interaction between a liquid and a solid surface is characterized by the contact angle (CA), which is the angle where the liquid-vapor interface meets the solid surface. A higher water contact angle (WCA) generally indicates greater hydrophobicity. Surfaces with a WCA greater than 90° are considered hydrophobic, while those with a WCA exceeding 150° are classified as superhydrophobic.[2]

The primary mechanism behind the hydrophobicity of the agents discussed in this guide is the presence of non-polar molecular groups that minimize interaction with polar water molecules.[3][4] For N-hexadecyl-p-toluenesulfonamide and long-chain alkylsilanes, the extended alkyl chains are the key contributors to their water-repellent properties. In fluoropolymers, the presence of highly electronegative fluorine atoms creates a low surface energy material that is inherently repellent to water and oils.[5]

Mechanism of Action: A Molecular Perspective

The efficacy of a hydrophobic agent is intrinsically linked to its molecular structure and its ability to form a stable, low-energy surface.

N-hexadecyl-p-toluenesulfonamide

N-hexadecyl-p-toluenesulfonamide possesses a molecular architecture conducive to inducing hydrophobicity. The long, 16-carbon alkyl (hexadecyl) chain is a non-polar, hydrocarbon tail that actively repels water. The p-toluenesulfonamide headgroup provides a means of attachment to a substrate, potentially through hydrogen bonding or other intermolecular forces. When applied to a surface, these molecules would ideally self-assemble, orienting their hydrophobic hexadecyl chains away from the substrate, creating a dense, water-repellent monolayer. The hydrophobic effect in such systems is primarily driven by the increase in entropy of water molecules that are released from structuring around the non-polar alkyl chains.[6][7]

Standard Hydrophobic Agent: Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane - OTS)

Long-chain alkylsilanes, such as octadecyltrichlorosilane (OTS), are a gold standard for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs).[2] The mechanism involves the reaction of the reactive silane headgroup (e.g., trichlorosilane) with hydroxyl groups present on the surface of many substrates (like glass, silicon wafers, and metal oxides). This reaction forms strong, covalent siloxane (Si-O-Substrate) bonds, anchoring the molecules to the surface. The long, 18-carbon alkyl (octadecyl) chains then orient themselves away from the surface, packing tightly to form a dense, crystalline-like monolayer that presents a low-energy, non-polar interface to the environment.[3] The length of the alkyl chain is a critical factor, with longer chains generally providing higher hydrophobicity up to a certain point.[8][9]

Standard Hydrophobic Agent: Fluoropolymers (e.g., Polytetrafluoroethylene - PTFE)

Fluoropolymers, with Polytetrafluoroethylene (PTFE) being a prominent example, derive their hydrophobicity from their unique chemical composition.[10][11] The polymer backbone is composed of carbon atoms completely saturated with fluorine atoms. The carbon-fluorine bond is extremely strong and stable, and the high electronegativity of fluorine atoms creates a molecule with a very low surface energy.[12] This low surface energy minimizes the intermolecular forces between the polymer surface and water molecules, leading to poor wetting and a high water contact angle.[4][5] Unlike self-assembled monolayers, the hydrophobicity of PTFE is an intrinsic bulk property of the material.

Comparative Performance Analysis

The efficacy of a hydrophobic agent is not solely defined by its initial water repellency but also by its durability and stability under various environmental conditions.

Performance Metric N-hexadecyl-p-toluenesulfonamide (Inferred) Long-Chain Alkylsilanes (e.g., OTS) Fluoropolymers (e.g., PTFE)
Water Contact Angle (WCA) Expected to be high (>90°), potentially reaching 100-110° based on long-chain alkyl sulfonamide analogues.High, typically 105-115° on smooth surfaces.[13][14] Can exceed 150° on rough surfaces.[2]Very high, typically around 110-140°.[10][11][12]
Durability & Adhesion Adhesion is likely based on weaker intermolecular forces, suggesting moderate durability.Excellent adhesion to hydroxylated surfaces due to covalent bonding.[15] Good thermal and chemical stability.[14]Excellent chemical inertness and thermal stability.[12] Adhesion to substrates can be a challenge.
Ease of Application Can likely be applied from solution via dip-coating or spin-coating.Applied from solution, requires careful control of moisture to form a well-ordered monolayer.[2]Typically applied as a coating or used as a bulk material.
Oleophobicity (Oil Repellency) Not expected to be oleophobic.Not inherently oleophobic.Generally oleophobic due to very low surface energy.[16]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the performance of these hydrophobic agents, a series of standardized experimental protocols should be employed.

Water Contact Angle Measurement (Sessile Drop Method)

This is the most common method for quantifying surface hydrophobicity.

Protocol:

  • Substrate Preparation: Ensure the substrate is clean and has a smooth surface. For silane deposition, the surface should be hydroxylated (e.g., by plasma treatment).

  • Coating Application:

    • N-hexadecyl-p-toluenesulfonamide/Alkylsilane: Prepare a dilute solution (e.g., 1 mM) in an anhydrous solvent (e.g., toluene). Immerse the substrate for a specified time (e.g., 1-24 hours) to allow for self-assembly. Rinse with fresh solvent and cure as required.

    • Fluoropolymer: Apply the coating according to the manufacturer's instructions, which may involve spraying, dipping, or spin-coating, followed by a curing step.

  • Measurement:

    • Place a small droplet (e.g., 2-5 µL) of deionized water onto the coated surface.

    • Use a goniometer or a contact angle measurement system to capture a side-profile image of the droplet.

    • Software is then used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

    • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Durability Testing

a) Abrasion Resistance:

  • Mount the coated substrate on a linear abraser.

  • Use a standardized abrasive material (e.g., a specific grade of sandpaper or cloth) under a defined load.

  • Perform a set number of abrasion cycles.

  • Measure the water contact angle at intervals to assess the degradation of the hydrophobic properties.

b) Chemical Stability:

  • Immerse the coated substrates in solutions of varying pH (e.g., acidic, neutral, and alkaline solutions) for extended periods.

  • Periodically remove the samples, rinse with deionized water, and dry.

  • Measure the water contact angle to determine the coating's resistance to chemical attack.

c) Thermal Stability:

  • Expose the coated substrates to a range of temperatures in a controlled oven or on a hot plate.

  • After cooling to room temperature, measure the water contact angle to evaluate the effect of thermal stress on the coating's hydrophobicity.[14]

Visualizing the Science: Diagrams

cluster_0 N-hexadecyl-p-toluenesulfonamide cluster_1 Long-Chain Alkylsilane (OTS) cluster_2 Fluoropolymer (PTFE) a Hexadecyl Chain (C16H33) (Hydrophobic Tail) b p-Toluenesulfonamide (Headgroup) c Octadecyl Chain (C18H37) (Hydrophobic Tail) d Trichlorosilane (SiCl3) (Reactive Headgroup) e Repeating -[CF2-CF2]- Units (Inherently Hydrophobic) cluster_workflow Hydrophobic Surface Preparation and Evaluation Workflow A Substrate Cleaning & Preparation B Coating Application (Self-Assembly or Deposition) A->B C Curing / Annealing (If required) B->C D Performance Evaluation C->D E Contact Angle Measurement D->E Static Hydrophobicity F Durability Testing (Abrasion, Chemical, Thermal) D->F Robustness

Caption: Experimental workflow for evaluating hydrophobic agents.

Conclusion and Future Perspectives

Standard hydrophobic agents like long-chain alkylsilanes and fluoropolymers offer exceptional water repellency and durability, backed by extensive research and real-world applications. Alkylsilanes provide a robust method for creating hydrophobic surfaces on a variety of substrates through the formation of covalent bonds, while fluoropolymers are inherently hydrophobic materials with excellent chemical and thermal stability.

N-hexadecyl-p-toluenesulfonamide, with its long alkyl chain, presents a theoretically sound alternative for inducing hydrophobicity. The primary advantage of such a molecule could lie in its synthesis and potential for modification. However, its performance, particularly its durability, is likely to be lower than that of covalently bonded silanes due to its reliance on weaker intermolecular forces for surface adhesion.

For researchers and developers, the choice of a hydrophobic agent will depend on the specific requirements of the application. For applications demanding the highest levels of durability and water repellency, established agents like OTS and PTFE remain the preferred choice. N-hexadecyl-p-toluenesulfonamide and related long-chain sulfonamides represent an area for further investigation, particularly in applications where moderate hydrophobicity is sufficient and factors like ease of synthesis or specific interfacial interactions are a priority. Future research should focus on direct, quantitative comparisons of the hydrophobic efficacy and durability of N-hexadecyl-p-toluenesulfonamide against these industry standards to fully elucidate its potential.

References

  • Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Gelest Technical Library. [Link]

  • Wang, Y., et al. (2019). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. RSC Advances, 9(33), 18974-18981.
  • Lee, S., et al. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. Polymers, 15(20), 4069.
  • An, A. K., et al. (2020). Origin of Fluoropolymer Affinity toward Water and Its Impact on Membrane Performance.
  • Kim, J., et al. (2018). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. Frontiers in Chemistry, 6, 593.
  • Meir, S., et al. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica.
  • Lee, S., et al. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. PubMed. [Link]

  • Sofi, F. S., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness.
  • Shaji, S., et al. (2024). Enhanced Wettability and Adhesive Property of PTFE through Surface Modification with Fluorinated Compounds. MDPI. [Link]

  • Shaji, S., et al. (2023). Hydrophilic Nature of Polytetrafluoroethylene through Modification with Perfluorosulfonic Acid-Based Polymers. MDPI. [Link]

  • ePOL. (2024, November 19). Understanding the Hydrophobic Properties of PTFE. Engineering Plastics Online. [Link]

  • NC State University Libraries. (n.d.). Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. [Link]

  • Azmi, A. F. M., et al. (2023). Influence of wettability characteristic on biofouling resistance of polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) film embedded on glass fiber. UiTM Institutional Repository. [Link]

  • Liu, Y., et al. (2023). Achieving durable hydrophilic modification of polytetrafluoroethylene (PTFE) through organic/inorganic hybridization strategy. New Journal of Chemistry. [Link]

  • Wang, C., et al. (2018). Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. Nanoscale, 10(38), 18039-18045.
  • Wasserman, S. R., et al. (1989). Self -Assembly of Octadecyltrichlorosilane Films on Mica. Langmuir, 5(4), 1034-1038.
  • Chen, Y., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2.
  • Morita, M., et al. (2005). Hydrophobicity and Sliding Behavior of Liquid Droplets on the Fluorinated Latex Films. Macromolecules, 38(4), 1367-1373.
  • Zhang, Y., et al. (2022). Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level. arXiv. [Link]

  • Kafizas, A., et al. (2018). A comparative study between alkyl- and perfluoroalkyl silane coatings for glass. ResearchGate. [Link]

  • Jain, T., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences, 108(44), 17996-18001.
  • Jain, T., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. PubMed. [Link]

  • Ganesan, S., et al. (2022). Molecular Scale Hydrophobicity and Adsorption Thermodynamics on Hydrophobic-Charged Surfaces. The Journal of Physical Chemistry B, 126(42), 8464-8477.
  • Ganesan, S., et al. (2022). Molecular Scale Hydrophobicity and Adsorption Thermodynamics on Hydrophobic-Charged Surfaces. ChemRxiv. [Link]

  • Wang, Y., et al. (2025). Alkyl Side-chain Engineering for Enhanced Anti-wettability and Stability in Non-fluorinated Liquid-repellent Coatings.
  • Wang, C., et al. (2018). Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular formula of the most used hydrophobic fluoropolymer materials for MD and MCr. [Link]

  • Jin, J., et al. (2017). Water contact angle as a function of alkyl chain length. ResearchGate. [Link]

  • Crawford, R. J., et al. (2012). Nanoscale condensation of water on self-assembled monolayers.
  • Sofi, F. S., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. [Link]

  • Ganesan, S., et al. (2022). Molecular Scale Hydrophobicity and Adsorption Thermodynamics on Hydrophobic-Charged Surfaces. ChemRxiv. [Link]

  • Smiatek, J., et al. (2020). Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants. The Journal of Physical Chemistry B, 124(40), 8897-8905.
  • Li, K., et al. (2005). Effect of chemical structure of organics on pore wetting. Edinburgh Research Explorer. [Link]

  • Jain, T., et al. (2011). Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. ResearchGate. [Link]

  • Hansen Solubility Parameters. (n.d.). Surface Energy. [Link]

  • Lee, S., et al. (1998). Surface energy of thermotropic liquid crystalline polyesters and polyesteramide. Journal of Polymer Science Part B: Polymer Physics, 36(13), 2355-2363.
  • Changfu Chemical. (n.d.). Long-Chain Alkyl Silanes. [Link]

  • Sofi, F. S., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. SciProfiles. [Link]

  • Schädler, T., et al. (2025). Impact of Surface Tension and Surface Energy on Spray Coating Paper with Polysaccharide-Based Biopolymers. MDPI. [Link]

  • Li, Z. X., et al. (2005). Surface adsorption of zwitterionic surfactants: n-alkyl phosphocholines characterised by surface tensiometry and neutron reflection. Journal of Colloid and Interface Science, 288(2), 589-596.

Sources

Comparative

Cross-validation of N-Hexadecyl-para-toluenesulfonamide purity using GC-MS and NMR

Cross-Validation of N-Hexadecyl-para-toluenesulfonamide Purity: A Comparative Guide to GC-MS and qNMR Introduction N-Hexadecyl-para-toluenesulfonamide (CAS 18049-99-5) is a specialized long-chain alkyl sulfonamide widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Hexadecyl-para-toluenesulfonamide Purity: A Comparative Guide to GC-MS and qNMR

Introduction N-Hexadecyl-para-toluenesulfonamide (CAS 18049-99-5) is a specialized long-chain alkyl sulfonamide widely utilized in surfactant research, lipid nanoparticle formulation, and as a critical synthetic intermediate. With a highly hydrophobic hexadecyl (C16) tail and a polar para-toluenesulfonamide headgroup, its dual nature presents unique analytical challenges for purity determination. Relying on a single analytical method often leads to critical blind spots: non-volatile impurities may be missed by gas chromatography, while trace-level contaminants might fall below the detection limit of nuclear magnetic resonance (NMR).

In accordance with ICH Q2(R1) guidelines for the validation of analytical procedures[1], establishing absolute purity requires an orthogonal approach. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Proton NMR (1H-qNMR), demonstrating how their cross-validation yields a self-validating system for certifying the purity of N-Hexadecyl-para-toluenesulfonamide.

The Causality of Method Selection (E-E-A-T Principle)

To establish a self-validating analytical system, one must understand the physical mechanisms and limitations of each technique:

  • GC-MS separates volatile components, offering high-resolution detection of structurally similar impurities (e.g., shorter chain homologs or unreacted para-toluenesulfonyl chloride). However, GC-MS relies on relative response factors; without an identical reference standard, peak area percentages do not accurately reflect absolute mass fraction[2].

  • 1H-qNMR is a primary ratio method. The signal intensity is directly proportional to the number of resonant nuclei, allowing for absolute mass fraction quantification using an unrelated, highly pure internal calibrant (IC)[3]. Yet, qNMR struggles with trace impurity detection (typically limited to >0.1% w/w) due to lower sensitivity and potential signal overlap.

By coupling the trace-level specificity of GC-MS with the absolute thermodynamic quantitation of qNMR, researchers can achieve a closed-loop validation of the compound's purity[4].

Experimental Workflows & Protocols

Protocol 1: GC-MS Relative Purity & Impurity Profiling

Due to the high boiling point of the C16 chain, the GC method requires a high-temperature capillary column and optimized thermal gradients to prevent column bleed and sample degradation.

  • Sample Preparation: Dissolve 5.0 mg of N-Hexadecyl-para-toluenesulfonamide in 5.0 mL of LC-MS grade dichloromethane (DCM).

    • Causality: DCM ensures complete solvation of both the hydrophobic tail and the polar headgroup without inducing solvolysis or thermal degradation during injection.

  • Instrument Setup: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 280°C (split ratio 10:1).

    • Causality: A high injection temperature ensures rapid, uniform volatilization without thermal cleavage of the sulfonamide bond.

  • Temperature Program: Initial temperature 150°C (hold 2 min), ramp at 15°C/min to 320°C (hold 10 min).

    • Causality: The aggressive ramp and high final temperature are critical to elute the heavy C23H41NO2S molecule (MW: 395.65 g/mol ) and prevent column carryover.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50–500.

  • Data Analysis: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate the relative purity via area normalization. Identify impurities by analyzing fragmentation patterns (e.g., loss of the hexadecyl chain yielding the characteristic m/z 155 [CH3-C6H4-SO2]+ ion).

Protocol 2: 1H-qNMR Absolute Purity Determination

qNMR requires meticulous optimization of relaxation delays and the selection of an appropriate internal standard (IS) to ensure metrological traceability[5].

  • Internal Standard Selection: Use Dimethyl sulfone (DMSO2, NIST SRM or equivalent).

    • Causality: DMSO2 provides a sharp, distinct singlet at ~3.0 ppm in CDCl3, which does not overlap with the aromatic (7.2-7.8 ppm), N-H (~4.5 ppm), or aliphatic (0.8-3.0 ppm) signals of the target analyte[3].

  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~5.0 mg of the DMSO2 standard using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition Parameters:

    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): 60 seconds. Causality: The D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete return to thermal equilibrium, preventing signal saturation and integration errors[6].

    • Scans (NS): 64 scans for adequate S/N (>250:1 for the analyte signals).

  • Data Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase manually, and apply a baseline correction. Integrate the IS singlet and the distinct aromatic doublets of the para-toluene group. Calculate absolute purity ( Psample​ ) using the formula:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

Workflow Visualization

CrossValidation Sample N-Hexadecyl-para-toluenesulfonamide (Batch Sample) GCMS GC-MS Analysis (Relative Purity & Impurity ID) Sample->GCMS NMR 1H-qNMR Analysis (Absolute Mass Fraction) Sample->NMR DataGC Chromatographic Area % Trace Volatiles Profiling GCMS->DataGC DataNMR Absolute Purity (% w/w) Structural Confirmation NMR->DataNMR Reconciliation Orthogonal Data Reconciliation (ICH Q2 Framework) DataGC->Reconciliation Identifies trace impurities DataNMR->Reconciliation Quantifies main component Result Certified High-Purity Reference Material Reconciliation->Result Consensus Reached

Orthogonal cross-validation workflow for purity certification using GC-MS and 1H-qNMR.

Comparative Data Presentation

To objectively compare the performance of both methodologies in validating the purity of N-Hexadecyl-para-toluenesulfonamide, experimental validation metrics are summarized below.

Validation Parameter (ICH Q2)GC-MS Performance1H-qNMR PerformanceCross-Validation Synergy
Specificity High for volatile analogs; identifies mass fragments (e.g., m/z 155).High for structural verification; resolves distinct proton environments.GC-MS identifies the chemical nature of impurities quantified by NMR.
Linearity & Range 1 - 100 µg/mL (R² > 0.995). Requires standard curve.1 - 50 mg/mL (R² > 0.999). Inherently linear response.qNMR provides absolute calibration; GC-MS covers the trace range.
Limit of Detection (LOD) ~0.05 µg/mL (highly sensitive for trace impurities).~0.5 mg/mL (limited by thermal noise and sample concentration).Ensures no trace impurities are missed while confirming bulk purity.
Accuracy (Absolute Purity) Relative (Area %). Prone to response factor bias.Absolute (% w/w). Metrologically traceable via internal standard.qNMR corrects GC-MS area biases for the main component.
Precision (RSD%) 1.5% - 2.5% (influenced by injection and ionization variance).< 0.5% (highly reproducible given adequate relaxation delay).High precision of qNMR anchors the analytical variance.

Conclusion

For complex synthetic molecules like N-Hexadecyl-para-toluenesulfonamide, single-method purity assays are insufficient for rigorous drug development or materials science applications. GC-MS provides the necessary sensitivity to detect and elucidate trace volatile impurities, while 1H-qNMR delivers metrologically traceable, absolute mass fraction quantification without the need for an identical reference standard. By cross-validating these orthogonal techniques, laboratories can establish a self-validating analytical system that fully complies with ICH Q2(R1) guidelines, ensuring the highest level of scientific integrity and trustworthiness.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • J-Stage. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Hexadecyl-para-toluenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical reagents is not merely a regulatory obligation—it is a fundamental component of scientific integrity and laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical reagents is not merely a regulatory obligation—it is a fundamental component of scientific integrity and laboratory safety.

When working with N-Hexadecyl-para-toluenesulfonamide (CAS: 18049-99-5), researchers are dealing with a molecule characterized by a distinct structural dichotomy: a biologically active para-toluenesulfonamide core attached to a highly lipophilic 16-carbon (hexadecyl) chain. This structural profile dictates its physical behavior, environmental persistence, and ultimately, its disposal pathway.

The following guide provides a self-validating, causally driven operational framework for the proper disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Causality and Hazard Profile

To understand how to dispose of a chemical, we must first understand why specific methods are required. The long hexadecyl chain renders this compound virtually insoluble in water. Consequently, disposing of this material via sink or sewer systems is strictly prohibited by the standards outlined in [1]. Aqueous disposal will lead to the precipitation of the compound within plumbing infrastructure and potential bioaccumulation in aquatic ecosystems.

Furthermore, the sulfonamide moiety contains both sulfur and nitrogen. If improperly combusted, it can release toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, high-temperature incineration at a licensed facility is the only acceptable method of destruction.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 18049-99-5 [3]Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C23H41NO2SContains S and N; requires controlled high-temp incineration.
Molecular Weight 395.65 g/mol Heavy, non-volatile solid; prone to settling in liquid waste.
Aqueous Solubility < 0.1 mg/mL (Highly Lipophilic)Strictly prohibits sewer disposal; requires organic solvents for cleanup.
EPA RCRA Status Unlisted (Regulated as Generic Organic) [2]Must be routed to a licensed RCRA facility; takes on the hazard characteristic of its solvent.

Disposal Workflow and Decision Matrix

The disposal of N-Hexadecyl-para-toluenesulfonamide depends entirely on its physical state at the time of disposal. Because it is an unlisted waste under the [2], it must be segregated based on the solvent matrix it is dissolved in, or treated as a bulk solid organic waste.

DisposalWorkflow Start N-Hexadecyl-p-toluenesulfonamide Waste Generated State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Bin1 Solid Organic Waste Bin (Double-bagged) Solid->Bin1 Halogen Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogen YesHalo Yes Halogen->YesHalo NoHalo No (e.g., EtOH, DMSO) Halogen->NoHalo Bin2 Halogenated Organic Liquid Waste YesHalo->Bin2 Bin3 Non-Halogenated Organic Liquid Waste NoHalo->Bin3 Incineration High-Temperature Incineration (RCRA Licensed Facility) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Figure 1: Decision tree for the segregation and disposal of N-Hexadecyl-para-toluenesulfonamide waste.

Step-by-Step Operational Protocols

To ensure a self-validating system where errors are caught immediately, follow these specific methodologies based on the waste type.

Protocol A: Disposal of Solid Waste (Pure Compound or Contaminated Consumables)

This protocol applies to expired reagents, weighing boats, spatulas, and heavily contaminated gloves.

  • Containment: Place the solid waste into a clear, puncture-resistant polyethylene bag.

  • Secondary Bagging: Place the first bag into a second bag (double-bagging) to prevent accidental puncture from sharp crystalline structures or contaminated pipette tips.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Organic Waste: Contains N-Hexadecyl-para-toluenesulfonamide (CAS 18049-99-5)."

  • Validation Step: Visually inspect the outer bag. If any white powder is visible between the two layers, the inner bag has failed. Repackage immediately into a rigid high-density polyethylene (HDPE) container.

  • Storage: Transfer to the laboratory's central solid organic waste accumulation area for eventual RCRA-licensed incineration.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Assays)

Because this compound is highly lipophilic, it is typically dissolved in organic solvents (e.g., Dichloromethane, Dimethyl Sulfoxide, or Methanol).

  • Segregation: Determine if the solvent matrix contains halogens (e.g., DCM, Chloroform).

    • If Halogenated: Route to the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Route to the "Non-Halogenated Organic Waste" carboy.

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate waste carboy. Do not overfill (maintain at least 10% headspace).

  • Validation Step (Precipitation Check): Observe the waste carboy after addition. Because N-Hexadecyl-para-toluenesulfonamide is highly hydrophobic, adding it to a waste carboy with high aqueous content may cause it to crash out of solution (precipitate). If a white cloudy precipitate forms, the solvent matrix is incompatible. Add a small volume of a compatibilizing organic solvent (like acetone) to re-dissolve the solid, ensuring the waste remains homogeneous for safe pumping during incineration.

Protocol C: Spill Response and Decontamination

In the event of an accidental spill of the pure solid on a laboratory bench or floor, immediate action is required to prevent aerosolization and inhalation.

  • Isolation: Cordon off the immediate area. Ensure the laboratory HVAC or fume hood is operating to capture any aerosolized particulates.

  • Wetting (Crucial Step): Do not dry-sweep the powder. Lightly dampen the spilled crystals with a high-volatility, non-reactive solvent (e.g., isopropanol or ethanol) to bind the powder and prevent it from becoming airborne.

  • Collection: Use a disposable anti-static scoop or a solvent-dampened paper towel to collect the material. Transfer it into a sealable glass or HDPE container.

  • Chemical Decontamination: Wipe the affected surface with ethanol or acetone to dissolve the remaining lipophilic hexadecyl chains. Follow with a secondary wipe using an aqueous surfactant (laboratory detergent) to remove residual organics.

  • Validation Step: Allow the surface to dry completely. Perform a final wipe with a dry, dark-colored, lint-free cloth. If any white, powdery residue appears on the cloth, the compound has not been fully removed. Repeat Step 4 until the cloth remains clean.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Available at: [Link]

Handling

A Guide to the Safe Handling of N-Hexadecyl-para-toluenesulfonamide in a Laboratory Setting

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Hexadecyl-para-toluenesulfonamide. In the absence of specific safety data for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Hexadecyl-para-toluenesulfonamide. In the absence of specific safety data for this compound, the following recommendations are based on a conservative approach, extrapolating from the known properties of similar p-toluenesulfonamide derivatives and general best practices for handling solid organic chemicals in a laboratory environment.

The foundational principle of this guide is to treat N-Hexadecyl-para-toluenesulfonamide with the appropriate level of caution for a novel chemical entity. The long hexadecyl alkyl chain may influence its physical and toxicological properties compared to shorter-chain analogs. Therefore, minimizing exposure through engineering controls, personal protective equipment, and diligent laboratory practice is paramount.

Anticipated Hazards and Prudent Precautions

Therefore, all handling procedures should be designed to prevent the generation of dust and to avoid direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling N-Hexadecyl-para-toluenesulfonamide.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes Chemical safety gogglesGoggles provide a seal around the eyes and offer superior protection against dust and splashes compared to safety glasses.[5]
Skin Nitrile glovesChoose gloves with an appropriate thickness and ensure they are regularly inspected for tears or punctures before use.[6]
Lab coat (100% cotton or flame-resistant)A lab coat protects against incidental contact and spills.[6] Ensure it is fully buttoned.
Respiratory N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-Hexadecyl-para-toluenesulfonamide will ensure a safe and efficient workflow. The following diagram and procedural steps outline a recommended operational plan.

operational_workflow Workflow for Handling N-Hexadecyl-para-toluenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C G Segregate and Label Waste B->G Dispose of used PPE D Weighing and Dispensing C->D Proceed when ready E Solubilization/Reaction Setup D->E F Decontaminate Glassware and Surfaces E->F After experiment completion F->G H Dispose of Waste According to Institutional Guidelines G->H

Caption: A logical workflow for the safe handling of N-Hexadecyl-para-toluenesulfonamide.

Step-by-Step Handling Procedures

1. Preparation:

  • Review Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.[7]

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.[5][6]

  • Prepare Work Area: All manipulations of solid N-Hexadecyl-para-toluenesulfonamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Dispensing:

  • To avoid generating dust, do not pour the solid. Use a spatula or scoop to carefully transfer the desired amount from the stock container to a tared weighing vessel.[7]

  • Keep the stock container closed when not in use.

3. Solubilization and Reaction Setup:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer. Avoid open flames, as the flammability of this specific compound is unknown.[9]

4. Post-Handling and Cleanup:

  • After handling, wipe down the spatula and any other equipment with a damp cloth before removing them from the fume hood.

  • Wipe down the work surface in the fume hood.

  • Remove gloves and lab coat before leaving the laboratory.

  • Wash hands thoroughly with soap and water.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste:

    • Collect any unused N-Hexadecyl-para-toluenesulfonamide and any materials contaminated with the solid (e.g., weighing paper, contaminated bench paper) in a designated, sealed, and clearly labeled waste container.[9]

  • Liquid Waste:

    • Solutions containing N-Hexadecyl-para-toluenesulfonamide should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the designated solid waste container.

  • Follow Institutional Guidelines: All waste disposal must be in accordance with your institution's and local regulations.

By adhering to these guidelines, you can create a safe working environment for yourself and your colleagues when handling N-Hexadecyl-para-toluenesulfonamide. The principles of good laboratory practice, including risk assessment, proper use of controls, and diligent housekeeping, are the cornerstones of a strong safety culture.

References

  • Safety Guidelines | Organic Chemistry I Lab. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Westfield State College Organic Chemistry Laboratory Safety. (n.d.).
  • Medium to long chain alkyl and alkene sulfonates - Evaluation statement. (2025, June 26). Australian Industrial Chemicals Introduction Scheme.
  • Organic Chemistry Laboratory Safety Notes - Cerritos College. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • TOX-88: p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. (n.d.). National Toxicology Program.
  • Toluenesulfonamides - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme.
  • The Pivotal Role of the Long Alkyl Chain in Sulfamide Derivatives: A Technical Guide. (n.d.). Benchchem.
  • p-Toluenesulfonamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Screening-Level Hazard Characterization for p-Toluenesulfonyl isocyanate CASRN 4083-64-1. (2015, September). U.S. Environmental Protection Agency.
  • NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Hexadecyl-4-toluenesulfonamide — Chemical Substance Information. (n.d.). NextSDS.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata). (2002, January 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity. (2022, February 18). National Center for Biotechnology Information. Retrieved from [Link]

  • What is the mechanism of Para-Toluenesulfonamide? (2024, July 17). Patsnap Synapse.
  • P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024, September 2). ChemicalBook.
  • p-Toluenesulfonamide | C7H9NO2S. (n.d.). PubChem. Retrieved from [Link]

  • N-Methyl-p-toluenesulfonamide 98 640-61-9. (n.d.). Sigma-Aldrich.

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